Product packaging for 2-Phenylbenzylamine hydrochloride(Cat. No.:CAS No. 854207-87-7)

2-Phenylbenzylamine hydrochloride

Cat. No.: B3043381
CAS No.: 854207-87-7
M. Wt: 183.25 g/mol
InChI Key: YHXKXVFQHWJYOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Phenylbenzylamine hydrochloride is a useful research compound. Its molecular formula is C13H13N and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N B3043381 2-Phenylbenzylamine hydrochloride CAS No. 854207-87-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXKXVFQHWJYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940902
Record name 1-([1,1'-Biphenyl]-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1924-77-2
Record name 1924-77-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-([1,1'-Biphenyl]-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1924-77-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Phenylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Phenylbenzylamine hydrochloride, a versatile amine hydrochloride salt. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, applications, and safety protocols, offering field-proven insights and detailed methodologies.

Core Chemical and Physical Properties

This compound is a white to pale yellow solid compound. Its stability and solubility in water and various organic solvents make it a highly adaptable intermediate in diverse chemical reactions.[1] These properties are crucial for its application in pharmaceutical formulation and organic synthesis, allowing for reliable and consistent performance in laboratory and industrial settings.[1]

A summary of its key physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 1924-77-2[1]
Molecular Formula C₁₃H₁₃N·HCl[1]
Molecular Weight 219.71 g/mol [1]
Appearance White to pale yellow solid[1]
Purity ≥ 97% (HPLC)[1]
Solubility Soluble in water and organic solvents[1]
Storage Conditions 0 - 8 °C[1]

Synthesis Pathway: Reductive Amination

While specific proprietary synthesis routes for this compound are not publicly detailed, a general and highly effective method for its preparation is through the reductive amination of 2-phenylbenzaldehyde. This widely used reaction in organic chemistry involves two key stages: the formation of an imine from an aldehyde and an amine (in this case, ammonia), followed by the reduction of the imine to the desired amine.

The causality behind choosing reductive amination lies in its efficiency and versatility. It is one of the most convenient and practical methods for synthesizing primary, secondary, and tertiary amines. The process can be performed as a "one-pot" reaction, which is advantageous for process efficiency and yield optimization.

Below is a conceptual workflow for the synthesis of 2-Phenylbenzylamine via reductive amination, which is then converted to its hydrochloride salt.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 2-Phenylbenzaldehyde C Imine Intermediate A->C Condensation B Ammonia (NH₃) B->C E 2-Phenylbenzylamine (Free Base) C->E Reduction D Reducing Agent (e.g., NaBH₄, H₂/Catalyst) D->E G 2-Phenylbenzylamine Hydrochloride E->G Acid-Base Reaction F Hydrochloric Acid (HCl) F->G

Caption: General synthesis workflow for this compound.

Experimental Protocol: General Reductive Amination

This protocol describes a self-validating system for the synthesis of a primary amine from an aldehyde. The successful formation of the product can be monitored and confirmed at each critical stage.

  • Imine Formation:

    • Dissolve 2-phenylbenzaldehyde in a suitable solvent (e.g., methanol) in a reaction vessel.

    • Add an excess of ammonia (aqueous or as a solution in methanol) to the vessel. The reaction is typically stirred at room temperature.

    • Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting aldehyde and the formation of the new imine spot.

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture in an ice bath.

    • Slowly add a reducing agent. Sodium borohydride (NaBH₄) is a common choice for its selectivity; it will reduce the imine but not the unreacted aldehyde.[2] Alternatively, catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) can be employed.[3]

    • Allow the reaction to proceed until the imine is fully consumed, as monitored by TLC or GC.

    • Validation: The disappearance of the imine intermediate and the appearance of the amine product on the chromatogram confirms the success of the reduction step.

  • Work-up and Salt Formation:

    • Quench the reaction carefully with water to destroy any excess reducing agent.

    • Extract the 2-phenylbenzylamine free base into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude amine.

    • Dissolve the crude amine in a suitable solvent like diethyl ether or ethanol.

    • Add a stoichiometric amount of hydrochloric acid (as a solution in ether or isopropanol) dropwise while stirring.

    • The this compound will precipitate as a solid.

    • Validation: Collect the solid by filtration, wash with cold solvent, and dry. Purity can be confirmed by High-Performance Liquid Chromatography (HPLC) and the structure verified by NMR spectroscopy.

Key Industrial and Research Applications

This compound is a crucial building block in several scientific and industrial domains due to its unique chemical structure.

  • Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals.[1][4] It is particularly noted for its role in the development of first-generation antihistamines and antidepressants, where its structure contributes to the therapeutic efficacy of the final active pharmaceutical ingredient (API).[1][4]

  • Chemical Synthesis : In organic synthesis, it is employed as a precursor for creating more complex molecules. This makes it valuable in the production of specialty chemicals and agrochemicals.[1][4]

  • Neuroscience Research : The compound and its derivatives are utilized in studies related to neurotransmitter systems.[4] Research on benzylamine derivatives has shown they can inhibit the uptake of catecholamines like norepinephrine and dopamine, providing tools for understanding brain function and developing treatments for neurological disorders.[5]

  • Material Science : It finds applications in the formulation of polymers and resins, contributing to advancements in material properties such as thermal stability and durability.[4]

Hypothesized Pharmacological Profile

Given its role as a precursor to antihistamines, the pharmacological activity of compounds derived from this compound is likely centered on the histamine H1 receptor.[1][4][6]

First-generation antihistamines function as inverse agonists or neutral antagonists at the H1 receptor.[7] They compete with histamine for binding sites, thereby blocking the downstream effects of histamine release, such as increased vascular permeability, which leads to allergy symptoms like runny nose and watery eyes.[1][7][8]

The lipophilic nature of these first-generation agents allows them to cross the blood-brain barrier, which explains their sedative side effects.[4][9] It is plausible that derivatives of this compound would exhibit a similar mechanism of action.

G cluster_0 Normal Allergic Response cluster_1 Action of H1 Antagonist Histamine Histamine H1_Receptor H1 Receptor Inactive Histamine->H1_Receptor:f0 Binds Cellular_Response Cellular Response (e.g., Inflammation, Vasodilation) H1_Receptor:f1->Cellular_Response Activates Antihistamine Antihistamine (Derived from 2-Phenylbenzylamine) H1_Receptor_Blocked H1 Receptor Blocked Antihistamine->H1_Receptor_Blocked:f0 Blocks No_Response No Cellular Response H1_Receptor_Blocked:f1->No_Response Histamine_Blocked Histamine Histamine_Blocked->H1_Receptor_Blocked:f0 Binding Prevented

Caption: Hypothesized mechanism of action for derived H1 antihistamines.

Analytical Methodologies: HPLC

The purity of this compound is typically assessed by HPLC.[1] Below is a general, robust protocol for the analysis of aromatic amines, which serves as a validated starting point for method development.

Protocol: HPLC Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent, such as a methanol or acetonitrile/water mixture, to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically effective for separating aromatic amines.

    • Mobile Phase: A gradient elution is often used.

      • Mobile Phase A: Water with 0.1% formic acid or an ammonium acetate buffer.

      • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).

    • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.

GHS Hazard Information
Hazard CodeDescriptionPrecautionary Statement(s)
H315 Causes skin irritation.P264, P280
H319 Causes serious eye irritation.P280, P305+P351+P338
H335 May cause respiratory irritation.P261, P271, P304+P340

Source: Consolidated from Safety Data Sheets.[8]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[8]

    • Respiratory Protection: If dust is generated, use an approved particulate respirator (e.g., N95).[8]

  • Hygiene: Avoid breathing dust.[8] Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling and launder contaminated clothing before reuse.[8]

Storage

Store the container tightly sealed in a cool, dry, and well-ventilated place at the recommended temperature of 0 - 8 °C.[1]

References

An In-depth Technical Guide to 2-Phenylbenzylamine Hydrochloride (CAS 1924-77-2): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Phenylbenzylamine hydrochloride (CAS 1924-77-2), a key intermediate in the synthesis of various pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, analytical characterization, and potential applications, particularly in the development of antihistamines and antidepressants.

Introduction: The Significance of the 2-Phenylbenzylamine Scaffold

2-Phenylbenzylamine, also known by its IUPAC name (2-phenylphenyl)methanamine, is a primary amine featuring a biphenylmethane backbone. Its hydrochloride salt is a stable, crystalline solid, making it a convenient form for storage and handling in a laboratory setting.[1][2] The unique structural motif of 2-phenylbenzylamine serves as a versatile building block in organic synthesis, particularly for the construction of complex molecules with therapeutic potential.[2] Its applications span from pharmaceutical development to materials science and analytical chemistry.[1][3] In the pharmaceutical industry, this compound is a crucial precursor for the synthesis of active pharmaceutical ingredients (APIs), notably in the development of antihistamines and agents targeting the central nervous system.[2]

Synthesis of this compound: A Mechanistic Approach

The most logical and widely applicable synthetic route to 2-phenylbenzylamine is the reductive amination of 2-phenylbenzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source, followed by its reduction to the corresponding amine.[4][5]

The Reductive Amination Pathway

Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad substrate scope.[6][7] The reaction commences with the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. Subsequent dehydration yields an imine, which is then reduced to the target amine using a suitable reducing agent.[4]

For the synthesis of a primary amine like 2-phenylbenzylamine, ammonia is the most direct nitrogen source.[6][7] The overall transformation is depicted below:

Reductive Amination 2-Phenylbenzaldehyde 2-Phenylbenzaldehyde Imine Intermediate Imine Intermediate 2-Phenylbenzaldehyde->Imine Intermediate + NH3 - H2O 2-Phenylbenzylamine 2-Phenylbenzylamine Imine Intermediate->2-Phenylbenzylamine Reduction (e.g., NaBH4, H2/Catalyst)

Caption: Reductive amination of 2-phenylbenzaldehyde to 2-phenylbenzylamine.

Proposed Experimental Protocol for Synthesis and Hydrochloride Salt Formation

The following is a detailed, step-by-step protocol for the synthesis of this compound, based on established principles of reductive amination.

Step 1: Reductive Amination of 2-Phenylbenzaldehyde

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylbenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Amine Source: Add a solution of ammonia in methanol (e.g., 7N solution, 5-10 equivalents) to the flask. The excess ammonia drives the equilibrium towards imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2 equivalents), portion-wise to control the exothermic reaction.

  • Reaction Completion: After the addition of the reducing agent, allow the reaction to stir at room temperature overnight.

  • Workup:

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-phenylbenzylamine free base.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 2-phenylbenzylamine free base in a minimal amount of a suitable organic solvent, such as diethyl ether or dichloromethane.[3]

  • Acidification: While stirring, add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until the precipitation of a white solid is complete.

  • Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.[2]

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized this compound.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 1924-77-2[2]
Molecular Formula C₁₃H₁₄ClN[2]
Molecular Weight 219.71 g/mol [2]
Appearance White to pale yellow solid[2]
Storage Conditions 0 - 8 °C, inert atmosphere[2]
Spectroscopic Analysis

While a publicly available, complete set of spectra for this compound is not readily found, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds like benzylamine hydrochloride.[3][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings and the benzylic methylene protons. The protons of the aminomethyl group (-CH₂NH₃⁺) would likely appear as a singlet or a broad singlet, and its chemical shift would be influenced by the solvent and concentration. The aromatic protons would exhibit complex multiplet patterns in the range of 7.2-7.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display signals for all 13 carbon atoms. The benzylic carbon (-CH₂) would appear in the aliphatic region, while the aromatic carbons would resonate in the downfield region (typically 120-145 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • N-H stretching: A broad band in the region of 2800-3200 cm⁻¹ corresponding to the ammonium group (-NH₃⁺).

  • C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

  • C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-N stretching: In the range of 1000-1200 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the free base. The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) for the free base (C₁₃H₁₃N) at m/z 183.25. Common fragmentation patterns would involve the loss of the phenyl group or the aminomethyl group.

Chromatographic Purity Analysis

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of this compound.[2] A reverse-phase HPLC method would be suitable for this purpose.

Proposed HPLC Method Parameters:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the biphenyl chromophore has significant absorbance (e.g., around 254 nm).

  • Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram. A purity of ≥97% is generally expected for research-grade material.[2]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 2-Phenylbenzylamine HCl (weighed accurately) Solution Solution Sample->Solution Dissolve & Dilute Solvent Mobile Phase Solvent->Solution Injector Injector Solution->Injector Column Column Injector->Column Inject Detector Detector Column->Detector Separation Data Data Detector->Data Signal Acquisition Chromatogram Chromatogram Data->Chromatogram Integration & Calculation Purity Purity Chromatogram->Purity Integration & Calculation

Caption: A typical workflow for HPLC purity analysis.

Applications in Drug Development

The 2-phenylbenzylamine scaffold is a privileged structure in medicinal chemistry, primarily due to its presence in a number of biologically active molecules.

Precursor for Antihistamines

This compound serves as a key intermediate in the synthesis of certain antihistamines.[2] Antihistamines are a class of drugs that inhibit the action of histamine at H₁ receptors, thereby providing relief from allergic symptoms such as sneezing, itching, and rhinorrhea.[9][10] The biphenylmethane core of 2-phenylbenzylamine can be elaborated to introduce the necessary pharmacophoric features for H₁ receptor antagonism.

Building Block for Antidepressants

The compound is also utilized in the development of antidepressants.[2] Antidepressants modulate the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[11] The lipophilic biphenyl group of 2-phenylbenzylamine can facilitate brain penetration, a desirable property for centrally acting drugs. The primary amine handle allows for the introduction of various substituents to fine-tune the pharmacological profile and target specific neurotransmitter transporters or receptors.[12]

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies on 2-phenylbenzylamine derivatives are not extensively published in the public domain, general principles for related phenylalkylamines can be applied.[13] Modifications to the phenyl rings, such as the introduction of electron-donating or electron-withdrawing groups, can influence the compound's lipophilicity, metabolic stability, and receptor binding affinity. The nature and size of substituents on the nitrogen atom are also critical for determining the pharmacological activity and selectivity.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[14]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid breathing dust. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.[2]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its straightforward synthesis via reductive amination and its stable hydrochloride form make it an attractive starting material for drug discovery programs targeting allergic conditions and central nervous system disorders. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, is essential for researchers and scientists working in the field of drug development.

References

An In-depth Technical Guide to the Chemical Structure and Analysis of 2-Phenylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenylbenzylamine hydrochloride (CAS No. 1924-77-2) is a primary amine hydrochloride salt with a biphenylmethanamine structure. It serves as a key intermediate and building block in the synthesis of a variety of organic molecules.[1][2] Its structural motif is found in compounds of interest in pharmaceutical development, including potential antihistamines and antidepressants.[3] Furthermore, its applications extend to neuroscience research, material science, and as a reagent in analytical chemistry.[1]

Given its importance, a robust and comprehensive analytical characterization of this compound is paramount for ensuring purity, confirming identity, and enabling its effective use in research and development. This guide provides an in-depth exploration of the chemical structure and a detailed analysis of this compound, offering both theoretical principles and practical insights for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is the salt formed from the protonation of the primary amine of 2-phenylbenzylamine by hydrochloric acid. The structure consists of a benzylamine core where one of the ortho positions of the phenyl ring is substituted with another phenyl group.

IUPAC Name: (2-phenylphenyl)methanamine hydrochloride[1] Synonyms: 2-(Aminomethyl)biphenyl hydrochloride, [1,1'-Biphenyl]-2-ylmethanamine hydrochloride[4]

Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₁₃H₁₃N·HCl[3]
Molecular Weight 219.71 g/mol [5]
Appearance White to off-white solid[5]
Boiling Point (free base) 106 °C at 1 mmHg[4][6]
Density (free base) 1.06 g/cm³[4]
pKa (predicted) 8.97 ± 0.10[4]
Solubility Soluble in water and organic solvents[3]

Synthesis and Potential Impurities

Understanding the synthetic route to this compound is crucial for anticipating potential impurities that may be present in a sample. A common approach to synthesizing similar aniline derivatives involves the reaction of a precursor with a primary amine.[7] For 2-phenylbenzylamine, a plausible synthesis could involve the reduction of 2-phenylbenzonitrile or the reductive amination of 2-phenylbenzaldehyde.

Potential Impurities may include:

  • Starting materials: Unreacted 2-phenylbenzonitrile or 2-phenylbenzaldehyde.

  • Over-reduction products: In the case of nitrile reduction, the corresponding dibenzylamine may be formed.

  • Isomeric impurities: Positional isomers such as 3-phenylbenzylamine and 4-phenylbenzylamine may be present depending on the starting materials' purity.

  • Residual solvents: Solvents used during the reaction and purification steps.

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, highlighting stages where impurities might be introduced or removed.

G cluster_synthesis Synthesis cluster_purification Purification & Salt Formation Starting_Materials 2-Phenylbenzaldehyde or 2-Phenylbenzonitrile Reaction Reductive Amination or Nitrile Reduction Starting_Materials->Reaction Crude_Product Crude 2-Phenylbenzylamine Reaction->Crude_Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Free_Base Purified 2-Phenylbenzylamine Purification->Free_Base Impurity_Input3 Residual Solvents Salt_Formation Reaction with HCl Free_Base->Salt_Formation Final_Product 2-Phenylbenzylamine HCl Salt_Formation->Final_Product Impurity_Input1 Isomeric Impurities (from starting material) Impurity_Input1->Starting_Materials Impurity_Input2 Side-Reaction Products (e.g., over-reduction) Impurity_Input2->Reaction

Synthesis and Purification Workflow

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum of this compound will exhibit characteristic signals for the aromatic and benzylic protons. Due to the hydrochloride form, the amine protons will be broadened and may exchange with residual water in the NMR solvent.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

  • ~8.6 ppm (broad s, 3H): -NH₃⁺ protons. The integration may vary due to exchange.

  • ~7.2-7.6 ppm (m, 9H): Aromatic protons of the two phenyl rings. The ortho-substitution will lead to a complex multiplet pattern.

  • ~4.0 ppm (s, 2H): Benzylic (-CH₂-) protons.[8]

The singlet for the benzylic protons is a key identifier. The complexity of the aromatic region confirms the presence of the two phenyl rings.

The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • ~127-140 ppm: Aromatic carbons. At least six distinct signals are expected due to the asymmetry of the molecule.

  • ~42 ppm: Benzylic carbon (-CH₂-).[8]

The presence of a single aliphatic carbon signal and multiple aromatic signals is consistent with the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the ammonium group and the aromatic rings.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3000-2800N-H stretchAmmonium (-NH₃⁺)
~1600, ~1480C=C stretchAromatic rings
~760, ~700C-H bend (out-of-plane)Ortho-disubstituted and monosubstituted aromatic rings

The broad absorption in the 2800-3000 cm⁻¹ region is a strong indicator of the ammonium salt.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. For the hydrochloride salt, analysis is typically performed on the free base after in-source dissociation or by analyzing the protonated molecule [M+H]⁺. The molecular weight of the free base is 183.25 g/mol .[9]

Expected Fragmentation Pattern (Electron Ionization - EI):

  • m/z 183: Molecular ion peak ([M]⁺) of the free base.

  • m/z 182: [M-H]⁺, loss of a hydrogen atom.

  • m/z 167: Loss of NH₂.

  • m/z 91: Tropylium ion, characteristic of benzyl groups.

The fragmentation of benzylamines can be complex, sometimes involving rearrangements.[10][11] The presence of a prominent molecular ion and the tropylium ion at m/z 91 are key diagnostic peaks.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential impurities, including its positional isomers.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of this compound. A C18 or a phenyl-based column can be employed. Phenyl columns can offer enhanced selectivity for aromatic compounds and their positional isomers.[12]

Suggested HPLC Method:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µm or Phenyl-Hexyl, 4.6 x 150 mm, 5 µmC18 provides good hydrophobic retention. A phenyl column can offer alternative selectivity for the biphenyl moiety and better separation from positional isomers.
Mobile Phase Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid)A gradient elution, for example, starting from 30% acetonitrile and increasing to 90%, is recommended to ensure elution of the analyte and any less polar impurities. The acid modifier improves peak shape for the amine.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at ~210 nm and ~254 nmThe aromatic rings will have strong absorbance in the UV region.
Column Temperature 30 °CTo ensure reproducible retention times.

The following diagram illustrates the general workflow for HPLC analysis.

G Sample_Prep Sample Preparation (Dissolve in mobile phase) Injection Inject onto HPLC System Sample_Prep->Injection Separation Separation on C18 or Phenyl Column Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Purity assessment) Detection->Data_Analysis

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of the primary amine, derivatization may be necessary to improve peak shape and thermal stability, although analysis of the free base is often possible.

Suggested GC-MS Method:

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)A common, robust column suitable for a wide range of analytes.
Inlet Temperature 250 °CTo ensure complete vaporization of the analyte.
Oven Program Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 minA temperature gradient is necessary to elute the analyte and separate it from impurities with different boiling points.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas.
MS Detector Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 40-450 amuTo detect the molecular ion and key fragments.

Derivatization: If poor peak shape or tailing is observed, derivatization with an acylating agent such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed to create a less polar and more volatile derivative.

Conclusion

The comprehensive analysis of this compound requires a multi-technique approach. NMR spectroscopy is essential for unambiguous structural confirmation, while IR spectroscopy provides key functional group information. Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern. Chromatographic methods, particularly HPLC and GC-MS, are vital for assessing purity and separating the compound from potential synthesis-related impurities and isomers.

This guide provides a robust framework for the analytical characterization of this compound. While some of the presented data is based on prediction and analogy to closely related structures due to a lack of publicly available experimental data for this specific compound, the provided methodologies and interpretations serve as a strong starting point for researchers and scientists in their analytical endeavors. It is always recommended to confirm these findings with in-house generated data using certified reference standards.

References

The 2-Phenylbenzylamine Core: A Scaffolding Approach to Unraveling Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Phenylbenzylamine hydrochloride is a versatile chemical intermediate, serving as a foundational building block in the synthesis of a variety of pharmacologically active molecules.[1][2] While not an active therapeutic agent in itself, its rigid yet adaptable biphenylmethanamine structure is a key pharmacophoric element in several classes of drugs. This guide deviates from a traditional analysis of a single compound's mechanism of action. Instead, it explores the functional contributions of the 2-phenylbenzylamine core by examining the mechanisms of the major drug classes it is used to synthesize: first-generation antihistamines and certain antidepressants. By understanding how this structural scaffold interacts with biological targets in these distinct therapeutic areas, we can appreciate its significance and versatility in medicinal chemistry.

This document will provide a detailed exploration of the structure-activity relationships, the molecular mechanisms of action, and the experimental methodologies used to characterize compounds derived from this important chemical scaffold.

Part 1: The 2-Phenylbenzylamine Scaffold in First-Generation Antihistamines

The 2-phenylbenzylamine core is a classic structural feature found in several first-generation H1 receptor antagonists. A prime example is Antazoline, an antihistamine used in ophthalmic preparations to relieve the symptoms of allergic conjunctivitis.[3][4]

Mechanism of Action: H1 Receptor Antagonism

The primary mechanism of action for antihistamines derived from this scaffold is competitive antagonism at the histamine H1 receptor.[5] Histamine, a key mediator in allergic reactions, exerts its effects by binding to H1 receptors, which are G-protein coupled receptors (GPCRs) located on various cells, including smooth muscle and endothelial cells.[6]

Activation of the H1 receptor by histamine initiates a signaling cascade via the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade leads to the classic symptoms of an allergic response: vasodilation, increased vascular permeability, itching, and smooth muscle contraction.[7]

First-generation antihistamines like Antazoline, containing the 2-phenylbenzylamine moiety, act by binding to the H1 receptor, but they do not activate it.[3] By occupying the receptor's binding site, they prevent histamine from binding and initiating the downstream signaling cascade. This blockade effectively mitigates the symptoms of the allergic reaction.[5] Many first-generation antihistamines are also considered inverse agonists, meaning they can reduce the basal activity of the receptor even in the absence of histamine.

H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor (GPCR) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Response Cellular Response (Inflammation, etc.) Ca2->Response PKC->Response Histamine Histamine Histamine->H1R Binds & Activates Antagonist Antazoline (Antagonist) Antagonist->H1R Blocks

Caption: H1 Receptor Signaling Pathway and Antagonist Action.
Structure-Activity Relationship (SAR)

The effectiveness of first-generation antihistamines is deeply rooted in their chemical structure. The general pharmacophore for an H1 antagonist includes two aromatic (Aryl) groups connected to a spacer, which terminates in a basic tertiary amine.[8]

  • Diaryl Groups: The 2-phenylbenzylamine scaffold provides the two essential aryl rings. These bulky, lipophilic groups are crucial for high-affinity binding to the H1 receptor, likely through van der Waals and hydrophobic interactions within a pocket of the receptor.[8] The co-planarity of these rings is often a determinant of optimal activity.

  • Basic Amine: The amine group, which is protonated at physiological pH, is thought to form a key ionic bond with a negatively charged amino acid residue (like aspartate) in the receptor's binding site.[8] In Antazoline, the benzylamine nitrogen is part of an imidazoline ring, which serves as the basic amine function.

Experimental Protocols for Characterization

The antihistaminic properties of compounds derived from the 2-phenylbenzylamine scaffold are evaluated through a series of standardized in vitro and in vivo experiments.

Table 1: Quantitative Data for H1 Receptor Antagonist Characterization

Assay TypeParameter MeasuredExample Value (for a potent antagonist)Reference
Receptor Binding Assay Ki (Inhibition Constant)0.4 - 10 nM[9]
Calcium Mobilization Assay IC50 (Half maximal inhibitory concentration)10 - 100 nM[10]
Histamine Release Assay % Inhibition> 50% at 10 µM[11]
Histamine-induced Skin Wheal Reduction in Wheal Area> 70% reduction[9]

Experimental Protocol 1: In Vitro Receptor Binding Assay

This assay determines the affinity of a test compound for the H1 receptor.

  • Objective: To quantify the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled H1 antagonist.

  • Materials:

    • Cell membranes from a cell line stably expressing the human H1 receptor (e.g., HEK293-H1R).

    • Radioligand: [³H]-mepyramine (a standard H1 antagonist).

    • Test compound (e.g., Antazoline).

    • Assay buffer, glass fiber filters, scintillation fluid.

  • Methodology:

    • Incubate the cell membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of the test compound.

    • Allow the reaction to reach equilibrium.

    • Separate the bound from unbound radioligand by rapid vacuum filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[12]

Experimental Protocol 2: In Vivo Histamine-Induced Bronchoconstriction in Guinea Pigs

This model assesses the functional antagonism of histamine's effects in a living system.

  • Objective: To evaluate the ability of a test compound to protect against histamine-induced bronchospasm.

  • Materials:

    • Guinea pigs.

    • Histamine aerosol.

    • Airtight chamber (Histamine Chamber).

    • Test compound.

  • Methodology:

    • Divide animals into control and test groups. Administer the vehicle (control) or the test compound to the respective groups.

    • After a set pre-treatment time, place each animal individually into the histamine chamber.

    • Expose the animal to a continuous aerosol of histamine solution.

    • Record the time until the onset of respiratory distress or pre-convulsive dyspnea.

    • A significant delay or prevention of these symptoms in the drug-treated group compared to the control group indicates antihistaminic activity.[13]

Part 2: The Benzylamine Scaffold in Antidepressants

The benzylamine moiety is also a critical component in the pharmacophore of certain antidepressants, particularly Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[14] Venlafaxine, a widely prescribed SNRI, features a related cyclohexanol-substituted benzylamine structure.[15] While not a direct derivative of 2-phenylbenzylamine, its mechanism provides insight into the broader utility of the benzylamine core.

Mechanism of Action: Dual Neurotransmitter Reuptake Inhibition

The antidepressant effect of SNRIs like venlafaxine is attributed to their ability to potentiate neurotransmitter activity in the central nervous system.[16] They achieve this by blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron.[17]

This inhibition is accomplished by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET).[18] By blocking these transporters, venlafaxine increases the concentration of serotonin and norepinephrine in the synapse, enhancing and prolonging their signaling to postsynaptic receptors.[15] At higher doses, venlafaxine also weakly inhibits dopamine reuptake.[19] This dual action on two major monoamine neurotransmitter systems is believed to offer a broader spectrum of efficacy compared to agents that only target serotonin.[17]

SNRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release SERT SERT NET NET Serotonin 5-HT Norepinephrine NE Receptor5HT 5-HT Receptor Signal Signal Transduction Receptor5HT->Signal ReceptorNE NE Receptor ReceptorNE->Signal SNRI Venlafaxine (SNRI) SNRI->SERT Blocks SNRI->NET Blocks Serotonin->SERT Reuptake Serotonin->Receptor5HT Binds Norepinephrine->NET Reuptake Norepinephrine->ReceptorNE Binds

Caption: Mechanism of Serotonin-Norepinephrine Reuptake Inhibition.
Experimental Protocols for Characterization

The efficacy of potential SNRIs is determined by their ability to inhibit neurotransmitter reuptake in vitro.

Experimental Protocol 3: In Vitro Neurotransmitter Reuptake Assay

  • Objective: To determine the IC50 of a test compound for the inhibition of serotonin and norepinephrine reuptake.

  • Materials:

    • Rat brain synaptosomes or cell lines expressing human SERT and NET.

    • Radiolabeled neurotransmitters: [³H]-Serotonin and [³H]-Norepinephrine.

    • Test compound (e.g., Venlafaxine).

    • Standard inhibitors for control (e.g., Citalopram for SERT, Desipramine for NET).

  • Methodology:

    • Pre-incubate the synaptosomes or cells with various concentrations of the test compound.

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

    • Incubate for a short period at 37°C.

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Measure the radioactivity in the synaptosomes/cells using liquid scintillation counting.

    • Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC50 value.[20]

Experimental_Workflow A Compound Synthesis (2-Phenylbenzylamine Scaffold) B Primary Screening: Receptor Binding Assay (H1R) A->B C Functional Assay: Calcium Mobilization B->C D Selectivity Profiling: Off-target Receptor Binding C->D E In Vivo Efficacy Models: (e.g., Histamine-induced Skin Wheal) C->E D->E F Pharmacokinetics & Pharmacodynamics (PK/PD) E->F G Preclinical Toxicology F->G H Go/No-Go Decision for Clinical Development G->H

Caption: General Workflow for H1 Receptor Antagonist Characterization.

Conclusion

The this compound core, while unassuming on its own, represents a privileged scaffold in medicinal chemistry. Its structural features provide an ideal foundation for developing high-affinity ligands for diverse biological targets. As demonstrated through the disparate mechanisms of H1 receptor antagonists and serotonin-norepinephrine reuptake inhibitors, the biphenylmethanamine framework offers the necessary lipophilic and structural elements for potent receptor and transporter binding. A thorough understanding of the structure-activity relationships and the application of robust in vitro and in vivo experimental protocols are essential for leveraging this and other chemical scaffolds in the design and development of novel therapeutics.

References

2-Phenylbenzylamine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Phenylbenzylamine Hydrochloride

Introduction

This compound, also known as 2-aminodiphenylmethane hydrochloride, is a key chemical intermediate with significant applications in the pharmaceutical industry. Its structural motif is a foundational component in the synthesis of various therapeutic agents, particularly in the development of novel antihistamines and antidepressants where it serves to enhance therapeutic efficacy.[1] The versatility of this compound also extends to its use as a building block in broader organic synthesis for creating more complex molecular architectures.[1]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the primary synthetic pathways to this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the causality behind experimental choices and process optimizations. The protocols described herein are designed as self-validating systems, ensuring scientific integrity and reproducibility for researchers, chemists, and drug development professionals.

Strategic Analysis of Synthetic Pathways

The synthesis of 2-Phenylbenzylamine can be approached through several strategic disconnections. The most common and industrially relevant pathways involve either the formation of the C-N bond as a final key step or the reduction of a nitrogen-containing functional group already positioned on the diphenylmethane skeleton.

  • Reductive Amination (Convergent Approach): This is arguably the most direct and elegant approach, starting from the corresponding aldehyde, 2-phenylbenzaldehyde. This pathway is highly convergent, building the core of the molecule before introducing the amine functionality. It offers flexibility through various well-established named reactions and catalytic methods.

  • Nucleophilic Substitution (Linear Approach): This strategy involves the displacement of a leaving group (typically a halide) from a 2-phenylbenzyl substrate with an ammonia equivalent. While straightforward, this linear approach requires careful control to prevent over-alkylation and the formation of secondary and tertiary amine byproducts.

  • Reduction of a Precursor (Functional Group Interconversion): This method relies on the synthesis of a precursor molecule, such as 2-nitrodiphenylmethane or a related oxime, followed by reduction to the primary amine. This route can be robust but is often longer and may require harsh reducing agents or specialized catalytic systems.

This guide will focus on the two most practical and widely applicable strategies: Reductive Amination and Nucleophilic Substitution.

Pathway 1: Reductive Amination of 2-Phenylbenzaldehyde

This pathway begins with 2-phenylbenzaldehyde and introduces the amine via the in-situ formation and reduction of an imine intermediate. The choice of reducing agent and nitrogen source dictates the specific variant of this reaction.

Method A: The Leuckart-Wallach Reaction

The Leuckart reaction is a classic, one-pot method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[2][3] It is particularly valued for its simplicity and use of inexpensive reagents.

Causality and Mechanism: The reaction proceeds by heating the aldehyde with ammonium formate. The heat causes the ammonium formate to dissociate into ammonia and formic acid.[4] Ammonia reacts with the aldehyde to form an intermediate iminium ion. The formate anion then acts as a hydride donor, reducing the iminium ion to the primary amine, releasing carbon dioxide in the process.[2][4] The high temperatures (typically 120-165 °C) are necessary to drive these transformations.[2] A potential side reaction is the formation of the N-formyl derivative, which must be hydrolyzed during workup to yield the desired primary amine.[5]

Leuckart_Wallach_Mechanism cluster_dissociation Step 1: Dissociation cluster_formation Step 2: Iminium Ion Formation cluster_reduction Step 3: Reduction ketone 2-Phenylbenzaldehyde imine_ion Iminium Ion ketone->imine_ion + NH₃ - H₂O nh4hco2 NH₄⁺HCOO⁻ (Ammonium Formate) nh3 NH₃ nh4hco2->nh3 hcooh HCOOH nh4hco2->hcooh heat Δ (Heat) amine 2-Phenylbenzylamine imine_ion->amine + HCOO⁻ - CO₂ co2 CO₂ h2o H₂O

Caption: Mechanism of the Leuckart-Wallach Reaction.

Experimental Protocol: Leuckart Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-phenylbenzaldehyde (1.0 eq) and ammonium formate (3.0-5.0 eq).

  • Heating: Heat the reaction mixture to 160-165 °C using an oil bath. The mixture will become a molten slurry. Maintain vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting aldehyde. The reaction is typically complete within 4-8 hours.

  • Hydrolysis: After cooling to room temperature, add a 20% aqueous solution of hydrochloric acid (HCl) to the reaction flask. Heat the mixture to reflux for 1-2 hours to hydrolyze any N-formyl byproduct.

  • Workup (Base Extraction): Cool the mixture and make it strongly alkaline (pH > 12) by the slow addition of a concentrated sodium hydroxide (NaOH) solution. This deprotonates the amine hydrochloride salt to the free amine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-phenylbenzylamine as an oil.

  • Salt Formation: Proceed to the hydrochloride salt formation step.

Method B: Catalytic Reductive Amination

A more modern and often milder alternative involves the use of a transition metal catalyst with a separate hydrogen source. This method avoids the high temperatures and potential byproducts of the Leuckart reaction.

Causality and Mechanism: This process also proceeds via an imine intermediate, formed from the aldehyde and an ammonia source (e.g., ammonia in methanol). However, the reduction is achieved via catalytic hydrogenation.[6] A catalyst, typically Palladium on Carbon (Pd/C), facilitates the addition of hydrogen (from H₂ gas or a transfer agent like ammonium formate) across the C=N double bond of the imine.[7] This method often provides higher yields and cleaner product profiles.

Catalytic_Reductive_Amination_Workflow start Combine: 2-Phenylbenzaldehyde Ammonia in Methanol Pd/C Catalyst reaction Pressurize with H₂ (or add H-donor) Stir at RT start->reaction monitor Monitor by TLC/GC reaction->monitor filter Filter to remove Catalyst monitor->filter Reaction Complete concentrate Concentrate Filtrate (Crude Free Amine) filter->concentrate salt_formation HCl Salt Formation concentrate->salt_formation end 2-Phenylbenzylamine HCl salt_formation->end

References

An In-depth Technical Guide to the Discovery and History of 2-Phenylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Phenylbenzylamine hydrochloride is a significant chemical intermediate, primarily recognized for its role in the synthesis of a variety of pharmaceutical compounds. While a singular, celebrated moment of "discovery" for this compound is not prominent in the historical record, its emergence is intrinsically linked to the major advancements in synthetic organic chemistry and the burgeoning field of medicinal chemistry in the mid-20th century. This guide provides a comprehensive overview of this compound, moving beyond a simple data sheet to construct a historical narrative. We will explore the likely origins of its synthesis, framed by the development of key chemical reactions and the concurrent rise of crucial drug classes, such as antihistamines and antidepressants, for which it serves as a valuable building block. This document will delve into its chemical properties, plausible early and modern synthetic routes, and its strategic importance in drug design and development, offering a holistic perspective for the scientific community.

Chemical and Physical Properties of 2-Phenylbenzylamine and its Hydrochloride Salt

2-Phenylbenzylamine, also known as [1,1'-biphenyl]-2-ylmethanamine, is the free base from which the more commonly used hydrochloride salt is derived.[1][2][3] The hydrochloride salt offers enhanced stability and solubility in water and some organic solvents, making it more suitable for use in various synthetic applications.[4]

PropertyValueSource
Chemical Formula C13H13N (free base) C13H14ClN (hydrochloride)[2][4]
Molecular Weight 183.25 g/mol (free base) 219.71 g/mol (hydrochloride)[2][4]
CAS Number 1924-77-2 (hydrochloride)[1][2][3][5]
Appearance White to off-white crystalline powder[1]
Boiling Point 106°C at 1 mm Hg (free base)[1]
Density 1.06 g/cm³ (free base)[1]
pKa 8.97 ± 0.10 (Predicted)[1]
Storage Temperature 0-8 °C[4]

The Historical Context: A Convergence of Synthesis and Need

The history of this compound is not that of a single discovery but rather of its emergence as a useful tool when the right technologies and a compelling need converged.

Early Amine Synthesis and the Dawn of a New Era

The late 19th and early 20th centuries saw the development of foundational methods for amine synthesis. However, reactions like the Hofmann and Curtius rearrangements, while groundbreaking, were often limited in scope and not always practical for the synthesis of more complex amines. The true catalyst for the widespread synthesis of novel amines was the development of more versatile and efficient methodologies.

The Rise of Catalytic Hydrogenation and Reductive Amination

The early 20th century witnessed the advent of catalytic hydrogenation, a technology that revolutionized organic synthesis. The ability to reduce nitriles and imines to amines using catalysts like Raney nickel or platinum dioxide provided a much more direct and efficient route to these compounds.[6] The hydrogenation of nitriles, in particular, has a history spanning over a century and has become a cornerstone of industrial amine production.[7][8]

Concurrently, the principles of reductive amination (or reductive alkylation) began to take shape. An early example is the Leuckart reaction, first described by Rudolf Leuckart in 1885, which uses formamide or formic acid as both the amine source and the reducing agent.[9] Reductive amination, the process of converting a carbonyl group to an amine via an intermediate imine, is a highly versatile method for C-N bond formation.[10][11] Its significance in pharmaceutical synthesis cannot be overstated, with some estimates suggesting it accounts for a substantial portion of all C-N bond-forming reactions in the industry.[12]

The Pharmaceutical Imperative: Antihistamines and Antidepressants

The demand for new pharmaceuticals in the mid-20th century was a powerful driving force for the synthesis of novel chemical intermediates.

  • Antihistamines: The first antihistamines were discovered in the 1930s and marketed in the 1940s.[13] Phenbenzamine, the first clinically useful antihistamine, was introduced in 1942, followed by a wave of other first-generation antihistamines like diphenhydramine (Benadryl) and tripelennamine.[13][14][15] This "golden age" of antihistamine discovery created a need for a diverse array of chemical building blocks to explore new molecular structures with improved efficacy and reduced side effects.[14][16]

  • Antidepressants: The 1950s marked the serendipitous discovery of the first two classes of antidepressant medications: monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs).[17][18][19] Iproniazid, originally an anti-tuberculosis drug, was found to have mood-elevating effects, leading to the development of MAOIs.[18][19] Imipramine, the first TCA, was approved for the treatment of depression in 1959.[20] The discovery of these drugs revolutionized the treatment of mental health disorders and spurred further research into the synthesis of related compounds.[18][21]

It is within this vibrant ecosystem of advancing synthetic capabilities and pressing therapeutic needs that this compound likely transitioned from a chemical curiosity to a valuable synthetic intermediate. Its structure represents a logical extension of the benzylamine framework, incorporating a phenyl group that would be of interest to medicinal chemists seeking to modulate the pharmacological properties of new drug candidates.

Plausible Early Synthetic Routes

Given the chemical knowledge of the mid-20th century, several synthetic pathways would have been viable for the initial preparation of 2-Phenylbenzylamine.

Reductive Amination of 2-Phenylbenzaldehyde

This is a highly plausible and straightforward route. The reaction involves the condensation of 2-phenylbenzaldehyde with ammonia to form an intermediate imine, which is then reduced to the primary amine.

G start 2-Phenylbenzaldehyde + NH3 intermediate Imine intermediate start->intermediate Condensation (-H2O) product 2-Phenylbenzylamine intermediate->product Reduction (e.g., H2/Catalyst, NaBH4) final_product 2-Phenylbenzylamine HCl product->final_product + HCl

Caption: Reductive amination pathway to 2-Phenylbenzylamine HCl.

Experimental Protocol (Illustrative):

  • Imine Formation: 2-Phenylbenzaldehyde is dissolved in a suitable solvent, such as ethanol or methanol. An excess of ammonia (often as an aqueous or alcoholic solution) is added. The mixture is stirred, sometimes with gentle heating, to drive the formation of the imine.

  • Reduction: A reducing agent is introduced. In early syntheses, this would likely have been catalytic hydrogenation over a metal catalyst (e.g., Raney nickel, platinum). Alternatively, a chemical reductant like sodium borohydride (NaBH4) could be used.[11]

  • Work-up and Salt Formation: After the reduction is complete, the catalyst is removed by filtration (if applicable), and the solvent is evaporated. The resulting crude 2-phenylbenzylamine is then dissolved in a suitable solvent (e.g., diethyl ether) and treated with hydrochloric acid to precipitate the hydrochloride salt, which can be purified by recrystallization.

Catalytic Hydrogenation of 2-Phenylbenzonitrile

The reduction of nitriles to primary amines is a well-established and industrially significant process.[6][8] This method offers a direct route to the target compound from the corresponding nitrile.

G start 2-Phenylbenzonitrile product 2-Phenylbenzylamine start->product Catalytic Hydrogenation (H2, Catalyst e.g., Raney Ni) final_product 2-Phenylbenzylamine HCl product->final_product + HCl

Caption: Synthesis via nitrile reduction.

Experimental Protocol (Illustrative):

  • Reaction Setup: 2-Phenylbenzonitrile is dissolved in a solvent like ethanol, often with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts.[6] A hydrogenation catalyst, such as Raney nickel or cobalt, is added to the solution.[8]

  • Hydrogenation: The mixture is subjected to a hydrogen atmosphere under pressure and heated. The reaction progress is monitored by the uptake of hydrogen.

  • Isolation: Upon completion, the reaction vessel is cooled, and the pressure is released. The catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting amine is then converted to its hydrochloride salt as previously described.

Modern Synthetic Approaches

While the classical methods remain relevant, modern organic synthesis has introduced more sophisticated techniques. The synthesis of diarylamines and related structures can now be achieved through various cross-coupling reactions, often catalyzed by transition metals like palladium or copper.[22][23][24] While these methods might be more commonly applied to the synthesis of the precursors of 2-Phenylbenzylamine, they represent the continued evolution of C-N bond-forming strategies.

The Enduring Role of this compound in Drug Development

The utility of this compound lies in its identity as a key "building block" or "intermediate."[4] It provides a specific structural motif—the 2-phenylbenzyl group—that medicinal chemists can incorporate into larger molecules to fine-tune their pharmacological properties. This group can influence a drug's size, shape, lipophilicity, and ability to interact with biological targets.

The continued relevance of this compound is evident from its role in the synthesis of contemporary drug candidates, including N-benzylphenethylamines investigated as potent agonists for serotonin receptors.[25][26][27][28]

G start 2-Phenylbenzylamine HCl intermediate Intermediate A start->intermediate Reaction with Reagent X product Active Pharmaceutical Ingredient (API) intermediate->product Further Synthetic Steps

Caption: Role as a synthetic intermediate in drug discovery.

Conclusion

The story of this compound is a reflection of the progress in organic and medicinal chemistry. While it may not have a singular, celebrated moment of discovery, its existence and utility are the logical outcomes of the development of powerful synthetic methods like catalytic hydrogenation and reductive amination. Its history is written in the context of the urgent search for new therapeutics, particularly antihistamines and antidepressants, that characterized the mid-20th century. Today, it remains a valuable tool for researchers and drug development professionals, a testament to the enduring importance of versatile chemical intermediates in the ongoing quest for novel and improved medicines.

References

Introduction: Situating 2-Phenylbenzylamine Hydrochloride in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Properties of 2-Phenylbenzylamine Hydrochloride

This compound (CAS No: 1924-77-2) is a versatile organic compound that serves as a pivotal intermediate in numerous synthetic pathways.[1][2] Structurally, it features a biphenyl moiety connected to a methylamine group, which imparts a unique combination of steric and electronic properties. This structure makes it a valuable building block in medicinal chemistry and material science.[3] It is frequently utilized in the synthesis of complex molecules, including pharmaceuticals like antihistamines and antidepressants, as well as specialty agrochemicals.[1][3] Its hydrochloride salt form generally offers enhanced stability and solubility in aqueous and organic media, making it a preferred choice for laboratory research and formulation development.[1]

This guide provides a comprehensive exploration of the theoretical properties of this compound, grounded in both computational analysis and established experimental methodologies. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Core Physicochemical and Chemical Properties

The fundamental properties of a compound dictate its behavior in a chemical system. For this compound, these characteristics are essential for predicting its reactivity, designing experimental conditions, and ensuring safe handling. The data presented below has been consolidated from various chemical data repositories.

PropertyValueSource(s)
CAS Number 1924-77-2[1][2][3]
Molecular Formula C₁₃H₁₃N·HCl[1][4]
Molecular Weight 219.71 g/mol [1][4]
IUPAC Name (2-phenylphenyl)methanamine hydrochloride[3]
Appearance White to pale yellow solid/crystalline powder[1][2]
Purity ≥ 97% (HPLC)[1][5]
Predicted pKa 8.97 ± 0.10[2]
Solubility Soluble in water and organic solvents[1]
Storage Temperature 0 - 8 °C, Inert atmosphere, Keep in dark place[1][2]

Note: Some properties like boiling point (106°C at 1mm) and density (1.06 g/cm³) are reported for the free base, 2-Phenylbenzylamine (C₁₃H₁₃N).[2][6]

Computational Chemistry Workflow for Property Prediction

To understand the molecule's behavior at a quantum level, a systematic computational analysis is indispensable. Density Functional Theory (DFT) is a powerful and widely-used method for predicting the geometric, electronic, and spectroscopic properties of organic molecules.[7] The workflow for such an analysis provides a logical framework for moving from a basic structure to a deep understanding of molecular behavior.

The choice of the B3LYP functional with a 6-311++G(d,p) basis set represents a common and reliable level of theory for organic compounds, offering a good balance between computational cost and accuracy for geometry optimization and electronic property calculation.[7][8]

Computational_Workflow cluster_input 1. Input & Optimization cluster_analysis 2. Property Calculation cluster_application 3. Application & Validation A Initial 3D Structure Generation (from 2D sketch) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Vibrational Analysis) B->C F Conformational Analysis (Potential Energy Surface Scan) B->F D Electronic Properties (HOMO, LUMO, ESP) C->D Verify Minimum Energy State E Spectroscopic Prediction (NMR, IR) C->E G Molecular Docking (Target Protein Interaction) D->G H ADMET Prediction (Pharmacokinetics & Toxicity) D->H I Comparison with Experimental Data E->I

Caption: A typical workflow for the computational analysis of this compound.

Spectroscopic Elucidation: A Theoretical Perspective

Spectroscopic techniques are fundamental to confirming the structure and purity of a chemical compound. Theoretical predictions from computational models can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region.

    • Aromatic Protons (Ar-H): Protons on the two phenyl rings will likely appear as a complex multiplet between δ 7.0-8.0 ppm. The specific substitution pattern will lead to distinct splitting patterns that can be resolved with high-field NMR.

    • Benzylic Protons (-CH₂-): The two protons of the methylene bridge are diastereotopic and should appear as a singlet or a pair of doublets, typically in the range of δ 3.5-4.5 ppm.[9]

    • Amine Protons (-NH₃⁺): In the hydrochloride salt, the amine protons will be protonated. They are expected to appear as a broad singlet, typically downfield (δ 8.0-9.0 ppm), due to proton exchange and quadrupolar coupling with the nitrogen atom.[9]

  • ¹³C NMR: The carbon NMR will provide information on the carbon skeleton.

    • Aromatic Carbons: At least six distinct signals are expected in the aromatic region (δ 120-145 ppm), corresponding to the carbons of the biphenyl system.

    • Benzylic Carbon (-CH₂-): A single signal is expected in the aliphatic region, typically around δ 40-50 ppm.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H Stretch: A broad and strong absorption band is expected in the range of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the ammonium (-NH₃⁺) group.

  • C-H Aromatic Stretch: Sharp peaks are expected just above 3000 cm⁻¹.

  • C=C Aromatic Stretch: Several characteristic bands will appear in the 1450-1600 cm⁻¹ region.[10]

  • C-N Stretch: A medium intensity band can be expected in the 1020-1250 cm⁻¹ range.

Experimental Protocols for Property Verification

Theoretical data must be validated by empirical measurement. The following protocols outline standard procedures for characterizing a solid amine hydrochloride salt like this compound.

Workflow for Spectroscopic Characterizationdot

digraph "Spectroscopy_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"]; edge [color="#34A853", penwidth=1.5];

}

References

Spectroscopic data (NMR, IR, MS) for 2-Phenylbenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Phenylbenzylamine Hydrochloride

Introduction: The Analytical Challenge

2-Phenylbenzylamine, also known as 2-aminodiphenylmethane, is a primary amine whose hydrochloride salt is a common form for handling and formulation in research and development. Accurate and unambiguous characterization of this compound is critical for ensuring purity, confirming identity, and meeting regulatory standards. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this analytical process.

This guide provides a detailed examination of the spectroscopic data for this compound. A notable challenge in practice is that publicly available spectral databases predominantly feature data for the free base rather than the hydrochloride salt. This guide will first provide a comprehensive analysis of the free base spectra and then, leveraging fundamental chemical principles, detail the specific and predictable spectral changes that occur upon formation of the hydrochloride salt. This comparative approach offers a more robust and practical framework for scientists in the field.

Part 1: Spectroscopic Analysis of the Free Base (2-Phenylbenzylamine)

The foundational analysis begins with the neutral form of the molecule, as its fragmentation patterns and core spectral features are retained in the salt.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For 2-phenylbenzylamine, Electron Ionization (EI) is a common method.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of 2-phenylbenzylamine in a volatile solvent (e.g., methanol or dichloromethane) is introduced via a direct insertion probe or GC inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting positively charged fragments are accelerated, separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole), and detected.

Data Interpretation: The mass spectrum is dominated by the molecular ion (M⁺) and a key fragment resulting from benzylic cleavage.

m/z Proposed Fragment Interpretation
183.1[C₁₃H₁₃N]⁺Molecular Ion (M⁺)
182.1[M-H]⁺Loss of a hydrogen atom
167.1[C₁₃H₁₁]⁺Loss of NH₂ radical
106.1[C₇H₈N]⁺Benzylic cleavage, formation of the aminotropylium cation
91.1[C₇H₇]⁺Tropylium ion, from cleavage and rearrangement of the benzyl group

The primary fragmentation pathway involves the cleavage of the C-C bond between the methylene bridge and the unsubstituted phenyl ring, a classic example of benzylic fragmentation.

G cluster_main MS Fragmentation Pathway start 2-Phenylbenzylamine (m/z = 183.1) frag1 Benzylic Cleavage start->frag1 - C6H5 radical prod1 [C7H8N]+ (m/z = 106.1) frag1->prod1 prod2 [C6H5]+ (Phenyl radical, not detected) frag1->prod2

Caption: Proposed EI-MS fragmentation of 2-phenylbenzylamine.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Background Scan: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded.

  • Sample Application: A small amount of the neat 2-phenylbenzylamine oil or solid is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹. The background is automatically subtracted.

Data Interpretation: The IR spectrum of the free base shows characteristic absorptions for a primary amine and aromatic rings.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3360, 3289N-H symmetric & asymmetric stretchingPrimary Amine (-NH₂)
3060, 3025C-H aromatic stretchingAromatic Ring
2921, 2849C-H aliphatic stretchingMethylene (-CH₂-)
1602, 1494, 1453C=C stretchingAromatic Ring
754, 701C-H out-of-plane bendingMonosubstituted & Ortho-disubstituted Rings
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~10-20 mg of 2-phenylbenzylamine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a proton-decoupled sequence like PENDANT or DEPT can be used to differentiate CH, CH₂, and CH₃ groups.

¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.35 - 7.15Multiplet9HAromatic Protons (Ar-H)
4.10Singlet2HMethylene Protons (-CH₂-)
1.65Singlet (broad)2HAmine Protons (-NH₂)

¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
143.2Quaternary Ar-C
140.1Quaternary Ar-C
129.0Ar-CH
128.8Ar-CH
128.5Ar-CH
127.3Ar-CH
127.1Ar-CH
45.8Methylene Carbon (-CH₂)

Part 2: Spectroscopic Characteristics of this compound

The formation of a hydrochloride salt involves the protonation of the basic nitrogen atom of the amine. This conversion of -NH₂ to -NH₃⁺Cl⁻ induces significant and predictable changes in the spectroscopic data.

G FreeBase 2-Phenylbenzylamine (Free Base, -NH2) Protonation + HCl (Protonation) FreeBase->Protonation Salt 2-Phenylbenzylamine HCl (Salt, -NH3+Cl-) Protonation->Salt

Caption: Conversion of the free base to the hydrochloride salt.

Impact on IR Spectrum

The most dramatic change occurs in the N-H stretching region.

  • Disappearance of Amine Stretches: The sharp, distinct symmetric and asymmetric stretches of the -NH₂ group (~3300-3400 cm⁻¹) disappear.

  • Appearance of Ammonium Stretch: A very broad and strong absorption appears, spanning from approximately 2800 to 3100 cm⁻¹. This is the characteristic N-H stretching band of an ammonium salt (R-NH₃⁺), which often overlaps with the C-H stretching bands.

  • Ammonium Bending: A strong N-H bending vibration appears in the 1600-1500 cm⁻¹ region.

Impact on NMR Spectrum

Protonation significantly alters the electronic environment, leading to notable shifts in the NMR spectrum. For salts, a polar aprotic solvent like DMSO-d₆ is preferred due to better solubility.

Expected ¹H NMR Changes (in DMSO-d₆):

  • Ammonium Protons (-NH₃⁺): The amine protons will be deshielded and appear as a very broad singlet significantly downfield, typically in the range of 8.5-9.5 ppm. This peak will readily exchange with D₂O; adding a drop of D₂O to the NMR tube will cause the peak to disappear, which is a definitive test.

  • Methylene Protons (-CH₂-): The -CH₂- group is adjacent to the newly formed positive charge on the nitrogen. This inductive effect deshields the methylene protons, causing their chemical shift to move downfield compared to the free base. A shift from ~4.10 ppm to ~4.3-4.5 ppm can be expected.

  • Aromatic Protons (Ar-H): Minor shifts in the aromatic region may occur but are generally less pronounced.

Expected ¹³C NMR Changes (in DMSO-d₆):

  • Methylene Carbon (-CH₂-): Similar to the attached protons, the methylene carbon will be deshielded and its signal will shift downfield. A shift from ~45.8 ppm to the 48-50 ppm range is plausible.

Impact on Mass Spectrum

When analyzing the hydrochloride salt using modern ionization techniques like Electrospray Ionization (ESI), the results reflect the underlying free base.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve the hydrochloride salt in a suitable solvent like methanol or acetonitrile/water.

  • Ionization: The solution is sprayed through a heated, charged capillary, forming charged droplets. As the solvent evaporates, the analyte is released as a protonated ion.

  • Analysis: The analysis is typically performed in positive ion mode.

Interpretation: Regardless of starting with the salt, the spectrum will show the protonated free base , [M+H]⁺.

  • Expected Ion: For 2-phenylbenzylamine (MW = 183.25), the primary ion observed will be at m/z 184.25 . The chloride counter-ion (Cl⁻) is not observed in positive ion mode.

Part 3: Integrated Analytical Workflow

A robust workflow ensures confident identification of this compound.

G cluster_workflow Spectroscopic Identification Workflow Sample Sample: 2-Phenylbenzylamine HCl MS ESI-MS (in Methanol) Sample->MS IR ATR-IR (Solid State) Sample->IR NMR 1H NMR (in DMSO-d6) Sample->NMR MS_Result Result: m/z = 184.2 Confirms [M+H]+ MS->MS_Result IR_Result Result: Broad ~3000 cm-1 Confirms -NH3+ salt IR->IR_Result NMR_Result Result: Broad peak >8.5 ppm Confirms exchangeable -NH3+ NMR->NMR_Result Conclusion Structure Confirmed MS_Result->Conclusion IR_Result->Conclusion NMR_Result->Conclusion

Caption: Integrated workflow for the structural confirmation of the target compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that requires an understanding of both the free base and its corresponding salt. Mass spectrometry confirms the molecular mass via the [M+H]⁺ ion at m/z 184.25. Infrared spectroscopy provides definitive evidence of the ammonium salt through the replacement of sharp N-H stretches with a characteristic broad N-H⁺ absorption band. Finally, ¹H NMR spectroscopy in a polar solvent like DMSO-d₆ confirms the structure through the downfield shift of the methylene protons and the appearance of a broad, D₂O-exchangeable -NH₃⁺ signal. By integrating these techniques, researchers can unambiguously confirm the identity and integrity of the target compound.

A Technical Guide to the Solubility Profile of 2-Phenylbenzylamine Hydrochloride for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. 2-Phenylbenzylamine hydrochloride, a key intermediate in organic and pharmaceutical synthesis, presents as a weak base whose solubility is fundamentally governed by its ionization state.[1][2] This technical guide provides an in-depth examination of the physicochemical properties and solubility profile of this compound. We will explore the theoretical underpinnings of its pH-dependent solubility, provide validated, step-by-step protocols for experimental determination, and discuss the critical factors that influence this profile. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to accurately characterize this compound, enabling informed decisions in pre-formulation and formulation strategies.

Introduction: The Central Role of Solubility in Drug Development

In the journey from discovery to a marketable therapeutic, an API's physicochemical properties dictate the strategic path of its development. Among these, aqueous solubility is arguably the most influential parameter for orally administered drugs. A compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[3] Insufficient solubility is a primary contributor to poor and variable bioavailability, often leading to suboptimal drug exposure and therapeutic failure. More than 40% of new chemical entities exhibit poor aqueous solubility, making solubility enhancement a major challenge for formulation scientists.[3]

Amine hydrochlorides are one of the most common salt forms in pharmaceuticals. This strategy is employed to improve the solubility and dissolution rate of poorly soluble, weakly basic parent compounds.[4][5] By converting the neutral free base to its ionized salt form, the strong intermolecular forces of the crystal lattice are disrupted by the highly favorable ion-dipole interactions with water, significantly boosting aqueous solubility. 2-Phenylbenzylamine, as a weak base, is a prime candidate for this approach. Understanding the complete solubility profile of its hydrochloride salt is not merely an academic exercise; it is a foundational requirement for predicting in vivo performance and designing a robust, effective, and safe dosage form.

Physicochemical Characterization of this compound

A thorough understanding of a compound's intrinsic properties is the prerequisite for any solubility investigation. These parameters govern its behavior in solution and provide a predictive framework for experimental design.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound[2]
Synonyms [1,1'-Biphenyl]-2-ylmethanamine hydrochloride[2]
CAS Number 1924-77-2[1][2][6]
Molecular Formula C₁₃H₁₃N·HCl[1][7]
Molecular Weight 219.71 g/mol [1][7]
Appearance White to pale yellow solid/crystalline powder[1][2]
Predicted pKa 8.97 ± 0.10[2]

The most critical parameter in this list for solubility is the pKa , which represents the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its non-ionized (free base) form. For a weak base like 2-Phenylbenzylamine, the hydrochloride salt will be the predominant species at pH values significantly below the pKa.

Theoretical Framework for Solubility

The solubility of an ionizable compound is not a single value but a profile that changes dynamically with pH. This behavior is predictable and can be described by the interplay of the compound's intrinsic solubility and its acid-base equilibrium.

The Henderson-Hasselbalch Equation and Ionization

The relationship between pH, pKa, and the ratio of the ionized ([BH⁺]) to non-ionized ([B]) species of a weak base is described by the Henderson-Hasselbalch equation:

pH = pKa + log ( [B] / [BH⁺] )

  • When pH < pKa: The equilibrium shifts to the left, favoring the protonated, ionized form ([BH⁺]), which is generally much more soluble in water.

  • When pH > pKa: The equilibrium shifts to the right, favoring the non-ionized free base ([B]), which typically has significantly lower intrinsic solubility.

This relationship dictates that this compound will exhibit high solubility in the acidic environment of the stomach (pH 1-3) and a dramatic decrease in solubility as it transitions to the more neutral environment of the small intestine (pH 6.5-7.5).

G cluster_0 pH-Dependent Equilibrium FreeBase 2-Phenylbenzylamine (Free Base) [B] (Low Intrinsic Solubility) Salt 2-Phenylbenzylamine HCl (Protonated Salt) [BH⁺] (High Aqueous Solubility) FreeBase->Salt + H⁺ (Acidic pH) Salt->FreeBase - H⁺ (Basic pH)

Caption: pH-driven equilibrium between the free base and its highly soluble hydrochloride salt.

Intrinsic Solubility and the Common Ion Effect

The total solubility (S_total) at a given pH is the sum of the ionized and non-ionized species. For a weak base, this can be expressed as:

S_total = S₀ ( 1 + 10^(pKa - pH) )

Where S₀ is the intrinsic solubility of the free base. This equation predicts an exponential increase in solubility as the pH drops below the pKa.

However, at very low pH, the solubility of a hydrochloride salt can be suppressed by the common ion effect .[8] The dissolution equilibrium is:

BH⁺Cl⁻ (solid) ⇌ BH⁺ (aq) + Cl⁻ (aq)

If the dissolution medium already contains a high concentration of chloride ions (e.g., in HCl-based buffers or simulated gastric fluid), Le Châtelier's principle dictates that the equilibrium will shift to the left, favoring the solid state and thereby reducing the salt's solubility.[8] This is a critical consideration for formulation in acidic vehicles.

Experimental Determination of Solubility Profile

A robust experimental plan is essential to accurately map the solubility profile. The following protocols represent industry-standard methods for generating reliable and reproducible data.

Gold Standard: Equilibrium Solubility by Shake-Flask Method

This method determines the thermodynamic equilibrium solubility, providing the most accurate and fundamental measure of a compound's solubility in a given medium.

Workflow Diagram: Equilibrium Solubility Determination

G start Start prep Prepare Solvent (e.g., pH 7.4 Buffer) start->prep add Add Excess Solid API to Solvent prep->add equilibrate Equilibrate (e.g., 25°C, 48h with agitation) add->equilibrate sample Withdraw Aliquot equilibrate->sample separate Separate Solid (0.22µm Syringe Filter) sample->separate quantify Quantify Concentration (Validated HPLC-UV) separate->quantify end End quantify->end

Caption: Standard workflow for the Shake-Flask equilibrium solubility method.

Detailed Protocol:

  • Preparation: Prepare a series of aqueous buffers (e.g., 50 mM phosphate, acetate) covering a physiologically relevant pH range (e.g., 1.2, 2.5, 4.5, 6.8, 7.4) and a pH above the pKa (e.g., 9.5).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed glass vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a predetermined period, typically 24 to 72 hours.

    • Causality Check: To ensure equilibrium has been reached (a self-validating step), samples can be taken at multiple time points (e.g., 24h, 48h). If the measured concentration does not significantly change between the later time points, equilibrium is confirmed.

  • Sampling and Separation: Allow the vials to stand briefly to let the solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the sample through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solids.

    • Expert Insight: Pre-saturating the filter by discarding the first few drops helps prevent drug loss due to adsorption onto the filter membrane.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method against a standard curve.

Constructing the pH-Solubility Profile

By executing the shake-flask protocol at each pH point, a comprehensive profile can be constructed. The results will generate a dataset similar to the hypothetical data below.

Table 2: Hypothetical pH-Solubility Profile for 2-Phenylbenzylamine HCl at 25°C

pH of BufferPredominant SpeciesEquilibrium Solubility (mg/mL)
1.2Ionized (BH⁺)> 50
2.5Ionized (BH⁺)> 50
4.5Ionized (BH⁺)45.8
6.8Ionized (BH⁺)18.2
7.4Ionized (BH⁺)5.3
8.97 (pKa)50% Ionized / 50% Non-ionized0.25
9.5Non-ionized (B)0.12 (Approaching S₀)

When plotted, this data will yield a characteristic curve: high, flat solubility in the acidic region, followed by a sharp, logarithmic decrease as the pH approaches and surpasses the pKa.

Critical Factors Influencing Solubility

Beyond pH, several other factors must be controlled and considered as they can significantly alter solubility measurements and impact formulation performance.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature. Studies should be conducted at both ambient (25°C) and physiological (37°C) temperatures to understand potential effects in vivo.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form has a unique crystal lattice energy and, consequently, a different solubility. The amorphous form is almost always more soluble than its crystalline counterparts. It is imperative to characterize the solid form used in solubility studies (e.g., via XRD or DSC) to ensure consistency.

  • Co-solvents and Excipients: In formulation development, co-solvents (e.g., ethanol, propylene glycol), surfactants, and complexing agents (e.g., cyclodextrins) are often used to enhance solubility.[3][9] The effect of these excipients on the solubility profile must be systematically evaluated.

Data Interpretation and Application in Drug Development

The pH-solubility profile is a roadmap for formulation strategy.

  • Biopharmaceutics Classification System (BCS): Based on its likely high permeability (typical for such structures) and pH-dependent low solubility, this compound would likely be classified as a BCS Class II compound.[3] For these compounds, the dissolution rate is the rate-limiting step for absorption.

  • Formulation Strategy: The high solubility at low pH suggests that an immediate-release oral solid dosage form designed to dissolve rapidly in the stomach would be a viable strategy. Conversely, developing a liquid formulation for intravenous administration would require a vehicle buffered to a low pH (e.g., pH 4-5) to maintain solubility and prevent precipitation upon dilution in the bloodstream (pH 7.4).

  • Food Effect Prediction: The presence of food can alter gastric pH. The pH-solubility profile helps predict how changes in GI tract physiology might affect the drug's dissolution and absorption.

Conclusion

The solubility profile of this compound is a multi-faceted characteristic dominated by its acid-base chemistry. A comprehensive understanding, derived from theoretically grounded and rigorously executed experimental protocols like the shake-flask method, is non-negotiable for successful drug development. The data generated provides direct insight into potential biopharmaceutical challenges and guides the rational design of a dosage form that can reliably deliver the therapeutic agent to its site of action. This guide provides the framework for conducting such a critical investigation, ensuring that decisions are based on a foundation of robust scientific data.

References

The Biphenyl-Amine Scaffold: A Technical Primer on the Research Applications of 2-Phenylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-phenylbenzylamine core, a prominent structural motif in medicinal chemistry, represents a versatile scaffold for the synthesis of a diverse array of biologically active compounds. As its hydrochloride salt, this foundational building block offers enhanced stability and solubility, making it an ideal starting point for complex synthetic pathways in drug discovery. This technical guide provides an in-depth exploration of the potential research applications of 2-Phenylbenzylamine hydrochloride, moving beyond its role as a simple chemical intermediate. We will dissect its utility in the rational design of targeted therapeutics, with a particular focus on the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for metabolic diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research and development pipelines.

Foundational Chemistry of this compound

2-Phenylbenzylamine, also known as [1,1'-biphenyl]-2-ylmethanamine or 2-(aminomethyl)biphenyl, is an organic compound featuring a biphenyl backbone with an aminomethyl substituent at the 2-position. The hydrochloride salt form enhances its handling properties, making it a stable, crystalline solid that is more amenable to storage and use in various reaction conditions.[1][2]

Core Physicochemical Properties

A thorough understanding of the molecule's properties is critical for its effective application in synthetic chemistry.

PropertyValueReference
CAS Number 1924-77-2[1]
Molecular Formula C₁₃H₁₃N·HCl[1]
Molecular Weight 219.71 g/mol [1]
Appearance White to pale yellow solid[1]
Boiling Point 106°C @ 1mm Hg[2]
Density 1.06 g/cm³[2]
Storage 0 - 8 °C, Inert atmosphere[1]

Its solubility in water and various organic solvents makes it a versatile reagent in a wide range of synthetic protocols.[1] The primary amine group serves as a key reactive handle for a multitude of chemical transformations, including amidation, alkylation, and reductive amination, allowing for the construction of diverse molecular architectures.

Strategic Importance in Medicinal Chemistry

The biphenyl motif is a "privileged structure" in medicinal chemistry, frequently found in compounds that exhibit high affinity for various biological targets. The rotational flexibility of the phenyl-phenyl bond allows the scaffold to adopt specific conformations required for optimal receptor or enzyme binding. The addition of the aminomethyl group at the ortho position introduces a critical vector for interaction, often serving as an anchor point within a binding site or as a key pharmacophoric element.

Historically, the broader benzylamine scaffold has been integral to the development of antihistamines and antidepressants.[3] More contemporary research has expanded its utility, leveraging the 2-phenylbenzylamine core for the development of highly targeted therapeutics.

Application Focus: Design and Synthesis of DPP-IV Inhibitors

A significant and promising application of the 2-phenylbenzylamine scaffold is in the development of inhibitors for Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1 and GIP.[4][5] Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it a validated therapeutic target for Type 2 Diabetes Mellitus.[3][5]

The DPP-IV Signaling Pathway

The rationale for DPP-IV inhibition is rooted in the incretin effect, a physiological pathway that augments insulin secretion following oral glucose intake.

DPP_IV_Pathway cluster_gut Gut Lumen cluster_pancreas Pancreas cluster_circulation Circulation Food Food GLP1_GIP Active Incretins (GLP-1, GIP) Food->GLP1_GIP Stimulates Release Beta_Cells β-cells Insulin_Secretion ↑ Insulin Secretion Beta_Cells->Insulin_Secretion GLP1_GIP->Beta_Cells Acts on DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 Substrate Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Cleaves to DPP4_Inhibitor DPP-IV Inhibitor (e.g., Biphenyl-Amine Derivative) DPP4_Inhibitor->DPP4 Inhibits

Caption: The Incretin Pathway and the Role of DPP-IV Inhibition.

Rationale for the 2-Phenylbenzylamine Scaffold in DPP-IV Inhibitors

DPP-IV inhibitors often possess a pharmacophore that mimics the dipeptide substrates of the enzyme. A primary amine is frequently used to interact with the S1 or S2 specificity pockets of the enzyme's active site. The 2-phenylbenzylamine scaffold provides this crucial amine in a sterically defined and conformationally influenced manner. The biphenyl group can form favorable hydrophobic and pi-stacking interactions within the enzyme's active site, enhancing binding affinity and selectivity.[6] Structure-activity relationship (SAR) studies have demonstrated that modifications to the biphenyl rings and derivatization of the amine can significantly modulate potency and selectivity over related proteases like DPP-8 and DPP-9.[4]

Experimental Workflows and Protocols

The following sections provide a representative, albeit hypothetical, workflow for the synthesis and evaluation of a novel DPP-IV inhibitor derived from this compound.

Synthetic Protocol: Synthesis of a Biphenyl-Pyrrolidine DPP-IV Inhibitor

This protocol describes a common synthetic route involving reductive amination to couple the 2-phenylbenzylamine core with a suitable carbonyl compound to form a secondary amine, followed by an amidation step.

Synthesis_Workflow A 2-Phenylbenzylamine Hydrochloride (1) C Reductive Amination A->C B N-Boc-3-oxopyrrolidine (2) B->C D Intermediate (3) (Boc-protected biphenyl-pyrrolidine) C->D NaBH(OAc)₃ E Boc Deprotection D->E TFA or HCl F Intermediate (4) (Free Amine) E->F H Amide Coupling (e.g., HATU, DIPEA) F->H G 2,4,5-Trifluorophenylacetic acid (5) G->H I Final Compound (6) (Target DPP-IV Inhibitor) H->I

Caption: General Synthetic Workflow for a DPP-IV Inhibitor.

Step-by-Step Methodology:

  • Reductive Amination:

    • To a solution of this compound (1.0 eq) and N-Boc-3-oxopyrrolidine (1.1 eq) in dichloromethane (DCM, 0.1 M), add triethylamine (1.2 eq) to neutralize the hydrochloride salt.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

    • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield the protected intermediate (3).

  • Boc Deprotection:

    • Dissolve the protected intermediate (3) (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (0.1 M).

    • Stir the solution at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Co-evaporate with DCM (3x) to ensure complete removal of residual acid, yielding the free amine intermediate (4) as its TFA salt. This is often used directly in the next step without further purification.

  • Amide Coupling:

    • To a solution of the amine intermediate (4) (1.0 eq) and 2,4,5-trifluorophenylacetic acid (1.1 eq) in dimethylformamide (DMF, 0.1 M), add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Cool the mixture to 0°C and add HATU (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final compound (6) by flash column chromatography or preparative HPLC.

Biological Evaluation Workflow

1. In Vitro DPP-IV Inhibition Assay:

  • Principle: A fluorogenic assay is used to measure the enzymatic activity of recombinant human DPP-IV. The enzyme cleaves the substrate Gly-Pro-AMC, releasing the fluorescent aminomethylcoumarin (AMC).

  • Protocol:

    • Prepare a dilution series of the synthesized compound (e.g., from 100 µM to 1 pM) in assay buffer (e.g., Tris-HCl with BSA).

    • In a 96-well plate, add recombinant human DPP-IV enzyme to each well containing the test compound or vehicle control.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate.

    • Measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30 minutes using a plate reader.

    • Calculate the rate of reaction for each concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

2. Selectivity Profiling:

  • To establish a favorable safety profile, the compound should be tested against related proteases, primarily DPP-8 and DPP-9.

  • The same assay format can be used, substituting the DPP-IV enzyme with recombinant DPP-8 or DPP-9. A high selectivity ratio (IC₅₀ DPP-8 / IC₅₀ DPP-IV and IC₅₀ DPP-9 / IC₅₀ DPP-IV) is desirable.

Representative Data and Interpretation

The inhibitory activity of novel compounds derived from the 2-phenylbenzylamine scaffold can be benchmarked against known standards.

Compound IDTargetIC₅₀ (nM)Selectivity vs. DPP-8Reference
Sitagliptin DPP-IV18>2600-fold[6]
4e-7 (Aminomethyl-pyridine) DPP-IV10660-fold[4]
2-benzylpyrrolidine deriv. DPP-IV300Not Reported[6]
Hypothetical Compound 6 DPP-IVTarget < 50 nMTarget > 100-foldN/A

Interpretation: A successful compound based on the 2-phenylbenzylamine scaffold would ideally exhibit an IC₅₀ value in the low nanomolar range for DPP-IV, coupled with high selectivity over DPP-8 and DPP-9 to minimize potential off-target effects.

Broader Research Horizons

While the focus here has been on DPP-IV inhibition, the versatility of the this compound scaffold extends to other therapeutic areas:

  • Neuroscience: The core structure is present in molecules designed as 5-HT (serotonin) receptor antagonists and agonists, with potential applications in treating depression, anxiety, and cognitive disorders.[7][8]

  • Oncology: Biphenyl derivatives have been explored as inhibitors of matrix metalloproteinases (MMPs) and as dual inhibitors of protein tyrosine phosphatase 1B (PTP1B) and activators of AMPK, targets relevant to cancer and metabolic syndrome.[9][10]

  • Infectious Diseases: The scaffold has been used to generate compounds with antiplasmodial activity against P. falciparum and antifungal agents.[1][2]

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategically valuable scaffold for modern drug discovery. Its inherent physicochemical properties and structural features provide a robust starting point for the synthesis of diverse and complex molecules. As demonstrated through the example of DPP-IV inhibitors, a rational, structure-based design approach can leverage this core to develop potent and selective therapeutic candidates. The continued exploration of this privileged structure by medicinal chemists is poised to unlock new therapeutic modalities across a spectrum of diseases, underscoring its enduring importance in the field.

References

An In-depth Technical Guide to the Synthesis of 2-Phenylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-Phenylbenzylamine Hydrochloride, a versatile building block in pharmaceutical and chemical research.[1] We will explore multiple synthetic strategies, focusing on the selection of starting materials and the underlying mechanistic principles that govern these transformations. Detailed experimental protocols, process optimization, and characterization techniques are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful synthesis and application of this key intermediate.

Introduction: The Significance of this compound

This compound is a crucial intermediate in the synthesis of a variety of organic molecules.[1] Its structural motif, featuring a biphenyl backbone with a benzylic amine, is a key pharmacophore in numerous biologically active compounds. This versatile compound serves as a valuable building block in the development of pharmaceuticals, particularly antihistamines and antidepressants, as well as in the creation of specialty chemicals and agrochemicals.[1] The hydrochloride salt form enhances its solubility in water and various organic solvents, making it a preferred choice for a wide range of applications in both laboratory and industrial settings.[1]

This guide will delve into the primary synthetic pathways to this compound, with a particular emphasis on the strategic selection of starting materials. We will examine the advantages and limitations of each approach, providing a robust framework for researchers to choose the most suitable method based on their specific needs, including scale, purity requirements, and available resources.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 2-Phenylbenzylamine reveals several key bond disconnections that inform the selection of appropriate starting materials. The most logical disconnections are at the C-N bond of the benzylamine and the C-C bond between the two phenyl rings.

Retrosynthesis Target This compound Intermediate1 2-Phenylbenzylamine Target->Intermediate1 Salt Formation Intermediate2 2-Phenylbenzaldehyde Intermediate1->Intermediate2 C-N Disconnection (Reductive Amination) Intermediate3 2-Bromobenzaldehyde Intermediate2->Intermediate3 C-C Disconnection (Suzuki Coupling) Intermediate5 2-Bromobenzyl Bromide Intermediate2->Intermediate5 C-C Disconnection (Grignard Reaction) Intermediate4 Phenylboronic Acid Intermediate3->Intermediate4 Intermediate6 Phenylmagnesium Bromide Intermediate5->Intermediate6

Figure 1: Retrosynthetic analysis of this compound.

This analysis highlights two primary synthetic strategies:

  • Strategy A: Reductive Amination. This approach focuses on the formation of the C-N bond in the final step. The key intermediate is 2-phenylbenzaldehyde, which can be synthesized via several cross-coupling reactions.

  • Strategy B: Nucleophilic Substitution/Grignard Reaction. This strategy involves forming the C-C bond at an earlier stage, for instance, by reacting a Grignard reagent with a suitable electrophile.

We will explore both strategies in detail, with a focus on the practical execution of each step.

Synthetic Strategy A: The Reductive Amination Pathway

Reductive amination is a widely used and highly efficient method for the synthesis of amines from carbonyl compounds.[2][3] In the context of 2-Phenylbenzylamine synthesis, this strategy involves the reaction of 2-phenylbenzaldehyde with an ammonia source, followed by the in-situ reduction of the resulting imine.

3.1. Synthesis of the Key Intermediate: 2-Phenylbenzaldehyde

The successful execution of the reductive amination strategy hinges on the efficient preparation of 2-phenylbenzaldehyde. This versatile aromatic aldehyde can be synthesized through several modern cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most prominent and reliable methods.[4][5][6]

3.1.1. Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[7][8] For the synthesis of 2-phenylbenzaldehyde, this involves the coupling of 2-bromobenzaldehyde with phenylboronic acid.

Suzuki_Coupling Reactant1 2-Bromobenzaldehyde Product 2-Phenylbenzaldehyde Reactant1->Product Reactant2 Phenylboronic Acid Reactant2->Product Catalyst Pd(OAc)2 / PPh3 Catalyst->Product Base Na2CO3 Base->Product

Figure 2: Suzuki-Miyaura coupling for the synthesis of 2-Phenylbenzaldehyde.

Experimental Protocol: Synthesis of 2-Phenylbenzaldehyde via Suzuki Coupling

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and a suitable solvent such as a mixture of toluene and water.[8]

  • Catalyst and Base Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.003 eq) and triphenylphosphine (PPh₃, 0.009 eq) as the catalyst system.[8] Then, add an aqueous solution of sodium carbonate (Na₂CO₃, 1.2 eq) as the base.[8]

  • Reaction: Heat the mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Work-up and Purification: After the reaction is complete, cool the mixture and add water. Extract the product with an organic solvent like ethyl acetate.[8] The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield pure 2-phenylbenzaldehyde.[8]

Parameter Value Reference
Starting Materials 2-Bromobenzaldehyde, Phenylboronic Acid[8]
Catalyst Pd(OAc)₂ / PPh₃[8]
Base Na₂CO₃[8]
Solvent Toluene/Water[8]
Typical Yield High[8]

Table 1: Typical reaction conditions for the Suzuki-Miyaura coupling to synthesize 2-phenylbenzaldehyde.

Causality Behind Experimental Choices:

  • The use of a palladium catalyst is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that drives the cross-coupling reaction.

  • The base is necessary to activate the boronic acid for the transmetalation step.[7]

  • A biphasic solvent system (e.g., toluene/water) is often employed to ensure that both the organic-soluble reactants and the water-soluble base can interact effectively.

3.2. Reductive Amination of 2-Phenylbenzaldehyde

With 2-phenylbenzaldehyde in hand, the next step is the reductive amination to form 2-phenylbenzylamine. This can be achieved in a one-pot procedure by reacting the aldehyde with an ammonia source in the presence of a suitable reducing agent.[9]

Experimental Protocol: Reductive Amination to 2-Phenylbenzylamine

  • Imine Formation: Dissolve 2-phenylbenzaldehyde (1.0 eq) in a suitable solvent like methanol.[10] Add a source of ammonia, such as ammonium chloride or a solution of ammonia in methanol. The reaction is typically stirred at room temperature to facilitate the formation of the imine intermediate.[10]

  • Reduction: Once imine formation is evident (which can be monitored by TLC or IR spectroscopy), a reducing agent is added. Sodium borohydride (NaBH₄) is a common and effective choice for this reduction.[11] The reducing agent should be added portion-wise to control the reaction rate and temperature.

  • Work-up and Isolation: After the reduction is complete, the reaction is quenched, typically with the slow addition of water or a dilute acid. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude 2-phenylbenzylamine.

Parameter Value Reference
Starting Material 2-Phenylbenzaldehyde
Amine Source Ammonia (e.g., from NH₄Cl)[11]
Reducing Agent Sodium Borohydride (NaBH₄)[11]
Solvent Methanol[10]
Typical Yield Good to excellent[11]

Table 2: Typical conditions for the reductive amination of 2-phenylbenzaldehyde.

Self-Validating System: The progress of the reductive amination can be monitored by TLC. The disappearance of the starting aldehyde spot and the appearance of a new, more polar amine spot (which will stain with ninhydrin) indicates the progression of the reaction.

3.3. Formation of the Hydrochloride Salt

The final step is the conversion of the free base, 2-phenylbenzylamine, to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve the crude 2-phenylbenzylamine in a suitable organic solvent, such as diethyl ether or ethanol.

  • Acidification: While stirring, add a solution of hydrochloric acid (e.g., concentrated HCl or a solution of HCl in an organic solvent) dropwise.[12]

  • Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution as a white to pale yellow solid.[1] The solid can be collected by filtration, washed with a cold solvent to remove any remaining impurities, and then dried under vacuum.[12]

Synthetic Strategy B: The Grignard Reaction Pathway

An alternative approach to 2-phenylbenzylamine involves the use of a Grignard reagent to form the key C-C bond. This strategy often begins with a simpler, more readily available starting material.

4.1. Preparation of the Grignard Reagent

The Grignard reagent, in this case, phenylmagnesium bromide, is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent.[13][14]

Experimental Protocol: Preparation of Phenylmagnesium Bromide

  • Apparatus Setup: All glassware must be rigorously dried to prevent the quenching of the Grignard reagent.[13] The reaction is typically carried out in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Place magnesium turnings in the flask. Add a small amount of a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.[15]

  • Addition: Once the reaction has started (indicated by bubbling and a cloudy appearance), the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.[16]

Grignard_Formation Reactant1 Bromobenzene Product Phenylmagnesium Bromide Reactant1->Product Reactant2 Magnesium Reactant2->Product Solvent Anhydrous Ether Solvent->Product

Figure 3: Formation of Phenylmagnesium Bromide.

4.2. Reaction with an Electrophile and Subsequent Steps

The prepared Grignard reagent can then be reacted with a suitable electrophile, such as 2-nitrobenzaldehyde.[17] The resulting secondary alcohol can then be converted to the target amine through a series of functional group transformations.

  • Grignard Addition: The phenylmagnesium bromide solution is added to a solution of 2-nitrobenzaldehyde at a low temperature.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine using a variety of methods, such as catalytic hydrogenation (e.g., H₂/Pd-C).

  • Conversion of the Alcohol to the Amine: The secondary alcohol can be converted to the corresponding amine via a two-step process involving conversion to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine source.

While this route is feasible, it is often more lengthy and may result in lower overall yields compared to the more convergent reductive amination strategy.

Characterization and Purity Analysis

The final product, this compound, should be characterized to confirm its identity and purity.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopy:

    • ¹H and ¹³C NMR: These techniques provide detailed information about the structure of the molecule.

    • IR Spectroscopy: The IR spectrum will show characteristic peaks for the amine N-H bonds and the aromatic C-H and C=C bonds.[18]

    • Mass Spectrometry: This will confirm the molecular weight of the compound.[19]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. A purity of ≥97% is typically desired for research and pharmaceutical applications.[1]

Property Expected Value Reference
Appearance White to pale yellow solid[1]
Molecular Formula C₁₃H₁₃N·HCl[1]
Molecular Weight 219.71 g/mol [1]
Purity (HPLC) ≥ 97%[1]

Table 3: Physicochemical properties of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The reductive amination of 2-phenylbenzaldehyde, which is readily prepared via a Suzuki-Miyaura coupling, represents a highly efficient and convergent strategy. This approach offers high yields and utilizes well-established and reliable chemical transformations. While alternative methods, such as those involving Grignard reagents, are also viable, they may be less direct. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, and available expertise. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of this important chemical intermediate.

References

The Cornerstone of Synthesis: A Technical Guide to 2-Phenylbenzylamine Hydrochloride as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Phenylbenzylamine hydrochloride (CAS: 1924-77-2) is a pivotal chemical intermediate, distinguished by its biphenylmethanamine structure. This guide provides an in-depth exploration of its synthesis, core physicochemical properties, and critical role as a precursor in the development of high-value molecules, particularly within the pharmaceutical industry. We will dissect the prevalent synthetic methodologies, emphasizing the causality behind procedural choices, and detail its application in constructing complex molecular architectures, such as the first-generation antihistamine, Antazoline. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable, field-proven protocols.

Introduction: The Strategic Importance of 2-Phenylbenzylamine

In the landscape of organic synthesis, the selection of an appropriate intermediate is a decision that dictates the efficiency, yield, and economic viability of a multi-step synthesis. 2-Phenylbenzylamine, and its more commonly used hydrochloride salt, represents a strategic building block.[1] Its structure, featuring a flexible benzylamine moiety attached to a rigid biphenyl backbone, provides a unique combination of steric and electronic properties that are leveraged in the synthesis of diverse molecular targets.

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, such as solubility in various solvents, making it a preferred choice in laboratory and industrial settings.[1] Its principal value lies in its application as a key precursor for pharmaceuticals, including antihistamines and antidepressants, where the N-benzyl-2-aminobiphenyl scaffold is integral to the final molecule's therapeutic efficacy.[1] Beyond pharmaceuticals, it serves as a versatile component in the synthesis of specialty chemicals and agrochemicals.[2]

Physicochemical Properties

A thorough understanding of a chemical intermediate's properties is fundamental to its effective application. The key properties of 2-Phenylbenzylamine and its hydrochloride salt are summarized below.

PropertyValueSource(s)
IUPAC Name ([1,1'-biphenyl]-2-yl)methanamine hydrochloride
CAS Number 1924-77-2[1]
Molecular Formula C₁₃H₁₃N · HCl[1]
Molecular Weight 219.71 g/mol [1]
Appearance White to pale yellow solid[1]
Purity ≥ 97% (HPLC)[1]
Melting Point Not specified; decomposes
Boiling Point (Free Base) 337°C at 760 mmHg[3]
Density (Free Base) 1.048 g/cm³[3]
Solubility Soluble in water and organic solvents[1]
Storage Conditions 0 - 8 °C[1]

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is a well-established process that begins with readily available precursors. The most common and industrially scalable route involves the reduction of a nitro-group, followed by a reductive amination to construct the core benzylamine structure, and concludes with salt formation.

dot graph "Synthesis_Pathway" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Overall synthetic route to 2-Phenylbenzylamine HCl.

Step 1: Synthesis of 2-Aminobiphenyl via Nitro-Reduction

The journey begins with 2-nitrobiphenyl. The most efficient and clean method for converting this nitro-compound to its corresponding amine, 2-aminobiphenyl, is catalytic hydrogenation.[4]

  • Causality of Method Selection: Catalytic hydrogenation using palladium on carbon (Pd/C) is preferred over older methods like metal-acid reductions (e.g., Sn/HCl or Fe/HCl) for several reasons.[4][5] It operates under milder conditions, avoids the use of stoichiometric amounts of metal reductants, and generates water as the only byproduct, simplifying purification. The high efficiency and selectivity of Pd/C catalysts make this the standard for industrial applications.[6][7]

A detailed protocol for this reduction is provided in Section 4.1.

Step 2: Synthesis of 2-Phenylbenzylamine via Reductive Amination

Reductive amination is a cornerstone of amine synthesis, allowing for the formation of C-N bonds by reacting a carbonyl compound with an amine, followed by the reduction of the intermediate imine.[8][9] In this step, 2-aminobiphenyl is reacted with benzaldehyde.

  • Mechanism and Control: The reaction proceeds in two stages:

    • Imine Formation: The nucleophilic amine (2-aminobiphenyl) attacks the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form a Schiff base, or imine. This step is typically acid-catalyzed and reversible.

    • Reduction: The C=N double bond of the imine is then reduced to a single bond to yield the secondary amine, 2-phenylbenzylamine.

  • Choice of Reducing Agent: The choice of reducing agent is critical. For a "one-pot" procedure where the aldehyde, amine, and reducing agent are mixed, a mild and selective reductant is required. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are not reactive enough to reduce the aldehyde but will readily reduce the protonated imine intermediate as it forms.[8] Stronger reagents like sodium borohydride (NaBH₄) would prematurely reduce the starting benzaldehyde.[10][11] Alternatively, the reaction can be performed in two distinct steps: forming and isolating the imine first, then reducing it with a wider range of agents, including NaBH₄ or catalytic hydrogenation.[12]

dot graph "Reductive_Amination_Mechanism" { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Mechanism of Reductive Amination.

Step 3: Formation of the Hydrochloride Salt

The final step involves converting the free base, 2-phenylbenzylamine, into its hydrochloride salt. This is a straightforward acid-base reaction. The free base is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl).[13] The salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. This process not only facilitates handling but also serves as a final purification step.

Applications in Pharmaceutical Synthesis: The Case of Antazoline

The utility of this compound as an intermediate is best illustrated through its application in the synthesis of active pharmaceutical ingredients (APIs). A prime example is its role in the production of Antazoline, a first-generation H1-receptor antagonist used to relieve symptoms of allergic conjunctivitis and nasal congestion.[14][15][16]

Antazoline's chemical structure is N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline.[] The entire N-benzylaniline (or 2-phenylbenzylamine) core of the molecule is derived directly from our intermediate.

The synthesis involves the N-alkylation of 2-phenylbenzylamine with a reagent that provides the 2-methylimidazoline moiety. A common synthetic route involves reacting 2-phenylbenzylamine with chloroacetonitrile to form an intermediate nitrile, which is then condensed with ethylenediamine to form the imidazoline ring.[18]

dot graph "Application_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Use of 2-Phenylbenzylamine in Antazoline synthesis.

This application highlights the "building block" nature of 2-phenylbenzylamine. The core structure is pre-assembled and then elaborated upon, a common and efficient strategy in medicinal chemistry.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems, including reaction setup, purification, and expected outcomes. They are intended for execution by trained professionals in a controlled laboratory environment.

Protocol: Synthesis of 2-Aminobiphenyl from 2-Nitrobiphenyl

This protocol is adapted from established methods of catalytic hydrogenation.[4]

  • Materials:

    • 2-Nitrobiphenyl (1 mole equivalent)

    • 5% Palladium on Carbon (Pd/C), 50% wet (1-2 mol%)

    • Ethanol, 95%

    • Hydrogen gas source (Parr hydrogenator or balloon)

    • Celite or other filter aid

  • Procedure:

    • Charge a Parr hydrogenation vessel or a suitable round-bottom flask with 2-nitrobiphenyl and ethanol (approx. 5-10 mL per gram of substrate).

    • Carefully add the 5% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Causality: Adding the catalyst under inert gas prevents potential ignition of the catalyst in the presence of flammable solvent vapors and air.

    • Seal the vessel and purge it thoroughly with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen to 25–50 psi and begin vigorous stirring or shaking.[4]

    • Monitor the reaction by observing the cessation of hydrogen uptake or by TLC analysis until the starting material is fully consumed.

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Causality: The Celite pad prevents the fine catalyst particles from passing through the filter paper. The filtration should be done while the solution is warm to ensure the product remains dissolved.[4]

    • Wash the filter cake with a small amount of warm ethanol.

    • The resulting filtrate containing 2-aminobiphenyl can be concentrated under reduced pressure. For high purity, the product can be isolated by precipitation in ice water and recrystallized if necessary.[4]

  • Validation: The product should be a white solid with a melting point of approximately 47-50 °C. Purity can be confirmed by GC-MS or HPLC.

Protocol: One-Pot Synthesis of 2-Phenylbenzylamine

This protocol outlines a direct reductive amination procedure.

  • Materials:

    • 2-Aminobiphenyl (1 mole equivalent)

    • Benzaldehyde (1 mole equivalent)

    • Sodium cyanoborohydride (NaBH₃CN) (1.1 mole equivalents)

    • Methanol

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminobiphenyl and benzaldehyde in methanol.

    • Add a few drops of glacial acetic acid to lower the pH to approximately 5-6. Causality: A slightly acidic pH is optimal. It is acidic enough to catalyze imine formation but not so acidic as to protonate the starting amine, which would render it non-nucleophilic.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • In a separate flask, carefully dissolve the NaBH₃CN in a small amount of methanol. Add this solution dropwise to the reaction mixture. Caution: NaBH₃CN is toxic. Handle with appropriate personal protective equipment.

    • Stir the reaction at room temperature overnight. Monitor progress by TLC.

    • Upon completion, quench the reaction by carefully adding water.

    • Neutralize any remaining acid by adding saturated NaHCO₃ solution until effervescence ceases.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude 2-phenylbenzylamine.

  • Validation: The crude product can be purified by column chromatography on silica gel. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is more than a mere precursor; it is a foundational element in the strategic design of complex organic molecules. Its robust and scalable synthesis, coupled with its demonstrated utility in constructing pharmaceutically active compounds like Antazoline, cements its status as an indispensable intermediate. The methodologies and insights presented in this guide underscore the importance of understanding the underlying principles of chemical reactivity—from the selection of a hydrogenation catalyst to the precise control of pH in reductive amination—to fully harness the synthetic potential of this versatile building block. For researchers and developers, a mastery of such intermediates is a critical step toward the efficient and innovative production of the next generation of chemical products.

References

Methodological & Application

The Strategic Synthesis of Benzimidazole-Based Antihistamines: A Guide to the Preparation of Mizolastine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold in Modern Antihistamine Design

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic and structural properties allow for versatile interactions with biological targets. In the realm of allergy and inflammation, benzimidazole derivatives have been successfully developed as potent and selective H1-receptor antagonists.[1][2] These second-generation antihistamines, such as Mizolastine, are designed to offer effective symptomatic relief from allergic conditions like rhinitis and urticaria, with a significantly improved safety profile over their first-generation predecessors, most notably a reduced propensity for sedation.[3][4]

This technical guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of Mizolastine, a prominent non-sedating antihistamine.[5][6] The methodologies described herein are grounded in established chemical principles and are intended to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of the synthesis of this important therapeutic agent.

Mizolastine: Mechanism of Action and Therapeutic Significance

Mizolastine functions as a selective inverse agonist of the peripheral histamine H1 receptors.[7] During an allergic response, histamine is released from mast cells and binds to H1 receptors, triggering a cascade of events that lead to the characteristic symptoms of allergies. Mizolastine effectively blocks this interaction, thereby preventing the downstream signaling that results in vasodilation, increased capillary permeability, and smooth muscle contraction.[7][8] Its limited ability to cross the blood-brain barrier is a key structural feature that minimizes central nervous system side effects like drowsiness, a common drawback of older antihistamines.[4]

A Convergent Synthetic Strategy for Mizolastine

The synthesis of Mizolastine is efficiently achieved through a convergent approach, which involves the independent synthesis of two key intermediates that are subsequently coupled to form the final molecule. This strategy allows for greater flexibility and often leads to higher overall yields compared to a linear synthesis.

The overall synthetic workflow can be visualized as the preparation of a benzimidazole-containing electrophile and a piperidine-pyrimidinone nucleophile, followed by their condensation.

Mizolastine_Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_assembly Final Assembly and Purification I1_start o-Phenylenediamine I1_step1 Cyclization I1_start->I1_step1 I1_reagent1 Chloroacetic Acid I1_reagent1->I1_step1 I1_product1 2-(Chloromethyl)-1H-benzimidazole I1_step1->I1_product1 I1_step2 N-Alkylation I1_product1->I1_step2 I1_reagent2 4-Fluorobenzyl Chloride I1_reagent2->I1_step2 I1_final Intermediate 1: 2-Chloromethyl-1-(4-fluorobenzyl) -1H-benzimidazole I1_step2->I1_final FA_step1 Condensation I1_final->FA_step1 I2_start 4-Piperidone I2_step1 Reductive Amination I2_start->I2_step1 I2_reagent1 Methylamine I2_reagent1->I2_step1 I2_product1 4-(Methylamino)piperidine I2_step1->I2_product1 I2_step2 Condensation I2_product1->I2_step2 I2_reagent2 2-Methylthio-4(1H)-pyrimidinone I2_reagent2->I2_step2 I2_final Intermediate 2: 2-((Methyl(piperidin-4-yl)amino) -pyrimidin-4(3H)-one) I2_step2->I2_final I2_final->FA_step1 FA_product Crude Mizolastine FA_step1->FA_product FA_step2 Purification FA_product->FA_step2 FA_final Pure Mizolastine FA_step2->FA_final caption Overall workflow for the synthesis of Mizolastine.

Caption: Overall workflow for the synthesis of Mizolastine.

Part 1: Synthesis of Key Intermediates

Protocol 1: Synthesis of 2-Chloromethyl-1-(4-fluorobenzyl)-1H-benzimidazole (Intermediate 1)

This protocol is a two-step process starting from the cyclization of o-phenylenediamine followed by N-alkylation.

Step 1A: Cyclization to form 2-(Chloromethyl)-1H-benzimidazole

  • Rationale: The reaction of o-phenylenediamine with chloroacetic acid under acidic conditions facilitates a condensation reaction to form the benzimidazole ring system. The acidic medium protonates the carbonyl oxygen of chloroacetic acid, making it more susceptible to nucleophilic attack by the amino groups of o-phenylenediamine.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and chloroacetic acid (1.0 eq).

    • Add 4N hydrochloric acid to the mixture.

    • Heat the reaction mixture to reflux for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature.

    • Neutralize the reaction mixture with a suitable base, such as ammonium hydroxide, until a precipitate is formed.

    • Collect the crude product by filtration, wash thoroughly with water, and dry.

    • For further purification, the crude product can be recrystallized from a suitable solvent system like benzene/hexane.[5]

Step 1B: N-Alkylation to form 2-Chloromethyl-1-(4-fluorobenzyl)-1H-benzimidazole

  • Rationale: This step involves the alkylation of the benzimidazole nitrogen with 4-fluorobenzyl chloride. The use of a base like potassium carbonate is crucial to deprotonate the N-H of the benzimidazole, generating a nucleophilic nitrogen that readily attacks the electrophilic benzylic carbon of 4-fluorobenzyl chloride.

  • Procedure:

    • Dissolve 2-(chloromethyl)-1H-benzimidazole (1.0 eq) in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution.

    • To the stirred suspension, add 4-fluorobenzyl chloride (1.1 eq).

    • Stir the reaction mixture at room temperature, or with gentle heating, monitoring its progress by TLC.

    • Upon completion, pour the reaction mixture into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield Intermediate 1.[5]

Protocol 2: Synthesis of 2-((Methyl(piperidin-4-yl)amino)pyrimidin-4(3H)-one) (Intermediate 2)

This intermediate is synthesized through a two-step sequence involving reductive amination followed by a condensation reaction.

Step 2A: Reductive Amination to form 4-(Methylamino)piperidine

  • Rationale: This reaction involves the formation of an imine intermediate from 4-piperidone and methylamine, which is then reduced in situ to the corresponding secondary amine. This is a standard and efficient method for the formation of C-N bonds.

  • Procedure:

    • Combine 4-piperidone hydrochloride (1.0 eq) with a solution of methylamine in methanol.

    • Stir the mixture at room temperature to facilitate the formation of the imine.

    • The resulting imine is then subjected to catalytic hydrogenation using a suitable catalyst (e.g., Raney Nickel) under a hydrogen atmosphere to yield 4-(methylamino)piperidine.[9]

Step 2B: Condensation to form 2-((Methyl(piperidin-4-yl)amino)pyrimidin-4(3H)-one)

  • Rationale: This step involves the nucleophilic substitution of the methylthio group of 2-methylthio-4(1H)-pyrimidinone by the secondary amine of 4-(methylamino)piperidine. The methylthio group is a good leaving group, facilitating the reaction.

  • Procedure:

    • Combine 4-(methylamino)piperidine (1.0 eq) and 2-methylthio-4(1H)-pyrimidinone (1.0 eq).

    • Heat the mixture, typically under reduced pressure, to drive the reaction to completion.

    • Upon cooling, the solid product, Intermediate 2, is obtained and can be used in the next step with or without further purification.[9]

Part 2: Final Assembly and Purification of Mizolastine

Protocol 3: Condensation of Intermediates and Purification
  • Rationale: The final step is a nucleophilic substitution reaction where the secondary amine of the piperidine ring in Intermediate 2 attacks the electrophilic carbon of the chloromethyl group in Intermediate 1. The presence of a base facilitates the reaction by neutralizing the HCl formed as a byproduct. Potassium iodide can be used as a catalyst to promote the reaction via the Finkelstein reaction, where the chloride is transiently replaced by the more reactive iodide.

  • Procedure:

    • In a suitable reaction vessel, dissolve Intermediate 1 (1.0 eq) and Intermediate 2 (1.0 eq) in a polar aprotic solvent like DMF.

    • Add a base, such as potassium carbonate (K₂CO₃) (1.5 eq), and a catalytic amount of potassium iodide (KI).

    • Heat the reaction mixture to facilitate the condensation, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture and add water to precipitate the crude Mizolastine.

    • Collect the solid by filtration and wash with water.

    • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or propan-2-ol, to yield pure Mizolastine.[5][10]

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the synthesis of Mizolastine.

StepReactantsReagents/CatalystsSolventTemperatureReaction TimeYield (%)
1A o-Phenylenediamine, Chloroacetic Acid4N HCl-Reflux~4 hoursHigh
1B 2-(Chloromethyl)-1H-benzimidazole, 4-Fluorobenzyl ChlorideK₂CO₃DMFRT to gentle heatMonitored by TLCHigh
2A 4-Piperidone hydrochloride, MethylamineRaney Nickel, H₂MethanolRTMonitored by TLCGood to High
2B 4-(Methylamino)piperidine, 2-Methylthio-4(1H)-pyrimidinone--Elevated Temp.~10 hoursGood
3 Intermediate 1, Intermediate 2K₂CO₃, KI (cat.)DMFElevated Temp.Monitored by TLCGood

Conclusion and Future Perspectives

The synthesis of Mizolastine presented here exemplifies a robust and efficient strategy for the preparation of benzimidazole-based antihistamines. The convergent approach allows for the independent optimization of the synthesis of each intermediate, contributing to a high overall yield and purity of the final product. Understanding the rationale behind each synthetic step and the critical process parameters is essential for successful and scalable production.

Future research in this area may focus on the development of more sustainable and atom-economical synthetic routes, potentially utilizing novel catalytic systems to further enhance the efficiency and environmental friendliness of the manufacturing process. The foundational knowledge of the synthesis of Mizolastine provides a valuable platform for the design and discovery of new and improved H1-receptor antagonists with enhanced therapeutic profiles.

References

Application Notes and Protocols for the Evaluation of 2-Phenylbenzylamine Hydrochloride in Antidepressant Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 2-Phenylbenzylamine Hydrochloride

The landscape of antidepressant drug discovery is in continuous evolution, driven by the need for more effective and faster-acting therapeutics. A significant focus of this research remains on the modulation of monoamine neurotransmitter systems, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA). The reuptake transporters for these neurotransmitters—SERT, NET, and DAT, respectively—are validated targets for a broad class of antidepressant medications.[1][2] Inhibition of these transporters increases the synaptic availability of their respective neurotransmitters, a key mechanism in alleviating depressive symptoms.

While this compound is recognized as a versatile intermediate in the synthesis of various pharmaceuticals, including some antidepressants[3], its intrinsic pharmacological activity as a potential lead compound is an area ripe for exploration. Structurally, it shares features with known monoamine uptake inhibitors. For instance, studies on various benzylamine derivatives have demonstrated their capacity to inhibit the uptake of norepinephrine and dopamine.[4] Furthermore, structurally related compounds such as 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives have shown potent inhibition of both norepinephrine and serotonin synaptosomal uptake, coupled with antidepressant-like activity in rodent models.[5]

This precedent provides a strong scientific basis to hypothesize that this compound may itself possess inhibitory activity at monoamine transporters, warranting a thorough investigation of its potential as a novel antidepressant candidate. These application notes provide a structured, in-depth guide for researchers to systematically evaluate the antidepressant potential of this compound, from initial in vitro screening to in vivo behavioral validation.

Part 1: In Vitro Characterization - Monoamine Transporter Binding Affinity

The initial step in evaluating the potential of this compound is to determine its binding affinity for the primary targets of many antidepressant drugs: the serotonin, norepinephrine, and dopamine transporters. This is typically achieved through competitive radioligand binding assays.

Workflow for In Vitro Transporter Binding Assays

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_membranes Prepare cell membranes expressing hSERT, hNET, or hDAT incubation Incubate membranes, radioligand, and test compound prep_membranes->incubation prep_ligands Prepare radioligand and 2-Phenylbenzylamine HCl solutions prep_ligands->incubation filtration Separate bound and free radioligand via rapid filtration incubation->filtration quantification Quantify bound radioactivity (scintillation counting) filtration->quantification analysis Calculate IC50 and Ki values quantification->analysis

Caption: Workflow for monoamine transporter binding assays.

Protocol 1: Serotonin Transporter (SERT) Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the human serotonin transporter (hSERT).

Materials:

  • hSERT Source: Cell membranes from a stable cell line expressing hSERT (e.g., HEK-293 cells).[6]

  • Radioligand: [³H]Citalopram or [³H]Imipramine.

  • Test Compound: this compound.

  • Reference Compound: Fluoxetine or Paroxetine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Fluoxetine.

  • Scintillation Cocktail.

  • 96-well microplates and glass fiber filters.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw the hSERT-expressing cell membranes on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration (e.g., using a BCA assay). Dilute the membranes to a final concentration of 10-20 µg of protein per well.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]Citalopram (final concentration ~1-2 nM), and 100 µL of the diluted membrane suspension.

    • Non-specific Binding (NSB): Add 50 µL of 10 µM Fluoxetine, 50 µL of [³H]Citalopram, and 100 µL of the diluted membrane suspension.

    • Competitive Binding: Add 50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), 50 µL of [³H]Citalopram, and 100 µL of the diluted membrane suspension.

  • Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Pre-soak the glass fiber filter mat with 0.5% polyethyleneimine (PEI). Rapidly terminate the incubation by filtering the contents of each well through the filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[7]

  • Quantification: Dry the filter mat, add scintillation cocktail to each filter, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocols 2 & 3: NET and DAT Binding Assays

The protocols for the norepinephrine transporter (NET) and dopamine transporter (DAT) binding assays are analogous to the SERT assay, with the following key substitutions:

Parameter Norepinephrine Transporter (NET) Assay Dopamine Transporter (DAT) Assay
Transporter Source Membranes from hNET-expressing cells[8]Membranes from hDAT-expressing cells[9]
Radioligand [³H]Nisoxetine[8][³H]WIN 35,428[9]
Reference Compound Desipramine[8]GBR 12909[9]
Non-specific Control 10 µM Desipramine[8]10 µM Nomifensine[10]
Data Presentation: Hypothetical Binding Affinities

The results of the binding assays should be summarized to clearly present the potency and selectivity of this compound.

Compound SERT Ki (nM) NET Ki (nM) DAT Ki (nM) Selectivity (NET/SERT) Selectivity (DAT/SERT)
2-Phenylbenzylamine HClExperimental ValueExperimental ValueExperimental ValueCalculated RatioCalculated Ratio
Fluoxetine (Reference)~1~200~2000~200~2000
Desipramine (Reference)~200~1~100~0.005~0.5
GBR 12909 (Reference)>1000>1000~5>200~1

Part 2: In Vivo Behavioral Assessment

Following in vitro characterization, the next critical phase is to assess the antidepressant-like effects of this compound in established animal models of depression.[2][11] The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used for this purpose, as they are sensitive to clinically effective antidepressant treatments.[12]

Workflow for In Vivo Behavioral Testing

G acclimation Animal Acclimation (1 week) dosing Administer Vehicle, Reference Drug, or 2-Phenylbenzylamine HCl acclimation->dosing Group assignment behavioral_test Conduct Behavioral Test (FST or TST) dosing->behavioral_test 30-60 min post-dose scoring Record and Score Behavior (Immobility Time) behavioral_test->scoring analysis Statistical Analysis of Group Differences scoring->analysis

Caption: General workflow for in vivo behavioral screening.

Protocol 4: Forced Swim Test (FST) in Mice

The FST is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[13] A reduction in the duration of immobility is indicative of an antidepressant-like effect.[14]

Materials:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., saline).

  • Reference Compound: Imipramine (20 mg/kg) or Fluoxetine (20 mg/kg).

  • Vehicle Control: Saline.

Step-by-Step Methodology:

  • Acclimation: House mice in standard conditions for at least one week before the experiment.

  • Dosing: Administer the test compound, reference drug, or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Test Procedure:

    • Gently place each mouse into the cylinder of water.

    • The total test duration is 6 minutes.

    • Behavior is typically recorded via video for later analysis.

    • The key behavior to score is "immobility," defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Scoring: An experienced observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test.

  • Data Analysis: Compare the mean immobility time across the different treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Protocol 5: Tail Suspension Test (TST) in Mice

The TST is another widely used model that induces a state of behavioral despair.[4][5] Mice are suspended by their tails, and the duration of immobility is measured. Antidepressants typically reduce this immobility time.[15]

Materials:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: A suspension box or bar from which the mice can be suspended by their tails. The suspension point should be high enough to prevent the mouse from touching any surfaces.

  • Adhesive Tape: Medical-grade adhesive tape to secure the tail to the suspension bar.

  • Test Compound, Reference Compound, and Vehicle: As described for the FST.

Step-by-Step Methodology:

  • Acclimation and Dosing: Follow the same procedures as in the FST protocol.

  • Test Procedure:

    • Secure the mouse's tail (approximately 1-2 cm from the tip) to the suspension bar using the adhesive tape.

    • The total test duration is 6 minutes.[5][15]

    • Record the session for subsequent scoring.

    • Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Scoring: A trained observer, blind to the experimental groups, should score the total time spent immobile during the 6-minute test.

  • Data Analysis: Analyze the data using a one-way ANOVA with a suitable post-hoc test to compare the treatment groups. A significant decrease in immobility time for the group treated with this compound compared to the vehicle group indicates a positive antidepressant-like effect.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial preclinical evaluation of this compound as a potential antidepressant. Positive results from the in vitro binding assays, particularly potent affinity for SERT and/or NET, would provide a strong mechanistic rationale for its observed effects. Confirmation of efficacy in the in vivo FST and TST models would further validate its potential.

Should this compound demonstrate promising activity in these initial screens, further studies would be warranted. These could include functional uptake inhibition assays to confirm its mechanism of action, evaluation in more complex animal models of depression (e.g., chronic unpredictable stress), and initial safety and pharmacokinetic profiling. The protocols outlined herein serve as a robust starting point for researchers to unlock the potential therapeutic value of this intriguing compound.

References

Application Notes: 2-Phenylbenzylamine Hydrochloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Phenylbenzylamine hydrochloride (CAS No: 1924-77-2) is a primary amine of significant interest in synthetic organic chemistry. Its unique biphenylmethanamine structure serves as a valuable scaffold and a versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth exploration of its physicochemical properties, core reactivity, and practical applications. Detailed, field-tested protocols for key transformations, including N-alkylation, N-acylation, and palladium-catalyzed cross-coupling, are presented. The causality behind experimental choices is explained to empower researchers in adapting these methods for the synthesis of novel compounds, particularly within the realms of pharmaceutical and materials science research.

Foundational Overview & Physicochemical Properties

2-Phenylbenzylamine, a derivative of benzylamine, incorporates a phenyl group at the ortho position of the benzyl ring. This substitution imparts specific steric and electronic properties that can be leveraged in synthesis. It is widely employed as a key intermediate in the production of various pharmaceuticals, notably in the development of antihistamines and antidepressants.[1][2] Its utility also extends to the synthesis of specialty chemicals and agrochemicals.[2][3] The compound is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1924-77-2[2]
Molecular Formula C₁₃H₁₃N·HCl[2]
Molecular Weight 219.71 g/mol [2]
Appearance White to pale yellow solid[2]
Purity ≥ 97% (HPLC)[2]
Boiling Point 337°C at 760 mmHg (free base)[4]
Flash Point 165.9°C (free base)[4]
Density 1.048 g/cm³ (free base)[4]
Storage Conditions Store at 0 - 8 °C[2]

Core Synthetic Transformations & Protocols

The reactivity of 2-phenylbenzylamine is dominated by the primary amine group (-NH₂), which acts as a potent nucleophile and a handle for directing group-assisted transformations. The following sections detail the most common and powerful synthetic applications.

Key_Reactions cluster_start Building Block cluster_reactions Core Reactions cluster_products Product Scaffolds start 2-Phenylbenzylamine Hydrochloride alkylation N-Alkylation start->alkylation R-X, Base acylation N-Acylation start->acylation RCOCl, Base coupling C-H Cross-Coupling start->coupling Pd(II) catalyst, Ar-B(OR)₂ amines Substituted Amines (Antihistamines, etc.) alkylation->amines amides Amides (Bioactive Molecules) acylation->amides biaryls ortho-Arylated Amines (Advanced Intermediates) coupling->biaryls

Figure 1. Key synthetic pathways originating from 2-phenylbenzylamine.

N-alkylation is a fundamental C-N bond-forming reaction essential for elaborating the amine core.[5] Direct alkylation with alkyl halides can be prone to over-alkylation, but careful control of stoichiometry and conditions can yield the desired mono-alkylated product. This transformation is a cornerstone for synthesizing analogs of known drugs or creating new chemical entities.

Protocol 1: Mono-N-Alkylation with an Alkyl Halide

This protocol details a representative procedure for the synthesis of a secondary amine from this compound.

  • Materials:

    • This compound (1.0 eq)

    • Alkyl Bromide (e.g., Benzyl Bromide) (1.05 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

    • Acetonitrile (CH₃CN), anhydrous

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Ethyl Acetate (EtOAc)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Expertise & Causality:

    • The hydrochloride salt must first be neutralized to the free amine to act as a nucleophile. K₂CO₃ serves as the base for this initial neutralization and to scavenge the HBr generated during the SN2 reaction, driving the equilibrium toward the product.[5] Using a slight excess of the base ensures complete reaction.

    • Anhydrous acetonitrile is a suitable polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 mechanism without interfering with the reaction.

    • The reaction is monitored by Thin Layer Chromatography (TLC) to determine completion, preventing the formation of degradation products from prolonged heating.

  • Step-by-Step Methodology:

    • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.20 g, 10 mmol) and anhydrous potassium carbonate (3.45 g, 25 mmol).

    • Solvent Addition: Add anhydrous acetonitrile (50 mL) to the flask.

    • Initial Stirring: Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the free amine.

    • Addition of Alkylating Agent: Slowly add the alkyl bromide (10.5 mmol) to the stirred suspension via syringe.

    • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-12 hours.

    • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:EtOAc eluent), observing the disappearance of the starting amine spot.

    • Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

    • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated NaHCO₃ solution (2 x 25 mL) and then brine (25 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

    • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure secondary amine.

Alkylation_Workflow Setup 1. Setup Add amine HCl & K₂CO₃ to anhydrous CH₃CN FreeAmine 2. Free Amine Formation Stir at RT for 30 min Setup->FreeAmine AddHalide 3. Add Alkyl Halide Slow addition via syringe FreeAmine->AddHalide Reflux 4. Reaction Heat to reflux (4-12h) AddHalide->Reflux TLC 5. Monitoring Track via TLC Reflux->TLC Workup 6. Work-up Cool, filter, concentrate TLC->Workup Extract 7. Extraction EtOAc, wash with NaHCO₃ & Brine Workup->Extract Purify 8. Purification Dry, concentrate, column chromatography Extract->Purify Product Final Product (Pure Secondary Amine) Purify->Product

Figure 2. Experimental workflow for the N-alkylation protocol.

The reaction of 2-phenylbenzylamine with acylating agents like acyl chlorides or anhydrides provides a direct route to amides.[6] Amide bonds are prevalent in pharmaceuticals and are metabolically stable, making this a critical transformation for medicinal chemists.

Protocol 2: N-Acylation with an Acyl Chloride

This protocol describes the formation of an N-acyl derivative, a common scaffold in bioactive molecules.[7]

  • Materials:

    • This compound (1.0 eq)

    • Acyl Chloride (e.g., Benzoyl Chloride) (1.1 eq)

    • Triethylamine (Et₃N) or DIPEA (2.2 eq)

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric Acid (HCl)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Expertise & Causality:

    • A non-nucleophilic organic base like triethylamine or DIPEA is used. It serves the dual purpose of neutralizing the starting hydrochloride salt and scavenging the HCl byproduct of the acylation reaction.[6] Its steric bulk prevents it from competing with the primary amine as a nucleophile.

    • The reaction is typically run at 0°C initially during the addition of the highly reactive acyl chloride to control the exothermic reaction and minimize side-product formation.

    • The aqueous work-up with dilute acid and base removes the excess amine base and any unreacted starting materials.

  • Step-by-Step Methodology:

    • Reaction Setup: Dissolve this compound (e.g., 2.20 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen) and cool to 0°C in an ice bath.

    • Base Addition: Add triethylamine (3.06 mL, 22 mmol) dropwise to the stirred solution.

    • Acyl Chloride Addition: After stirring for 15 minutes, slowly add the acyl chloride (11 mmol) dropwise, maintaining the temperature at 0°C.

    • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours.

    • Monitoring: Monitor the reaction's progress by TLC until the starting amine is consumed.

    • Work-up: Quench the reaction by adding water (25 mL). Transfer the mixture to a separatory funnel.

    • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purification: The resulting crude amide can often be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane).

More advanced applications of 2-phenylbenzylamine involve its use in directed C-H activation/cross-coupling reactions. The amine can be temporarily converted into a directing group (e.g., a nosylamide), which positions a transition metal catalyst (typically palladium) to functionalize the ortho C-H bond of the benzyl ring. This strategy provides a powerful and atom-economical method for synthesizing ortho-arylated benzylamines, which are valuable structures in medicinal chemistry.[8]

Protocol 3: Conceptual Framework for Pd(II)-Catalyzed C-H Arylation (Kinetic Resolution)

This section outlines the principles of a sophisticated C-H functionalization reaction, as detailed in the literature for nosyl-protected benzylamines.[8] Direct execution requires specialized ligands and expertise in organometallic catalysis.

  • Reaction Principle:

    • Protection: The primary amine of 2-phenylbenzylamine is first protected with a nosyl group (Ns-Cl, base) to form the directing group.

    • Directed C-H Activation: A chiral Palladium(II) catalyst coordinates to the nosylamide directing group. This brings the catalyst into proximity with the C-H bond at the ortho-position of the benzyl ring, facilitating cyclometalation.

    • Cross-Coupling: The resulting palladacycle reacts with an arylboronic acid pinacol ester in the presence of an oxidant. This step involves reductive elimination to form the new C-C bond and regenerate a form of the Pd(II) catalyst.

    • Enantioselectivity: By using a chiral ligand on the palladium catalyst, the reaction can proceed enantioselectively, allowing for the kinetic resolution of the racemic starting material.[8]

Conceptual_Synthesis Start 2-Phenylbenzylamine Step1 Step 1: N-Alkylation (Protocol 1) Start->Step1 Step2 Step 2: N-Acylation (Protocol 2) Start->Step2 Intermediate1 N-Alkyl-2-phenylbenzylamine (e.g., Antihistamine Precursor) Step1->Intermediate1 Step3 Step 3: C-H Arylation (Conceptual Protocol 3) Intermediate1->Step3 Intermediate2 N-Acyl-2-phenylbenzylamine (Amide Scaffold) Step2->Intermediate2 Final Complex, Multi-functionalized Bioactive Scaffold Step3->Final

References

The Phenylbenzylamine Scaffold: A Gateway to Novel Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Neuroprotective Innovation

The landscape of neuroscience research is relentlessly focused on one of the most significant challenges in modern medicine: the development of effective therapies for neurodegenerative diseases and acute brain injury. Conditions such as Parkinson's disease, Alzheimer's disease, and ischemic stroke inflict a devastating toll on individuals and society, and current therapeutic options are often limited to symptomatic relief rather than halting or reversing the underlying neuronal damage.[1][2][3] A key strategy in the pursuit of more effective treatments is the discovery of novel neuroprotective agents—molecules that can shield neurons from the cascade of destructive biochemical and cellular events that follow an insult to the central nervous system.[4]

In the vast chemical space of potential drug candidates, the benzylamine and, more specifically, the arylbenzylamine scaffold have emerged as a promising starting point for the design of new neuroactive compounds.[5][6] This application note delves into the utility of 2-Phenylbenzylamine hydrochloride as a versatile chemical intermediate and a foundational scaffold for the synthesis of a new generation of potential neuroprotective agents. While primarily recognized as a building block in organic synthesis, the structural motifs inherent in 2-phenylbenzylamine offer a rich playground for medicinal chemists aiming to target key pathways in neurodegeneration.[7]

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the rationale for using the 2-phenylbenzylamine scaffold, potential molecular targets, a hypothetical synthetic strategy, and detailed protocols for the preliminary in vitro evaluation of novel derivatives.

The Rationale: Targeting Key Pathways in Neurodegeneration

The neuroprotective potential of compounds derived from an arylbenzylamine core stems from their ability to be chemically modified to interact with a variety of neurologically relevant targets. Two such target classes that hold significant promise are Phosphodiesterase 4 (PDE4) and the Sigma-1 receptor.

Phosphodiesterase 4 (PDE4) Inhibition: A Pro-Cognitive and Anti-Inflammatory Strategy

Recent research has identified a new series of arylbenzylamine derivatives as potent inhibitors of phosphodiesterase 4 (PDE4).[5] PDE4 is an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP), a critical signaling molecule in neurons. By inhibiting PDE4, the intracellular levels of cAMP are elevated, which in turn activates signaling pathways that promote neuronal survival, enhance synaptic plasticity, and reduce neuroinflammation.

The study on arylbenzylamine derivatives demonstrated that these compounds could not only inhibit PDE4 but also protect SH-SY5Y neuroblastoma cells from apoptosis induced by the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), a widely used in vitro model for Parkinson's disease.[5] This highlights the potential for the 2-phenylbenzylamine scaffold to be elaborated into potent and bioavailable PDE4 inhibitors with significant neuroprotective effects.

The Sigma-1 Receptor: A Unique Target for Neuroprotection

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in modulating calcium signaling, ion channel activity, and neuronal survival.[8][9][10] Activation of the sigma-1 receptor has been shown to be neuroprotective in various models of neurodegenerative diseases and stroke.[8] The diverse chemical structures of known sigma-1 receptor ligands suggest that the 2-phenylbenzylamine scaffold could be readily adapted to create novel ligands with high affinity and selectivity for this receptor. The development of such compounds could offer a novel therapeutic avenue for a range of neurological disorders.

Synthetic Strategy: From a Versatile Scaffold to a Potential Neuroprotective Agent

The utility of this compound as a starting material lies in its reactive amine group, which provides a convenient handle for a wide range of chemical modifications. Below is a hypothetical, generalized synthetic scheme illustrating how this compound could be used to generate a library of diverse derivatives for screening.

Synthetic_Pathway start 2-Phenylbenzylamine hydrochloride intermediate1 Free Base 2-Phenylbenzylamine start->intermediate1 Deprotonation product N-(2-phenylbenzyl)amide Derivative intermediate1->product Acylation reagent1 Base (e.g., NaHCO3) reagent1->start reagent2 Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) + Coupling Agent reagent2->intermediate1

Caption: Generalized synthetic pathway for the derivatization of 2-Phenylbenzylamine.

This straightforward acylation reaction can be adapted to introduce a wide variety of "R" groups, allowing for the systematic exploration of the structure-activity relationship (SAR) and the optimization of properties such as target affinity, selectivity, and blood-brain barrier permeability.

Experimental Protocols: In Vitro Screening of Novel 2-Phenylbenzylamine Derivatives

The following protocols provide a detailed, step-by-step methodology for the initial in vitro evaluation of newly synthesized compounds derived from the 2-phenylbenzylamine scaffold.

Protocol 1: In Vitro PDE4 Inhibition Assay (High-Throughput Screening)

Objective: To identify and characterize inhibitors of PDE4 from a library of novel 2-phenylbenzylamine derivatives.

Materials:

  • Human recombinant PDE4B or PDE4D enzyme

  • cAMP substrate

  • IMAP® Phosphodiesterase Assay Kit (or similar fluorescence polarization-based assay)

  • Library of 2-phenylbenzylamine derivatives

  • Positive control (e.g., Rolipram)

  • Assay buffer

  • 384-well, low-volume, black microplates

  • Microplate reader capable of fluorescence polarization detection

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of each 2-phenylbenzylamine derivative in 100% DMSO.

    • Create a dilution series for dose-response experiments (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Assay Plate Preparation:

    • Add 5 µL of assay buffer to all wells of the microplate.

  • Compound Addition:

    • Add 1 µL of the test compounds, positive control, or vehicle control (DMSO) to the respective wells.

  • Enzyme Addition:

    • Prepare the PDE4 enzyme solution in assay buffer at the desired concentration.

    • Add 5 µL of the enzyme solution to all wells except the "no enzyme" control wells.

  • Incubation:

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition:

    • Initiate the enzymatic reaction by adding 5 µL of the cAMP substrate solution to all wells.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding the IMAP binding solution as per the manufacturer's instructions.

    • Incubate for a further 60 minutes to allow for the binding to reach equilibrium.

    • Measure the fluorescence polarization on a compatible microplate reader.

  • Data Analysis:

    • Calculate the percentage of PDE4 inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Neuroprotection Assay in a Cellular Model of Parkinson's Disease

Objective: To assess the ability of novel 2-phenylbenzylamine derivatives to protect against MPP+-induced cell death in SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MPP+ iodide

  • Library of 2-phenylbenzylamine derivatives

  • Positive control (e.g., Rolipram, if PDE4 inhibition is the hypothesized mechanism)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment:

    • The following day, treat the cells with various concentrations of the 2-phenylbenzylamine derivatives or the positive control for 1 hour. Include a vehicle control (DMSO).

  • Induction of Neurotoxicity:

    • After the pre-treatment period, add MPP+ to the wells to a final concentration of 1 mM to induce neurotoxicity. Do not add MPP+ to the "untreated control" wells.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assessment (MTT Assay):

    • After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for a further 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express cell viability as a percentage of the untreated control.

    • Plot the cell viability against the compound concentration to determine the neuroprotective effect.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: In Vitro PDE4B Inhibitory Activity of Novel 2-Phenylbenzylamine Derivatives

Compound IDIC50 (µM)
Derivative 1[Insert Value]
Derivative 2[Insert Value]
......
Rolipram (Control)[Insert Value]

Table 2: Neuroprotective Effect of Novel 2-Phenylbenzylamine Derivatives against MPP+-induced Toxicity in SH-SY5Y Cells

Compound IDMax. Protection (%) at [Concentration]EC50 (µM)
Derivative 1[Insert Value][Insert Value]
Derivative 2[Insert Value][Insert Value]
.........
Rolipram (Control)[Insert Value][Insert Value]

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for the synthesis of novel compounds with the potential for neuroprotective activity. By leveraging this scaffold, medicinal chemists can explore a wide chemical space to develop potent and selective modulators of key targets in neurodegeneration, such as PDE4 and the sigma-1 receptor. The protocols outlined in this application note provide a robust framework for the initial in vitro screening of these novel derivatives, enabling the identification of promising lead compounds for further preclinical development. Future studies should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these lead compounds, with the ultimate goal of translating these findings into novel therapies for devastating neurological disorders.

References

Application Notes and Protocols for the Synthesis of Derivatives from 2-Phenylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Phenylbenzylamine Scaffold

2-Phenylbenzylamine and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. The unique structural motif, featuring a biphenyl moiety linked to a benzylic amine, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. The primary amine group serves as a key reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives, including amides, secondary and tertiary amines, ureas, thioureas, and sulfonamides. These derivatives are of interest to researchers in drug development for their potential biological activities.

This guide provides detailed protocols for the synthesis of several classes of derivatives starting from 2-Phenylbenzylamine hydrochloride. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for the synthesis of novel analogues.

Preliminary Consideration: Handling of this compound

2-Phenylbenzylamine is often supplied as a hydrochloride salt to improve its stability and handling. However, the protonated form of the amine is not nucleophilic and will not undergo the reactions described in this guide. Therefore, the first step in any synthesis is the liberation of the free amine. This is typically achieved by treating the hydrochloride salt with a suitable base.

Protocol: Liberation of Free 2-Phenylbenzylamine

Objective: To generate the free 2-Phenylbenzylamine from its hydrochloride salt for use in subsequent reactions.

Materials:

  • This compound

  • 1 M Sodium hydroxide (NaOH) solution or Triethylamine (TEA)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of water or a biphasic mixture of water and an organic solvent like DCM or EtOAc in a separatory funnel.

  • Basification: Slowly add a slight excess of a base. For aqueous workup, 1 M NaOH is suitable. For anhydrous conditions, a slight excess of an organic base like triethylamine can be used in an organic solvent. The progress of the neutralization can be monitored with pH paper, aiming for a pH > 10 for complete deprotonation.

  • Extraction: If using an aqueous base, extract the aqueous layer with several portions of an organic solvent (e.g., DCM or EtOAc). The free amine is more soluble in organic solvents.

  • Drying: Combine the organic extracts and dry over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the free 2-Phenylbenzylamine, which is typically an oil or a low-melting solid.

  • Immediate Use: It is advisable to use the freshly prepared free amine immediately in the subsequent reaction to prevent degradation.

Synthetic Protocols for 2-Phenylbenzylamine Derivatives

The following sections provide detailed protocols for the synthesis of various derivatives of 2-Phenylbenzylamine.

N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation for primary amines, leading to the formation of stable amide derivatives. This can be achieved using various acylating agents, such as acid chlorides, acid anhydrides, or by coupling with carboxylic acids.

Reaction Scheme:

Caption: General workflow for reductive amination of 2-Phenylbenzylamine.

Objective: To synthesize N-benzyl-2-phenylbenzylamine.

Materials:

  • 2-Phenylbenzylamine (free amine)

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount, optional)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a stirred solution of 2-Phenylbenzylamine (1.0 eq) and benzaldehyde (1.1 eq) in DCE or THF, add a catalytic amount of acetic acid.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. The reaction is often mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Carefully quench the reaction with saturated NaHCO₃ solution.

    • Extract the mixture with an organic solvent (e.g., EtOAc).

    • Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

  • Purification: After filtration and concentration, purify the crude product by column chromatography.

ParameterValue/ConditionRationale
Carbonyl Compound BenzaldehydeForms an imine with the primary amine.
Reducing Agent NaBH(OAc)₃Mild and selective reducing agent for imines. [1]
Solvent DCE or THFAprotic solvents suitable for the reaction.
Catalyst Acetic AcidCan accelerate imine formation.
Reaction Time 12-24 hoursVaries depending on the reactivity of the aldehyde.
Synthesis of Ureas and Thioureas

Ureas and thioureas are valuable derivatives in medicinal chemistry. They are typically synthesized by the reaction of an amine with an isocyanate or isothiocyanate, respectively. [2][3]

Objective: To synthesize 1-(2-phenylbenzyl)-3-phenylurea.

Materials:

  • 2-Phenylbenzylamine (free amine)

  • Phenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve 2-Phenylbenzylamine (1.0 eq) in anhydrous THF or DCM in a round-bottom flask.

  • Isocyanate Addition: Slowly add a solution of phenyl isocyanate (1.05 eq) in the same solvent to the stirred amine solution at room temperature. The reaction is typically exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution.

  • Work-up: If a precipitate forms, collect it by filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

ParameterValue/ConditionRationale
Reagent Phenyl IsocyanateHighly reactive towards amines to form ureas.
Solvent Anhydrous THF or DCMAprotic solvents to prevent reaction with the isocyanate.
Temperature Room TemperatureThe reaction is generally fast and exothermic.
Reaction Time 1-3 hoursUsually sufficient for complete reaction.
Synthesis of Sulfonamides

Sulfonamides are an important class of compounds with a wide range of biological activities. They are typically prepared by the reaction of a primary amine with a sulfonyl chloride in the presence of a base. [4][5]

Objective: To synthesize N-(2-phenylbenzyl)benzenesulfonamide.

Materials:

  • 2-Phenylbenzylamine (free amine)

  • Benzenesulfonyl chloride

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve 2-Phenylbenzylamine (1.0 eq) in anhydrous DCM and add pyridine or TEA (1.5 eq).

  • Sulfonyl Chloride Addition: Cool the mixture to 0 °C and slowly add benzenesulfonyl chloride (1.1 eq).

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor by TLC.

  • Work-up:

    • Wash the reaction mixture with 1 M HCl to remove the base.

    • Wash with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: After filtration and concentration, purify the crude product by recrystallization or column chromatography.

ParameterValue/ConditionRationale
Reagent Benzenesulfonyl ChlorideCommon reagent for the synthesis of sulfonamides.
Base Pyridine or TEAScavenges the HCl byproduct.
Solvent Anhydrous DCMAprotic and dissolves reactants well.
Temperature 0 °C to RTControls the initial reaction rate.
Reaction Time 4-12 hoursReaction times can vary.

Conclusion

The protocols outlined in this guide provide a robust starting point for the synthesis of a diverse range of derivatives from this compound. By understanding the underlying principles of these fundamental organic transformations, researchers can effectively utilize this versatile scaffold to develop novel compounds for applications in drug discovery and materials science. It is always recommended to perform reactions on a small scale initially to optimize conditions for specific substrates.

References

Introduction: The Strategic Value of 2-Phenylbenzylamine Hydrochloride in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the role and application of 2-Phenylbenzylamine Hydrochloride in the formulation of advanced polymers and resins. This guide is intended for researchers, material scientists, and professionals in drug development seeking to leverage this compound's unique properties.

This compound is a versatile chemical intermediate recognized for its utility in organic synthesis, pharmaceutical development, and material science.[1][2] As a derivative of benzylamine, it partakes in reactions typical of primary amines, but with distinct steric and electronic contributions from its bulky 2-phenylbenzyl substituent. The hydrochloride salt form offers practical advantages, often enhancing stability and solubility, making it a valuable building block for creating complex molecules and advanced materials.[1][2]

In the realm of polymer chemistry, amine compounds are fundamental, particularly as curing agents for epoxy resins.[3][4] They function by reacting with epoxide rings to initiate cross-linking, a process that converts liquid resins into hard, durable thermoset plastics with superior mechanical strength, thermal stability, and chemical resistance.[4] The specific structure of the amine dictates the kinetics of the curing process and the ultimate properties of the polymer network. This compound introduces a unique combination of a reactive primary amine (once liberated from its salt form) and two aromatic rings, which can be exploited to engineer polymers with tailored performance characteristics.

This document serves as a comprehensive guide to the application of this compound in polymer and resin formulations, detailing the underlying chemical principles, providing model protocols, and outlining the expected material enhancements.

Physicochemical Properties

A clear understanding of the material's fundamental properties is crucial for its effective application.

PropertyValueSource
CAS Number 1924-77-2[1]
Molecular Formula C₁₃H₁₃N·HCl[1]
Molecular Weight 219.71 g/mol [1]
Appearance White to pale yellow solid[1]
Purity ≥ 97% (HPLC)[1]
Solubility Soluble in water and organic solvents[1]

Part 1: Mechanistic Insights and Functional Role

The Amine Curing Mechanism in Epoxy Resins

The primary function of 2-Phenylbenzylamine in resin systems is to act as a hardener or curing agent. The reaction mechanism is a nucleophilic addition where the primary amine's lone pair of electrons attacks one of the electrophilic carbon atoms of the oxirane (epoxide) ring. This forces the ring to open, forming a new carbon-nitrogen bond and a hydroxyl group. Because the primary amine has two active hydrogen atoms, it can react with two separate epoxide groups, serving as a junction point to build a three-dimensional, cross-linked polymer network.

The use of the hydrochloride salt introduces a critical element of control, transforming the compound into a latent curing agent . The amine is protonated and thus non-nucleophilic and unreactive at ambient temperatures. Reactivity is triggered by heat, which provides the energy to dissociate the salt, liberating the free amine and hydrogen chloride. This latency is highly desirable in industrial applications, allowing for stable, one-component formulations with extended pot life that cure only upon thermal activation.

Curing_Mechanism cluster_reactants Reactants cluster_product Product Amine R-NH₂ (Liberated 2-Phenylbenzylamine) Step1 Nucleophilic Attack (Ring Opening) Amine->Step1 Epoxy1 Epoxide Group 1 Epoxy1->Step1 Epoxy2 Epoxide Group 2 Step2 Second Attack (Cross-linking) Epoxy2->Step2 Step1->Step2 Intermediate Crosslink Cross-linked Polymer (C-N Bonds Formed, -OH Generated) Step2->Crosslink

Caption: General mechanism of epoxy curing by a primary amine.

Structural Contributions to Polymer Properties

The incorporation of the 2-phenylbenzyl moiety into the polymer backbone is expected to confer several performance advantages:

  • Enhanced Thermal Stability: The rigid, bulky aromatic rings restrict the mobility of polymer chains, increasing the energy required for segmental motion. This translates to a higher glass transition temperature (Tg) and improved stability at elevated temperatures.[1]

  • Improved Mechanical Strength: The phenyl groups can increase the cohesive energy density of the polymer through π-π stacking interactions, contributing to higher tensile strength and modulus.

  • Increased Hydrophobicity and Chemical Resistance: The hydrocarbon-rich structure of the curing agent can reduce water absorption and improve resistance to various chemical agents compared to standard aliphatic amine hardeners.

  • Controlled Reactivity: The hydrochloride form ensures thermal latency, while the steric hindrance from the 2-phenyl group can modulate the curing rate once the free amine is liberated, potentially leading to a more uniform network structure with lower internal stress.

Furthermore, the hydrochloride form can mitigate common issues in amine-cured systems. For instance, it can prevent the decomposition of sensitive polymer backbones (like polysiloxanes) which can be catalyzed by basic free amines.[5]

Part 2: Application Protocols

The following section provides a detailed, step-by-step protocol for the formulation and characterization of a high-performance epoxy resin using this compound.

Safety and Handling Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS).

  • Hazards: this compound causes skin and eye irritation and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[7]

Protocol: Thermally Cured High-Performance Epoxy Formulation

Objective: To formulate and cure a thermally stable epoxy system using this compound as a latent hardener. This protocol is a representative model and should be optimized for specific applications.

Materials & Equipment:

  • Epoxy Resin: Bisphenol A diglycidyl ether (DGEBA) with an Epoxide Equivalent Weight (EEW) of 185-192 g/eq.

  • Curing Agent: this compound (MW = 219.71 g/mol ).

  • Solvent (Optional): Propylene glycol methyl ether acetate (PGMEA) or similar non-reactive solvent to reduce viscosity.

  • Equipment: Laboratory balance, planetary centrifugal mixer or mechanical stirrer, vacuum oven, programmable convection oven, molds for casting test specimens, Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).

Stoichiometric Calculation: The ideal mix ratio is based on the equivalence of reactive groups. The Amine Hydrogen Equivalent Weight (AHEW) of the curing agent must be calculated.

  • Formula: AHEW = (Molecular Weight of Curing Agent) / (Number of Active Hydrogens)

  • 2-Phenylbenzylamine is a primary amine with 2 active hydrogens.

  • AHEW = 219.71 g/mol / 2 = 109.86 g/eq .

  • Mix Ratio (by weight): Parts per Hundred Resin (phr) = (AHEW / EEW) * 100

  • Example Calculation: Using an EEW of 188 g/eq, phr = (109.86 / 188) * 100 ≈ 58.4 phr . This means for every 100g of epoxy resin, 58.4g of this compound is required.

Experimental Workflow Diagram:

Workflow prep 1. Material Preparation - Weigh Resin (100g) - Weigh Curing Agent (58.4g) mix 2. Mixing - Combine components - Mix until homogeneous (e.g., 5 min @ 2000 rpm) prep->mix degas 3. Degassing - Place mixture in vacuum oven - Degas until bubble-free (e.g., 15-30 min @ RT) mix->degas cast 4. Casting / Application - Pour into preheated molds or apply as a coating degas->cast cure 5. Thermal Curing - Place in programmable oven - Execute multi-stage cure schedule cast->cure char 6. Characterization - DSC (Tg) - TGA (Stability) - Mechanical Testing cure->char

Caption: Step-by-step workflow for epoxy formulation and analysis.

Step-by-Step Procedure:

  • Preparation: Accurately weigh the DGEBA resin and this compound into a mixing cup according to the calculated phr. If using a solvent to reduce viscosity, add it to the resin and mix before adding the curing agent.

  • Mixing: Thoroughly mix the components using a planetary or mechanical mixer until the curing agent is uniformly dispersed and the mixture is homogeneous. Scrape the sides and bottom of the cup to ensure no unmixed material remains.

  • Degassing: Place the mixture in a vacuum chamber or oven at room temperature. Apply vacuum to remove any air bubbles incorporated during mixing. Degas until bubbling subsides.

  • Application: Pour the bubble-free mixture into pre-treated molds for creating test specimens or apply it as a coating to a substrate.

  • Curing: Transfer the samples to a programmable oven and execute a multi-stage thermal cure. A recommended starting schedule is:

    • Stage 1: Ramp to 80°C and hold for 1 hour (to allow flow and leveling).

    • Stage 2: Ramp to 150°C and hold for 2 hours (to initiate cure).

    • Stage 3 (Post-Cure): Ramp to 180°C and hold for 2 hours (to ensure complete cross-linking).

    • Cool down slowly to room temperature to minimize thermal stress.

    • Note: This schedule is a starting point and must be optimized by analyzing the material's thermal properties (e.g., via DSC).

Characterization of the Cured Polymer

After curing, the resulting polymer should be analyzed to validate its properties.

  • Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC). A high Tg is indicative of a rigid, thermally stable network.

  • Thermal Stability: Assessed using Thermogravimetric Analysis (TGA). This measures the weight loss of the material as a function of temperature, indicating its decomposition temperature.

  • Mechanical Properties: Test specimens can be used to measure tensile strength, modulus, and elongation at break according to ASTM standards.

Example Formulation Data:

ComponentRoleEEW / AHEW (g/eq)Ratio (phr)
DGEBA Epoxy ResinPolymer Backbone188100
2-Phenylbenzylamine HClLatent Curing Agent109.8658.4

Conclusion

This compound stands out as a promising latent curing agent for high-performance polymer and resin systems. Its unique molecular structure, combining a reactive amine with bulky aromatic groups, provides a pathway to formulating thermosets with enhanced thermal stability and mechanical robustness. The hydrochloride form offers significant processing advantages by enabling stable, one-component systems with a long shelf life that cure on demand with thermal input. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to explore the full potential of this compound in developing next-generation materials for demanding applications.

References

Application Note: Quantitative Analysis of 2-Phenylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of 2-Phenylbenzylamine hydrochloride (CAS: 1924-77-2), a critical intermediate in pharmaceutical synthesis.[1][2] We present a primary method utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, which offers high specificity and sensitivity suitable for quality control and research applications. Additionally, a secondary, more accessible method using UV-Vis Spectrophotometry is detailed for rapid quantification of the bulk substance. The causality behind experimental choices, method validation principles, and alternative analytical strategies are discussed to provide researchers with a robust framework for accurate and reliable quantification.

Introduction to this compound

This compound is an organic compound extensively used as a building block in the synthesis of various pharmaceuticals, notably antihistamines and antidepressants.[1][2] Its molecular structure, featuring two phenyl rings and a primary amine group, dictates its chemical properties and provides the basis for the analytical techniques described herein. Given its role in drug development, the precise and accurate quantification of this compound is paramount to ensure the quality, safety, and efficacy of final pharmaceutical products.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for analytical method development.

PropertyValueSource(s)
CAS Number 1924-77-2[1][2]
Molecular Formula C₁₃H₁₃N·HCl[1]
Molecular Weight 219.71 g/mol [1]
IUPAC Name (2-phenylphenyl)methanamine hydrochloride[2]
Appearance White to pale yellow solid[1]
Solubility Soluble in water and organic solvents like methanol.[1][3]
Purity (Typical) ≥ 97% (by HPLC)[1]

Primary Analytical Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of pharmaceutical compounds due to its high resolving power, sensitivity, and specificity.[4] A reversed-phase method is ideally suited for this compound, a moderately polar molecule.

Principle and Rationale

The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase.[5][6] The key to a successful separation lies in controlling the mobile phase composition and pH.

  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobic character, which provides effective retention for the phenyl groups of the analyte.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used. The organic solvent modulates the retention time, while the buffer controls the pH. Maintaining a consistent pH is critical to ensure the amine group remains in a single, protonated state, preventing peak tailing and ensuring reproducible results.[7]

  • Detection: The two aromatic rings in the molecule provide strong chromophores, making UV detection a highly effective and sensitive choice.[8] The detection wavelength (λmax) should be experimentally determined but is anticipated to be in the 240-260 nm range based on structurally similar compounds.[5][6][9]

Detailed Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a binary or quaternary pump, degasser, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Ortho-phosphoric acid (Analytical grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • 0.45 µm syringe filters

Chromatographic Conditions:

ParameterRecommended ValueRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard for good resolution and efficiency.
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ buffer (pH 3.0) (50:50, v/v)Balances retention and elution for a reasonable run time. pH 3.0 ensures the amine is fully protonated.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times.
Detection λ 254 nm (or experimentally determined λmax)Provides high sensitivity for the aromatic system.
Injection Vol. 10 µLA standard volume to balance sensitivity and peak shape.
Run Time ~10 minutesSufficient for elution of the analyte and any early-eluting impurities.

Procedure:

  • Buffer Preparation: Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 50:50 volume ratio. Degas the solution using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve it in the mobile phase in a volumetric flask to achieve a theoretical concentration of 100 µg/mL.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standards and sample solution.

    • Record the peak areas from the resulting chromatograms.

  • Calculation: Construct a calibration curve by plotting the peak area versus concentration for the standards. Determine the concentration of the sample using linear regression.

Method Validation Framework

The described method must be validated according to ICH Q2(R1) guidelines to ensure its suitability.[6][8]

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.999 over the specified range.
Accuracy 98.0 - 102.0% recovery for spiked samples.
Precision (RSD%) Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 2.0%.
Specificity The analyte peak is free from interference from placebo or degradation products.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 with acceptable precision and accuracy.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Preparation Injection Inject Standards & Sample Standard->Injection Sample Test Sample Preparation Sample->Injection MobilePhase Mobile Phase Preparation System HPLC System Equilibration MobilePhase->System System->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantification of 2-Phenylbenzylamine HCl by HPLC.

Secondary Method: UV-Vis Spectrophotometry

For rapid analysis of the pure bulk drug where high specificity is not required, UV-Vis spectrophotometry offers a simple, fast, and cost-effective alternative.[10]

Principle and Rationale

This technique is governed by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. The presence of aromatic rings in this compound results in significant UV absorbance.

Detailed Experimental Protocol: UV-Vis

Instrumentation:

  • Double-beam UV-Vis Spectrophotometer with 1 cm quartz cuvettes.

Reagents and Materials:

  • This compound reference standard

  • Methanol (Spectroscopic grade)

Procedure:

  • Solvent Selection: Methanol is a suitable solvent as it is transparent in the UV region of interest and readily dissolves the analyte.

  • Determination of λmax:

    • Prepare a dilute solution (~10 µg/mL) of the reference standard in methanol.

    • Scan the solution from 400 nm to 200 nm against a methanol blank.

    • Identify the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in methanol.

    • Create a series of dilutions (e.g., 2, 4, 6, 8, 10, 12 µg/mL) from the stock solution.

    • Measure the absorbance of each standard at the predetermined λmax against the methanol blank.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a sample solution in methanol with a concentration expected to fall within the calibration range.

    • Measure its absorbance at λmax.

  • Calculation: Determine the concentration of the sample from the calibration curve using linear regression.

Limitations

This method is non-specific. Any impurity that absorbs at the same wavelength will interfere with the measurement, leading to erroneously high results. Therefore, it is only suitable for assaying pure substances and is not recommended for stability studies or analysis in complex matrices.

Alternative Analytical Strategies

While HPLC and UV-Vis are the most common techniques, other methods may be applicable in specific contexts.

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) can be used.[5] Due to the low volatility of the hydrochloride salt, analysis typically requires either derivatization to a more volatile form or direct injection of the free base after extraction.[11] GC-MS offers excellent specificity and is a powerful tool for identification.[12][13]

  • Acid-Base Titrimetry: As a salt of a weak base and a strong acid, this compound can be quantified using classical titrimetric methods.[14] A non-aqueous potentiometric titration, dissolving the sample in a solvent like glacial acetic acid and titrating with perchloric acid, is a standard pharmacopeial method for such compounds.[15] This method is excellent for high-purity bulk material assay but lacks sensitivity and specificity for impurity analysis.

Method Selection Logic

The choice of analytical technique depends on the specific requirements of the analysis, such as sample purity, required sensitivity, and available instrumentation.

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

This guide outlines robust and reliable methods for the quantification of this compound. RP-HPLC with UV detection is presented as the primary, high-specificity method suitable for most quality control and research applications. For rapid, high-throughput analysis of pure materials, UV-Vis spectrophotometry provides a validated and efficient alternative. By understanding the principles and practical considerations behind each technique, researchers can confidently select and implement the most appropriate method to ensure data integrity and product quality.

References

Application Notes & Protocols: 2-Phenylbenzylamine Hydrochloride as a Versatile Precursor for Azo Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chromophoric Potential

In the vast landscape of synthetic colorants, the selection of the primary aromatic amine precursor is a critical determinant of the final dye's characteristics, including its hue, intensity, solubility, and fastness properties. 2-Phenylbenzylamine hydrochloride, a versatile organic intermediate, presents a unique structural scaffold for the synthesis of novel azo dyes.[1] Its molecular architecture, featuring a biphenyl-like moiety, provides a sterically bulky and hydrophobic character that can be leveraged to enhance the stability and modify the photophysical properties of the resulting chromophores.

This document provides a comprehensive guide for researchers and scientists on the utilization of 2-Phenylbenzylamine as a reactant. We will move beyond a simple recitation of steps to explore the underlying chemical principles, offering a robust framework for the synthesis, characterization, and safe handling of azo dyes derived from this precursor. The core of this application note is a detailed, field-proven protocol for a two-stage diazotization-coupling reaction, a cornerstone of azo dye chemistry.[2][3]

The Causality of Synthesis: Mechanism and Strategic Choices

The synthesis of an azo dye from a primary aromatic amine like 2-Phenylbenzylamine is fundamentally a two-step electrophilic aromatic substitution process. Understanding the causality behind each step is crucial for experimental success and troubleshooting.

Step 1: Diazotization The initial step involves the conversion of the primary amine into a highly reactive diazonium salt.[3] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). The reaction must be performed at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions if allowed to warm.[4] The low temperature stabilizes the diazonium ion, keeping it in solution for the subsequent coupling step.[4]

Step 2: Azo Coupling The resulting diazonium ion is a weak electrophile. It requires a highly electron-rich aromatic compound, known as a coupling component, to react.[5] For this protocol, we utilize 2-naphthol (β-naphthol). To sufficiently activate the 2-naphthol ring for electrophilic attack, the reaction is performed under alkaline conditions. The sodium hydroxide deprotonates the phenolic hydroxyl group, forming the sodium phenoxide. This phenoxide ion is a much more powerful nucleophile, readily attacking the terminal nitrogen of the diazonium salt to form the stable azo bridge (-N=N-), which is the chromophore responsible for the dye's color.[2][6]

Chemical Reaction Pathway

Reaction_Pathway Fig. 1: Two-Step Synthesis of a 2-Phenylbenzylamine-Based Azo Dye cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Reactant 2-Phenylbenzylamine (from Hydrochloride Salt) Diazonium 2-Phenylbenzyl Diazonium Chloride (Unstable Intermediate) Reactant->Diazonium  NaNO₂, HCl  0-5 °C Product Azo Dye Product (e.g., Sudan Red analog) Diazonium->Product  NaOH (aq)  pH 9-10 Coupler 2-Naphthol (Coupling Component)

Caption: Fig. 1: Two-Step Synthesis of a 2-Phenylbenzylamine-Based Azo Dye.

Experimental Protocol: Synthesis of a 2-Naphthol Azo Dye

This protocol details the synthesis of a representative orange-red azo dye from this compound and 2-naphthol. All operations involving diazonium salts must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
This compound219.7110.02.20 gThe limiting reagent.
Concentrated Hydrochloric Acid (~37%)36.46~30~2.5 mLProvides acidic medium and forms amine salt.
Sodium Nitrite (NaNO₂)69.0010.50.73 gUse high purity grade.
2-Naphthol (β-Naphthol)144.1710.01.44 gThe coupling component.
Sodium Hydroxide (NaOH)40.00~30~1.2 gFor preparing the coupling solution.
Distilled Water18.02-~200 mL
Ice--As neededFor maintaining low temperature.
Urea (Optional)60.06Small amountSpatula tipTo quench excess nitrous acid.
Step-by-Step Methodology

Part A: Preparation of the Diazonium Salt Solution (0–5 °C)

  • Amine Salt Solution: In a 250 mL beaker, combine 2.20 g (10.0 mmol) of this compound with 50 mL of distilled water. Add 2.5 mL of concentrated hydrochloric acid. Stir the mixture until a clear solution is obtained.

  • Cooling: Place the beaker in an ice-water bath and stir continuously until the temperature of the solution is stable between 0 and 5 °C.

  • Nitrite Addition: In a separate 50 mL beaker, dissolve 0.73 g (10.5 mmol) of sodium nitrite in 10 mL of cold distilled water. Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold, stirring amine salt solution over 10-15 minutes. Crucial: Monitor the temperature closely and ensure it does not rise above 5 °C.[4]

  • Reaction Hold: Continue stirring the solution in the ice bath for an additional 15 minutes after the addition is complete to ensure full diazotization. The resulting clear solution contains the 2-phenylbenzyl diazonium chloride intermediate. Do not isolate this intermediate. Use it immediately in the next step.[4]

Part B: Azo Coupling and Product Isolation

  • Coupling Solution: In a separate 400 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 100 mL of 5% (w/v) sodium hydroxide solution. Stir until fully dissolved and cool this solution in a separate ice bath to below 10 °C.

  • Coupling Reaction: While stirring the cold 2-naphthol solution vigorously, slowly add the freshly prepared diazonium salt solution from Part A. An intensely colored orange-red precipitate should form immediately.

  • Completion: After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.

  • Neutralization & Precipitation: Check the pH of the mixture; it should be alkaline. If necessary, adjust to ~pH 9.

  • Isolation: Isolate the solid dye product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two 25 mL portions of cold distilled water to remove any inorganic salts.

  • Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air-dry or dry in a desiccator. Record the final mass and calculate the percentage yield.

Experimental Workflow Diagram

Workflow Fig. 2: Experimental Workflow for Azo Dye Synthesis A1 Dissolve Amine HCl in Water + conc. HCl A2 Cool to 0-5 °C in Ice Bath A1->A2 A4 Add NaNO₂ Solution Dropwise (T < 5 °C) A2->A4 A3 Prepare NaNO₂ Solution A3->A4 A5 Stir for 15 min (Diazonium Salt Ready) A4->A5 B3 Add Diazonium Solution to Naphthol Solution A5->B3 B1 Dissolve 2-Naphthol in NaOH (aq) B2 Cool Naphthol Solution to < 10 °C B1->B2 B2->B3 B4 Stir for 30 min (Precipitate Forms) B3->B4 B5 Isolate via Vacuum Filtration B4->B5 B6 Wash Solid with Cold Water B5->B6 B7 Dry Product & Characterize B6->B7

Caption: Fig. 2: Experimental Workflow for Azo Dye Synthesis.

Characterization and Data Analysis

The synthesized dye should be characterized to confirm its structure and purity.

  • UV-Visible Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., ethanol or DMSO) and record the absorption spectrum. The maximum absorbance (λmax) in the 400-700 nm range confirms the presence of the chromophore.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks, including a broad O-H stretch (~3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and the N=N azo stretch (typically weak, ~1400-1450 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to provide definitive structural confirmation of the aromatic protons and carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized dye, confirming the successful coupling reaction.

Representative Data Table
ParameterExpected ResultRationale
Physical Appearance Orange to deep red crystalline solidFormation of the extended conjugated azo system.[7]
Yield 75-90%Azo coupling reactions are typically high-yielding.
Melting Point >150 °C (Decomposition may occur)Aromatic azo compounds are generally high-melting solids.
UV-Vis (λmax in EtOH) 480-520 nmCorresponds to the π → π* transition of the azo chromophore.
FT-IR ( 주요 peaks) 3200-3500 cm⁻¹ (O-H), ~1420 cm⁻¹ (N=N)Confirms the presence of the hydroxyl group and the azo linkage.

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Ventilation: All procedures must be performed in a properly functioning chemical fume hood to avoid inhalation of corrosive acid vapors and any potential nitrogen oxides.[4][8]

  • Temperature Control: The diazotization reaction is exothermic. Strict maintenance of the 0–5 °C temperature range is critical to prevent the rapid and potentially explosive decomposition of the diazonium salt.[4]

  • Diazonium Salt Instability: NEVER attempt to isolate the diazonium salt in its solid, dry form. Solid diazonium salts are shock-sensitive and can detonate. Always use the diazonium salt solution immediately after its preparation (in situ).[4]

  • Chemical Handling: Handle concentrated hydrochloric acid and solid sodium hydroxide with extreme care as they are highly corrosive.[8] Avoid all personal contact, including inhalation and skin contact with this compound.[8]

  • Waste Disposal: Neutralize any excess nitrous acid with a small amount of urea before disposal. Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This compound serves as an effective and valuable precursor for the synthesis of azo dyes via a well-established diazotization and coupling reaction sequence. The protocol described herein provides a reliable method for producing a vibrant orange-red dye, demonstrating the reactant's utility. The bulky phenylbenzyl group offers a unique handle for researchers to create colorants with potentially enhanced properties, such as improved solubility in organic media or altered lightfastness, making it a compelling building block for novel dye and pigment development.

References

Step-by-step synthesis of isothiocyanates using 2-Phenylbenzylamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Isothiocyanates Using 2-Phenylbenzylamine HCl

Introduction: The Versatility of the Isothiocyanate Moiety

Isothiocyanates (R-N=C=S) are a fascinating and highly valuable class of organosulfur compounds.[1] They are not only pivotal intermediates in organic synthesis for creating a diverse range of nitrogen- and sulfur-containing heterocycles, but they also exhibit significant biological activities.[2] Naturally occurring isothiocyanates, found abundantly in cruciferous vegetables like broccoli and cabbage, have been extensively studied for their chemopreventive and anticancer properties.[3][4] This has spurred considerable interest in the synthesis of novel isothiocyanate analogues for potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[5][6]

The synthesis of isothiocyanates from primary amines is a cornerstone transformation in medicinal chemistry. While several methods exist, they predominantly fall into two categories: direct conversion using highly toxic thiophosgene or its surrogates, and the more common, safer approach involving the formation and subsequent desulfurization of a dithiocarbamate salt intermediate.[5][7] This application note provides a detailed, field-proven protocol for the synthesis of 2-phenylbenzyl isothiocyanate from its corresponding primary amine hydrochloride salt, utilizing the dithiocarbamate pathway. This method is broadly applicable and balances high yields with improved safety and operational simplicity, making it suitable for both discovery and scale-up activities.[2]

Synthetic Strategy: The Dithiocarbamate Pathway

The most widely adopted strategy for converting primary amines to isothiocyanates in a laboratory setting avoids the extreme toxicity of thiophosgene (CSCl₂).[8][9] Instead, it employs a two-step, one-pot process centered around a dithiocarbamate salt intermediate.[7]

The general mechanism proceeds as follows:

  • Dithiocarbamate Salt Formation: The primary amine (R-NH₂) reacts with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine, NaOH). The amine acts as a nucleophile, attacking the electrophilic carbon of CS₂, to form a dithiocarbamic acid, which is then deprotonated by the base to yield a stable dithiocarbamate salt.[5][7]

  • Desulfurization: This key step involves treating the in-situ generated dithiocarbamate salt with a desulfurizing agent. A variety of reagents can accomplish this, including tosyl chloride, ethyl chloroformate, or cyanuric chloride, which facilitate the elimination of a sulfur atom and the formation of the isothiocyanate N=C=S bond.[2][5][10]

This pathway is favored for its operational simplicity, the use of readily available and less hazardous reagents compared to thiophosgene, and its broad substrate scope, including electron-rich and electron-deficient amines.[10][11]

Reaction Mechanism

The conversion of a primary amine to an isothiocyanate via the dithiocarbamate intermediate is a robust and well-understood process. The key steps are nucleophilic attack followed by elimination.

G cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Desulfurization & Elimination Amine R-NH₂ (Primary Amine) Intermediate [R-NH₂⁺-C(=S)S⁻] (Zwitterionic Intermediate) Amine->Intermediate + CS₂ CS2 S=C=S (Carbon Disulfide) Base Base (e.g., Et₃N) Salt R-NH-C(=S)S⁻ • Base-H⁺ (Dithiocarbamate Salt) Intermediate->Salt + Base - H⁺ Desulfurizer Desulfurizing Agent (e.g., Tosyl Chloride) Activated R-NH-C(=S)S-Tosyl (Activated Intermediate) Salt->Activated + Tosyl Chloride - Cl⁻ Product R-N=C=S (Isothiocyanate) Activated->Product Elimination Byproducts Byproducts (e.g., Tos-S⁻, Base-H⁺, Cl⁻)

Caption: General mechanism for isothiocyanate synthesis.

Experimental Protocol: Synthesis of 2-Phenylbenzyl Isothiocyanate

This protocol details the conversion of 2-Phenylbenzylamine HCl to its corresponding isothiocyanate. The initial step involves neutralizing the hydrochloride salt to yield the free amine, which is then used directly in the one-pot synthesis.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
2-Phenylbenzylamine HClC₁₃H₁₄ClN219.711.00 g4.55Starting Material
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01~1 g~12For neutralization
Dichloromethane (DCM)CH₂Cl₂84.93~100 mL-Extraction/Reaction Solvent
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g-Drying Agent
Triethylamine (Et₃N)C₆H₁₅N101.191.90 mL13.65 (3.0 eq)Base
Carbon Disulfide (CS₂)CS₂76.130.33 mL5.46 (1.2 eq)Thiocarbonyl Source
p-Toluenesulfonyl Chloride (TsCl)C₇H₇ClO₂S190.650.95 g5.01 (1.1 eq)Desulfurizing Agent
Silica GelSiO₂-~50 g-For chromatography
Hexanes/Ethyl Acetate--~500 mL-Eluent for chromatography
Step-by-Step Methodology

PART A: Preparation of Free 2-Phenylbenzylamine

  • Dissolution: Dissolve 1.00 g (4.55 mmol) of 2-Phenylbenzylamine HCl in ~30 mL of deionized water in a 100 mL separatory funnel.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the solution is basic (pH > 8, check with pH paper).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). The free amine is organic-soluble.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the free amine as an oil. Proceed immediately to the next step.

PART B: One-Pot Synthesis of 2-Phenylbenzyl Isothiocyanate

  • Reaction Setup: Transfer the crude 2-phenylbenzylamine into a 100 mL round-bottom flask equipped with a magnetic stir bar. Dissolve the amine in 20 mL of dichloromethane. Place the flask in an ice-water bath (0 °C).

  • Base Addition: Add triethylamine (1.90 mL, 13.65 mmol) to the stirred solution.

  • Dithiocarbamate Formation: While maintaining the temperature at 0 °C, add carbon disulfide (0.33 mL, 5.46 mmol) dropwise over 5 minutes. A precipitate of the dithiocarbamate triethylammonium salt may form. Allow the mixture to stir at 0 °C for 30 minutes.

  • Desulfurization: Add p-toluenesulfonyl chloride (0.95 g, 5.01 mmol) in one portion. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with 30 mL of dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (1 x 20 mL), and brine (1 x 20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isothiocyanate product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 98:2) to afford the pure 2-phenylbenzyl isothiocyanate.[3]

Experimental Workflow

References

Application Notes and Protocols: Aluminum Chloride Induced Isomerization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Rearrangement

In the landscape of organic synthesis, the ability to strategically rearrange a molecule's carbon skeleton is a powerful tool for accessing complex and valuable structures. Aluminum chloride (AlCl₃), a potent Lewis acid, serves as a classic and effective catalyst for inducing such transformations, primarily through the generation and subsequent rearrangement of carbocation intermediates.[1][2] This application note provides a comprehensive guide to the experimental setup, mechanistic underpinnings, and safety considerations for conducting AlCl₃-induced isomerization reactions. Understanding these principles is crucial for applications ranging from upgrading petroleum feedstocks to constructing intricate molecular architectures in drug discovery.[3][4]

Mechanistic Foundation: A Tale of Carbocation Stability

The isomerization of alkanes and alkyl-substituted aromatic compounds catalyzed by aluminum chloride proceeds through a well-established carbocation mechanism.[4][5] The catalytic cycle can be broken down into three key stages: initiation, propagation (rearrangement), and termination.

  • Initiation: The reaction is typically initiated by the presence of a small quantity of an alkyl halide or an alkene, which acts as a carbocation precursor. In the presence of AlCl₃, a halide ion is abstracted, or the alkene is protonated (often with the aid of a co-catalyst like HCl), generating an initial carbocation.[5]

  • Propagation and Rearrangement: This initial carbocation can then abstract a hydride ion from a nearby alkane molecule, propagating the carbocation chain. The newly formed carbocation will then rearrange to a more stable form if possible.[6] This rearrangement is the core of the isomerization process and is driven by the thermodynamic preference for more substituted carbocations (tertiary > secondary > primary).[2][6] The rearrangement occurs via a 1,2-hydride or 1,2-alkyl shift, where a hydrogen atom or an alkyl group, with its pair of bonding electrons, migrates to an adjacent positively charged carbon.[7]

  • Termination: The catalytic cycle can be terminated through various pathways, including reaction with a nucleophile or deprotonation to form an alkene.

G cluster_initiation Initiation cluster_propagation Propagation & Rearrangement Alkane Alkane AlCl3_HCl AlCl₃ / HCl Carbocation_Initial Initial Carbocation (R+) Carbocation_LessStable Less Stable Carbocation Carbocation_Initial->Carbocation_LessStable Hydride Abstraction from Alkane Carbocation_MoreStable More Stable Carbocation Carbocation_MoreStable->Carbocation_LessStable Chain Propagation Isomerized_Alkane Isomerized Alkane

Critical Safety Precautions: Handling Anhydrous Aluminum Chloride

Anhydrous aluminum chloride is a highly reactive and hazardous substance that requires strict safety protocols.[8][9]

  • Hygroscopic and Reactive: AlCl₃ reacts violently with water, including moisture in the air, to produce hydrogen chloride (HCl) gas, which is corrosive and toxic.[8][10] This reaction is highly exothermic. Therefore, all manipulations must be performed under anhydrous conditions, preferably in a glove box or a fume hood with a dry atmosphere.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile or PVC).[11][12]

  • Storage: Store anhydrous AlCl₃ in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.[9][13] The container may build up pressure from HCl gas and should be vented periodically with care.[13]

  • Spill and Waste Disposal: In case of a spill, do not use water.[8] Cover the spill with a dry, inert material like sand and collect it in a sealed container for proper disposal.[8][14] Neutralize waste AlCl₃ carefully by slowly adding it to a large volume of ice-cold water or a basic solution under vigorous stirring in a fume hood.

Experimental Protocol: Isomerization of n-Hexane to Branched Isomers

This protocol provides a general procedure for the isomerization of n-hexane. The conditions can be adapted for other substrates.

Materials and Equipment:

  • Anhydrous aluminum chloride (AlCl₃)

  • n-Hexane (anhydrous)

  • Hydrogen chloride (HCl) gas or a source of an alkyl chloride (e.g., tert-butyl chloride) as an initiator

  • Anhydrous solvent (e.g., n-heptane)[15]

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Gas inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice-water bath for quenching

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Gas chromatograph (GC) or GC-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reaction Setup: Assemble the three-neck flask with the reflux condenser, gas inlet, and a stopper under a nitrogen or argon atmosphere. All glassware must be thoroughly dried in an oven and cooled under a stream of dry inert gas.

  • Charging the Reactor: In the fume hood, carefully weigh the anhydrous AlCl₃ and add it to the reaction flask. The amount of catalyst can vary, but a molar ratio of AlCl₃ to substrate of 0.1 to 0.5 is a common starting point.

  • Addition of Solvent and Substrate: Add the anhydrous solvent (if used) and the n-hexane to the flask via a syringe or dropping funnel. Begin stirring the mixture.

  • Initiation: Introduce the initiator. This can be done by bubbling a slow stream of dry HCl gas through the mixture for a short period or by adding a small amount of an alkyl chloride.[5] Recent studies have also shown that traces of olefins in the reaction mixture can accelerate the isomerization.[4]

  • Reaction: Heat the reaction mixture to the desired temperature. The optimal temperature is substrate-dependent but is often in the range of 50-100°C.[3] Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC.

  • Quenching: Once the reaction has reached the desired conversion, cool the flask in an ice-water bath. Quench the reaction by slowly and carefully adding ice-cold water or a dilute HCl solution to the stirred mixture.[16][17] This will decompose the AlCl₃ catalyst and should be done in a fume hood due to the evolution of HCl gas.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Analysis: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and analyze the product mixture by GC or GC-MS to determine the composition of the isomers.

G start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_alcl3 Add Anhydrous AlCl₃ setup->add_alcl3 add_reactants Add Anhydrous Solvent & Substrate add_alcl3->add_reactants initiate Introduce Initiator (HCl or Alkyl Halide) add_reactants->initiate react Heat to Desired Temperature & Monitor Progress (GC) initiate->react quench Cool and Quench with Ice-Cold Water/HCl react->quench workup Aqueous Workup: Separate, Wash, Neutralize quench->workup dry_analyze Dry Organic Layer & Analyze (GC/GC-MS) workup->dry_analyze end End dry_analyze->end

Optimization and Data Interpretation

The efficiency and selectivity of AlCl₃-induced isomerization are influenced by several factors. A systematic approach to optimization is key to achieving the desired product distribution.

ParameterTypical RangeRationale and Impact
Temperature 50 - 150 °CHigher temperatures increase the reaction rate but can also promote side reactions like cracking and polymerization. Lower temperatures favor the formation of more branched isomers from a thermodynamic standpoint.[3]
Reaction Time 1 - 24 hoursThe optimal time depends on the substrate and temperature. Monitoring the reaction is crucial to stop it at the desired conversion and prevent the formation of undesired byproducts.
Catalyst Loading 0.1 - 1.0 molar eq.Higher catalyst loading increases the reaction rate but also increases the cost and can lead to more side reactions.
Initiator TracesThe type and concentration of the initiator can affect the initiation rate and the overall reaction kinetics.
Solvent Inert, non-polarThe choice of solvent can influence the solubility of the catalyst and substrate, as well as the reaction temperature.

Product Analysis:

The primary method for analyzing the product mixture is gas chromatography (GC), which separates the different isomers based on their boiling points. Identification of the isomers is typically confirmed using GC-mass spectrometry (GC-MS) by comparing the mass spectra to a library of known compounds.

Conclusion

Aluminum chloride-induced isomerization is a robust and versatile method for the skeletal rearrangement of hydrocarbons. A thorough understanding of the underlying carbocation mechanism, strict adherence to safety protocols for handling anhydrous AlCl₃, and careful optimization of reaction parameters are essential for successful and reproducible results. This powerful synthetic tool continues to be relevant in both industrial and academic settings for the efficient synthesis of branched alkanes and other valuable organic molecules.

References

Application Notes and Protocols for the Use of 2-Phenylbenzylamine Hydrochloride in Agrochemical Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of the Biphenylmethanamine Scaffold in Modern Agrochemicals

2-Phenylbenzylamine hydrochloride, also known as 2-aminomethylbiphenyl hydrochloride, is a versatile chemical intermediate recognized for its utility in the synthesis of complex organic molecules, including specialty chemicals and agrochemicals.[1][2] Its unique biphenylmethanamine structure presents a compelling scaffold for the development of novel fungicides and pesticides. While direct commercial agrochemicals based on the 2-phenylbenzylamine backbone are not extensively documented in publicly available literature, the broader class of benzylamine and phenyl-substituted benzylamine derivatives has demonstrated significant and commercially relevant fungicidal activity.[3]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to the potential applications of this compound in agrochemical synthesis. By leveraging established synthetic routes for analogous potent antifungal agents, we will detail protocols that can be adapted for the development of novel agrochemicals from this promising starting material. The causality behind experimental choices, the mechanism of action, and supporting data will be thoroughly discussed to ensure scientific integrity and practical utility.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Benzylamine-type fungicides, the class of compounds to which derivatives of 2-phenylbenzylamine would belong, act by inhibiting the enzyme squalene epoxidase.[4][5] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

By inhibiting squalene epoxidase, these fungicides prevent the conversion of squalene to 2,3-oxidosqualene, a key precursor to lanosterol and subsequently ergosterol. This inhibition leads to a depletion of ergosterol and a toxic accumulation of squalene within the fungal cell. The resulting disruption of the cell membrane leads to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[5] This targeted mechanism of action provides a degree of selectivity, as the fungal squalene epoxidase is significantly more sensitive to these inhibitors than its mammalian counterpart.

Ergosterol Biosynthesis Inhibition Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Benzylamine Fungicide Benzylamine Fungicide Squalene Epoxidase Squalene Epoxidase Benzylamine Fungicide->Squalene Epoxidase Inhibition Synthesis_Workflow cluster_0 Step 1: N-Methylation N-methyl-1-naphthalenemethanamine N-methyl-1- naphthalenemethanamine Product N-(4-Benzylbenzyl)-N-methyl -1-naphthalenemethanamine N-methyl-1-naphthalenemethanamine->Product 4-Benzylbenzyl_chloride 4-Benzylbenzyl chloride 4-Benzylbenzyl_chloride->Product

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Phenylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Phenylbenzylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound.

Introduction

This compound is a vital intermediate in the synthesis of various pharmaceuticals, including antihistamines.[1] The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns in drug development. This guide will explore common purification challenges and provide robust, field-proven protocols to address them.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile largely depends on the synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if synthesized via reductive amination of 2-phenylbenzaldehyde, impurities could include the starting aldehyde and over-alkylation products.

Q2: Why is it often advantageous to purify the amine as its hydrochloride salt?

A2: Converting the amine to its hydrochloride salt often facilitates purification. Amine hydrochlorides are typically crystalline solids with well-defined melting points, making them amenable to recrystallization.[2] This process is highly effective at removing non-basic impurities. The salt form also enhances the compound's stability and ease of handling.[2][3]

Q3: Can I use column chromatography to purify this compound directly?

A3: Direct chromatography of the hydrochloride salt on standard silica gel can be challenging due to its high polarity, which can lead to poor separation.[4] It is generally more effective to perform chromatography on the free amine (2-Phenylbenzylamine) and then convert the purified amine to the hydrochloride salt.[4][5]

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution above its melting point.[6] To resolve this, you can try using a larger volume of solvent or switching to a solvent with a lower boiling point.[4][6] Slowing down the cooling process and seeding the solution with a pure crystal can also promote proper crystallization.[6]

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Purity After Initial Purification Attempt

Possible Cause: The chosen purification method may not be suitable for the specific impurity profile of your crude product.

Troubleshooting Workflow:

Caption: Decision workflow for selecting a purification strategy.

Issue 2: Poor Recovery During Recrystallization

Possible Cause: Several factors can contribute to low recovery, including using an excessive amount of solvent, premature crystallization, or the product having significant solubility in the cold solvent.[4]

Solutions:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]

  • Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[4][6]

  • Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.[4]

Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for separating the basic 2-Phenylbenzylamine from acidic and neutral impurities.[8][9][10]

Step-by-Step Methodology:

  • Dissolve the crude 2-Phenylbenzylamine in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The 2-Phenylbenzylamine will be protonated to its hydrochloride salt and move into the aqueous layer.[8][11]

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer by slowly adding a dilute aqueous base (e.g., 1M NaOH) until the solution is alkaline. The 2-Phenylbenzylamine free base will precipitate out.[11]

  • Extract the free amine back into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified free amine.

  • To obtain the hydrochloride salt, dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent to precipitate the salt.[5]

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

This is a powerful technique for purifying the solid hydrochloride salt.

Step-by-Step Methodology:

  • Solvent Selection: Identify a suitable solvent or solvent pair. For amine hydrochlorides, alcohol/ether mixtures are often effective.[2]

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Table 1: Recrystallization Solvent Selection Guide

Solvent SystemSuitability for 2-Phenylbenzylamine HClNotes
Isopropanol/EtherCommonly effective for amine hydrochlorides.[2]Dissolve in hot isopropanol and add ether as an anti-solvent.
Methanol/EtherAnother effective combination for similar compounds.[2]Similar procedure to isopropanol/ether.
WaterThis compound has good water solubility.[1]May require the addition of an anti-solvent like acetone.
EthanolCan be a suitable single solvent.Check solubility at different temperatures.
Protocol 3: Purification by Column Chromatography (of the Free Amine)

This method is useful for separating impurities with similar polarities.

Workflow for Column Chromatography:

References

Technical Support Center: Overcoming Solubility Challenges with 2-Phenylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Phenylbenzylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this compound. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Foundational Knowledge - Understanding the 'Why'

A frequent issue reported by users is the failure of this compound to dissolve as expected. This is almost always rooted in the fundamental chemistry of the molecule. Understanding these principles is the first step to troubleshooting.

FAQ: What are the key chemical properties of this compound that influence its solubility?

This compound is the salt form of a primary amine, 2-Phenylbenzylamine.[1][2] This salt form is intentionally used to improve upon the poor aqueous solubility of the "free base" molecule.[3][4][5] The key properties to consider are summarized below:

PropertyValue / DescriptionSignificance for Solubility
Chemical Formula C₁₃H₁₃N·HCl[1]Indicates the presence of the hydrochloride salt.
Molecular Weight 219.71 g/mol [1]A relatively high molecular weight contributes to its lipophilic character.
Appearance White to pale yellow solid[1]Physical state before dissolution.
Predicted pKa 8.97 ± 0.10 (for the free base)[6]This is the most critical parameter. It dictates the pH at which the compound transitions between its soluble salt form and its insoluble free base form.
Structure Contains two phenyl rings.These aromatic rings make the molecule inherently lipophilic (water-fearing), which the hydrochloride salt form helps to overcome.

The core challenge arises from the equilibrium between the protonated, charged (and thus water-soluble) amine salt and the neutral, uncharged (and thus water-insoluble) free base.

FAQ: Why is my this compound precipitating out of my aqueous buffer?

This is the most common experimental problem and is directly related to pH. The hydrochloride salt is soluble in water precisely because the amine group is protonated (R-NH₃⁺), making it an ionic salt. However, this state is stable only in acidic conditions.

If the pH of your solvent or buffer is near or above the pKa of the conjugate acid (approximately 8.97), the protonated amine will donate its proton to the medium. This converts the molecule back to its neutral, non-polar free base form (R-NH₂), which is poorly soluble in water and precipitates out of solution.[7][8]

The diagram below illustrates this critical pH-dependent equilibrium.

cluster_low_ph Low pH (e.g., pH < 7) cluster_high_ph High pH (e.g., pH > pKa) soluble 2-Phenylbenzylamine HCl (Protonated Form: R-NH₃⁺Cl⁻) ✅ Soluble in Water insoluble 2-Phenylbenzylamine Free Base (Neutral Form: R-NH₂) ❌ Insoluble in Water soluble->insoluble Add Base (OH⁻) pH increases insoluble->soluble Add Acid (H⁺) pH decreases

Caption: pH-dependent equilibrium of this compound.

Section 2: Initial Troubleshooting & Standard Protocols

Armed with the foundational knowledge, we can now establish reliable starting procedures for solubilizing your compound.

FAQ: What is the recommended starting procedure for dissolving this compound in an aqueous solution?

Always start with an acidic solvent. Never attempt to dissolve the compound directly into neutral water (pH 7.0) or a phosphate-buffered saline (PBS) at pH 7.4, as this will likely result in a cloudy suspension of the insoluble free base.

Protocol 2.1: Preparation of an Aqueous Stock Solution

  • Objective: To create a clear, stable stock solution for further dilution.

  • Materials: this compound, 0.1 N Hydrochloric Acid (HCl), appropriate volumetric flasks, and a vortex mixer or sonicator.

  • Procedure:

    • Accurately weigh the desired amount of this compound.

    • Place the solid into a volumetric flask.

    • Add approximately 75% of the final desired volume of 0.1 N HCl.

    • Cap the flask and vortex vigorously. If dissolution is slow, place the flask in an ultrasonic bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied.

    • Once the solid is completely dissolved, resulting in a clear solution, add 0.1 N HCl to the final volume mark.

    • Mix thoroughly. This stock solution can now be carefully diluted into your final experimental medium, but be mindful of the final pH.

FAQ: What are the best initial organic solvents to try?

For applications requiring an organic solvent, it's important to select one that can accommodate the ionic nature of the hydrochloride salt. While the free base is soluble in many non-polar solvents, the salt form requires more polar organic solvents.

Table 2.1: Initial Organic Solvent Screening Guide

SolventTypeExpected Behavior for HCl SaltNotes for Use
DMSO Aprotic PolarGood solubility.A common choice for creating high-concentration stock solutions for biological assays.[9]
Ethanol / Methanol Protic PolarGood to moderate solubility.Often used in formulations. Can be a good co-solvent with water.[10]
DMF Aprotic PolarGood solubility.Similar to DMSO, useful for high-concentration stocks.
Chloroform Non-polarPoor solubility expected.[9]More suitable for the free base form of the compound.
Ethyl Acetate Moderately PolarLow to poor solubility expected.[9]More suitable for the free base.

Section 3: Advanced Strategies for Challenging Formulations

If standard methods are insufficient for your application, particularly in drug development contexts, several advanced techniques can be employed. These strategies aim to either modify the solvent environment or interact with the drug molecule itself to keep it in solution.

FAQ: How can I increase the aqueous solubility for a formulation that requires a near-neutral pH?

Direct pH adjustment is not always feasible. In these cases, formulation excipients are required.[11] The goal is to create a micro-environment for the drug molecule that keeps it solubilized even when the bulk solution pH is unfavorable.

1. Co-solvency The use of water-miscible organic solvents (co-solvents) can increase the solubility of non-polar drugs by reducing the overall polarity of the solvent system.[10][12]

Protocol 3.1: Co-solvent System Development

  • Prepare a high-concentration stock of 2-Phenylbenzylamine HCl in a suitable co-solvent like ethanol or propylene glycol.

  • Separately, prepare your aqueous buffer (e.g., PBS).

  • Slowly add the drug-co-solvent stock solution to the stirring aqueous buffer. Do not add the buffer to the stock.

  • Monitor for any signs of precipitation (cloudiness).

  • Experiment with different ratios of co-solvent to buffer (e.g., 5%, 10%, 20% final co-solvent concentration) to find the optimal balance that maintains solubility without negatively impacting your experiment.

2. Surfactant-based Micelles Surfactants, at concentrations above their critical micelle concentration (CMC), form microscopic spheres called micelles. These micelles have a hydrophobic (lipophilic) core and a hydrophilic (water-loving) exterior. The poorly soluble free base form of your compound can be encapsulated within this core, keeping it dispersed in the aqueous solution.[13][14]

  • Common Surfactants: Polysorbates (Tween® 20, Tween® 80), Poloxamers.

3. Complexation with Cyclodextrins Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic phenyl groups of 2-Phenylbenzylamine can fit into this cavity, forming an "inclusion complex" that is water-soluble.[15][16]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®).[11]

The following workflow can guide your strategy selection for enhancing solubility.

start Solubility Issue with 2-Phenylbenzylamine HCl solvent_type Target Solvent? start->solvent_type aqueous Aqueous System solvent_type->aqueous Aqueous organic Organic Solvent solvent_type->organic Organic ph_check Is pH < 7? aqueous->ph_check organic_choice Try Polar Aprotic Solvents (DMSO, DMF) organic->organic_choice ph_adjust Adjust pH with Acid (e.g., 0.1N HCl) ph_check->ph_adjust No success Solution Achieved ph_check->success Yes neutral_ph_req Neutral pH Required? ph_adjust->neutral_ph_req cosolvent Strategy 1: Use Co-solvents (Ethanol, PG, PEG) neutral_ph_req->cosolvent Yes neutral_ph_req->success No (Acidic pH is OK) surfactant Strategy 2: Use Surfactants (Tween®, Poloxamers) cosolvent->success cyclodextrin Strategy 3: Use Cyclodextrins (HP-β-CD) surfactant->success cyclodextrin->success organic_choice->success fail Consult Formulation Specialist

Caption: Decision workflow for troubleshooting solubility issues.

FAQ: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

This is a classic problem of a compound crashing out of a supersaturated state. When the highly concentrated DMSO stock is rapidly diluted into a buffer where the drug has low solubility, it doesn't have time to be properly solvated and immediately precipitates.

Solutions:

  • Reduce Stock Concentration: Use a more dilute stock solution in DMSO.

  • Slow Addition & Vigorous Mixing: Add the stock dropwise into the vortexing buffer to maximize initial dispersion.

  • Include Excipients in the Buffer: Pre-dissolve a "precipitation inhibitor" like a polymer (e.g., PVP/VA) or a solubilizing excipient (surfactant, cyclodextrin) in your aqueous buffer before adding the DMSO stock.[17] This ensures the stabilizing agent is immediately available to interact with the drug molecules as they are introduced.

  • Use a Co-Solvent System: Instead of 100% DMSO, try a stock in a 50:50 mix of DMSO and PEG 400, which can improve the transition into the aqueous phase.

Section 4: Quick Reference Guides

Troubleshooting Summary
SymptomProbable CauseRecommended Solution
Compound won't dissolve in water or PBS. pH is too high. The soluble salt (R-NH₃⁺) has converted to the insoluble free base (R-NH₂).Acidify the solvent with HCl to a pH well below 7. See Protocol 2.1.
Solution is cloudy/hazy. Incomplete dissolution or precipitation of free base. Check pH. Use sonication and/or gentle heat. Ensure solvent is sufficiently acidic.
Compound dissolves initially, then precipitates. Slow pH drift or disproportionation. The solution pH is rising over time, causing precipitation.Ensure the solution is adequately buffered at an acidic pH. Store solutions cold to slow down crystallization kinetics.[17]
DMSO/Organic stock precipitates upon aqueous dilution. Supersaturation and crashing out. The drug's solubility limit in the final buffer is exceeded.Lower stock concentration. Add stock slowly to vortexing buffer. Add excipients (surfactants, polymers) to the buffer first.
Low solubility in dilute HCl. Common Ion Effect. High background [Cl⁻] can suppress the dissolution of a hydrochloride salt.[18]Try a different acid (e.g., methanesulfonic acid) to create the salt in situ or for the stock solution. This is an advanced technique.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Phenylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenylbenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for a successful synthesis. This compound is a valuable intermediate in the pharmaceutical industry, notably in the development of antihistamines and antidepressants.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, primarily focusing on the reductive amination of 2-phenylbenzaldehyde.

Issue 1: Low to No Product Yield

A low yield of the desired this compound is one of the most common frustrations in its synthesis. The root cause often lies in one of several key areas of the reaction.

Potential Cause A: Inefficient Imine Formation

The initial condensation of 2-phenylbenzaldehyde with an amine source (like ammonia or a protected amine) to form the corresponding imine is a critical, equilibrium-driven step.

Solutions:

  • Acid Catalysis: The formation of the imine is often catalyzed by a small amount of acid.[2] Acetic acid is a common and effective choice. However, the presence of a basic nitrogen atom in some starting materials might neutralize the acid catalyst, so careful addition is key.

  • Water Removal: The formation of the imine generates water.[2] According to Le Chatelier's principle, removing this water will drive the equilibrium towards the imine product. This can be achieved by using dehydrating agents like molecular sieves (3Å or 4Å) or by azeotropic distillation with a suitable solvent (e.g., toluene using a Dean-Stark apparatus).

  • Pre-formation of the Imine: Allowing the aldehyde and amine to stir together for a period before adding the reducing agent can ensure complete imine formation. Monitoring by TLC or NMR can confirm the disappearance of the starting aldehyde.[2]

Potential Cause B: Ineffective Reduction of the Imine

Once the imine is formed, it must be efficiently reduced to the desired amine.

Solutions:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common reducing agent, but for reductive aminations, milder and more selective reagents are often preferred to avoid the reduction of the starting aldehyde.[3] Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaCNBH₃) are excellent choices as they selectively reduce the iminium ion over the carbonyl group.[4][5]

  • Reaction Temperature: While some reductions proceed well at room temperature, gentle heating may be necessary to drive the reaction to completion.[2] However, excessive heat can lead to side reactions.

  • Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent. Typically, 1.5 to 2.0 equivalents are used to ensure the complete reduction of the imine.

Potential Cause C: Degradation of Starting Materials

The stability of your starting materials, particularly 2-phenylbenzaldehyde, is crucial.

Solutions:

  • Purity Check: Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air. It is advisable to check the purity of 2-phenylbenzaldehyde by NMR or GC before use. If it has degraded, it may need to be purified by distillation or chromatography.

  • Proper Storage: Store 2-phenylbenzaldehyde under an inert atmosphere (nitrogen or argon) and at a low temperature to prevent oxidation.[6]

Issue 2: Formation of Impurities

The presence of impurities complicates purification and can impact the quality of your final product.

Potential Cause A: Over-alkylation

The newly formed 2-Phenylbenzylamine can react with another molecule of 2-phenylbenzaldehyde to form a secondary amine impurity, which can then be further reduced.

Solutions:

  • Control Stoichiometry: Using a slight excess of the amine source relative to the aldehyde can help to minimize this side reaction.

  • Slow Addition: Adding the aldehyde slowly to the reaction mixture containing the amine source and the reducing agent can help to keep the concentration of the aldehyde low, thus disfavoring the formation of the secondary amine impurity.

Potential Cause B: Aldehyde Reduction

A strong reducing agent like sodium borohydride can reduce the starting 2-phenylbenzaldehyde to 2-phenylbenzyl alcohol.

Solutions:

  • Use a Selective Reducing Agent: As mentioned previously, STAB or NaCNBH₃ are more selective for the imine over the aldehyde.[4][5]

  • One-Pot Procedure: Adding the reducing agent to the reaction mixture along with the aldehyde and amine (for direct reductive amination) can favor the reduction of the transiently formed imine.

Issue 3: Difficult Product Isolation and Purification

Isolating pure this compound can be challenging due to its physical properties and the presence of reaction byproducts.

Solutions:

  • Acid-Base Extraction: After the reaction is complete, a standard acid-base workup is typically employed. The reaction mixture is first washed with a basic solution (e.g., aqueous NaOH) to remove any unreacted aldehyde and other acidic impurities. The organic layer containing the free amine is then extracted with an acidic solution (e.g., dilute HCl) to form the water-soluble hydrochloride salt. This aqueous layer can then be washed with an organic solvent to remove any non-basic organic impurities.

  • Crystallization: The hydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/water.[7]

  • Precipitation: If the amine is isolated as the free base, it can be dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and then treated with a solution of HCl in the same or another miscible solvent to precipitate the hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and versatile laboratory-scale synthesis is the reductive amination of 2-phenylbenzaldehyde.[8] This can be performed as a one-pot reaction or in a stepwise manner where the imine is formed first, followed by reduction. An alternative industrial route can be the catalytic hydrogenation of 2-phenylbenzonitrile.[9][10]

Q2: Which solvent is best for the reductive amination to form 2-Phenylbenzylamine?

A2: The choice of solvent is critical and depends on the specific reducing agent used.

  • For reactions with NaBH(OAc)₃ (STAB), chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common.

  • For NaCNBH₃ or NaBH₄, protic solvents like methanol or ethanol are often used.[11] The solvent should be chosen to ensure the solubility of all reactants and intermediates.

SolventCommon Reducing AgentNotes
Dichloromethane (DCM)NaBH(OAc)₃Aprotic, good for imine formation.
1,2-Dichloroethane (DCE)NaBH(OAc)₃Similar to DCM, can be used at higher temperatures.
Methanol (MeOH)NaCNBH₃, NaBH₄Protic, can participate in side reactions (e.g., acetal formation with the aldehyde).[4]
Ethanol (EtOH)NaCNBH₃, NaBH₄Similar to methanol, a common choice for catalytic hydrogenation.[9]
Tetrahydrofuran (THF)Amine-borane complexesAprotic, good general-purpose solvent.[12]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can track the disappearance of the starting aldehyde and the appearance of the amine product. Staining with an appropriate agent (e.g., ninhydrin for the amine) can aid in visualization. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[13]

Q4: What are the key safety precautions when working with the reagents for this synthesis?

A4:

  • 2-Phenylbenzaldehyde: Can be an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reducing Agents: Sodium borohydride and its derivatives are flammable solids and can react violently with water to produce hydrogen gas. Handle with care and avoid contact with moisture. Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid.[12] All work with this reagent should be conducted in a fume hood.

  • Solvents: Many of the organic solvents used are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

Q5: Can I use catalytic hydrogenation for the reductive amination step?

A5: Yes, catalytic hydrogenation is a viable and often "greener" alternative to using stoichiometric metal hydride reducing agents. A common catalyst is palladium on carbon (Pd/C) under a hydrogen atmosphere.[11][14] This method is particularly effective for reducing the pre-formed imine.

Visualizing the Process

Reaction Mechanism: Reductive Amination

Reductive_Amination cluster_reactants Reactants cluster_product Product Aldehyde 2-Phenylbenzaldehyde Imine Imine intermediate Aldehyde->Imine Condensation (+ Amine, -H2O) Amine Amine (e.g., NH3) Iminium Iminium ion Imine->Iminium Protonation (Acid catalyst) Product 2-Phenylbenzylamine Iminium->Product Reduction (+ Reducing Agent)

Caption: The reductive amination pathway for 2-Phenylbenzylamine synthesis.

Experimental Workflow: A General Protocol

Workflow A Combine Aldehyde, Amine Source, & Solvent B Add Acid Catalyst & Dehydrating Agent (optional) A->B C Stir to Form Imine (Monitor by TLC) B->C D Cool and Add Reducing Agent C->D E Stir until Reaction is Complete (Monitor by TLC) D->E F Quench Reaction E->F G Acid-Base Workup & Extraction F->G H Isolate Free Base or Precipitate as HCl Salt G->H I Purify by Recrystallization H->I J Characterize Final Product (NMR, HPLC, MS) I->J

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Decision Tree

Troubleshooting Start Low Product Yield? CheckImine Check Imine Formation (TLC/NMR) Start->CheckImine ImineOK Imine Formed? CheckImine->ImineOK CheckReduction Check Reduction Step ImineOK->CheckReduction Yes ReductionOK Product Formed? CheckReduction->ReductionOK Success Optimize Purification ReductionOK->Success Yes

Caption: A decision tree for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of 2-Phenylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenylbenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, ensuring the scientific integrity and success of your experiments.

I. Overview of Synthetic Routes

The synthesis of 2-Phenylbenzylamine primarily proceeds via the reductive amination of 2-phenylbenzaldehyde. Two prevalent methods are employed:

  • Catalytic Reductive Amination: This one-pot reaction involves the condensation of 2-phenylbenzaldehyde with an ammonia source, followed by the in-situ reduction of the resulting imine using a reducing agent such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

  • Leuckart Reaction: A classic method for reductive amination where the aldehyde is heated with an ammonium salt or formamide, which acts as both the nitrogen donor and the reducing agent.[1]

Both methods are effective but can be prone to the formation of specific side-products that can complicate purification and reduce yields.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Issue 1: Low Yield of 2-Phenylbenzylamine

Q: My reaction has a consistently low yield of the desired 2-Phenylbenzylamine. What are the likely causes and how can I improve it?

A: Low yields can stem from several factors, primarily incomplete reaction, degradation of starting material, or formation of side-products. Here’s a systematic approach to troubleshooting:

Possible Cause 1: Inefficient Imine Formation

  • Explanation: The initial condensation of 2-phenylbenzaldehyde with ammonia to form the imine is a reversible equilibrium reaction. Insufficient removal of the water byproduct can shift the equilibrium back towards the starting materials.

  • Troubleshooting:

    • Azeotropic Removal of Water: If your reaction setup allows, using a Dean-Stark trap with a suitable solvent like toluene can effectively remove water and drive the reaction forward.

    • Use of a Dehydrating Agent: Adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture can sequester water as it is formed.

Possible Cause 2: Over-reduction of the Starting Aldehyde

  • Explanation: The reducing agent, particularly a strong one like sodium borohydride, can reduce the starting 2-phenylbenzaldehyde to 2-phenylbenzyl alcohol before it has a chance to form the imine.[2]

  • Troubleshooting:

    • Use a Weaker Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder reducing agents that are more selective for the imine over the aldehyde.[2]

    • Stepwise Procedure: First, allow the imine to form completely by stirring the 2-phenylbenzaldehyde and ammonia source for a period before adding the reducing agent. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the aldehyde.

Possible Cause 3: Suboptimal Reaction Conditions (Leuckart Reaction)

  • Explanation: The Leuckart reaction is highly sensitive to temperature. Temperatures that are too high can lead to decomposition, while temperatures that are too low will result in an incomplete reaction.[3]

  • Troubleshooting:

    • Temperature Optimization: Carefully control the reaction temperature, typically between 160-185°C.[3] Running small-scale trials at different temperatures can help identify the optimal condition for your specific setup.

    • Molar Ratios: The molar ratio of formamide or ammonium formate to the aldehyde is crucial. An excess of the formylating agent is generally used to drive the reaction.[3]

Below is a diagram illustrating the troubleshooting workflow for low yields.

low_yield_troubleshooting start Low Yield of 2-Phenylbenzylamine sub_issue1 Check for Unreacted 2-Phenylbenzaldehyde (by TLC/GC-MS) start->sub_issue1 sub_issue2 Check for Presence of 2-Phenylbenzyl Alcohol (by TLC/GC-MS) start->sub_issue2 sub_issue3 Analyze for N-formyl Adduct (Leuckart Reaction) start->sub_issue3 cause1 Inefficient Imine Formation sub_issue1->cause1 cause2 Over-reduction of Aldehyde sub_issue2->cause2 cause3 Incomplete Reaction (Leuckart) sub_issue3->cause3 cause4 Incomplete Hydrolysis (Leuckart) sub_issue3->cause4 solution1 Use Dehydrating Agent or Dean-Stark Trap cause1->solution1 solution2 Use Milder Reducing Agent (e.g., NaBH₃CN) or Stepwise Addition cause2->solution2 solution3 Optimize Temperature and Reagent Ratios cause3->solution3 solution4 Ensure Complete Acidic Hydrolysis cause4->solution4

Troubleshooting workflow for low yields.
Issue 2: Presence of a Higher Molecular Weight Impurity - Bis(2-phenylbenzyl)amine

Q: My final product shows a significant impurity with a mass corresponding to a secondary amine. How is this formed and how can I remove it?

A: This impurity is likely bis(2-phenylbenzyl)amine, formed from the reaction of your desired primary amine product with unreacted 2-phenylbenzaldehyde.

Mechanism of Formation:

The newly formed 2-Phenylbenzylamine is also a primary amine and can compete with ammonia to react with any remaining 2-phenylbenzaldehyde. This forms a secondary imine, which is then reduced to the secondary amine, bis(2-phenylbenzyl)amine.

secondary_amine_formation cluster_0 Primary Amine Formation cluster_1 Secondary Amine Byproduct Formation Aldehyde 2-Phenyl- benzaldehyde Imine Primary Imine Aldehyde->Imine + NH₃ - H₂O Ammonia Ammonia PrimaryAmine 2-Phenylbenzylamine (Product) Imine->PrimaryAmine + [H] (Reduction) UnreactedAldehyde Unreacted 2-Phenylbenzaldehyde SecondaryImine Secondary Imine PrimaryAmine->SecondaryImine + Unreacted Aldehyde - H₂O SecondaryAmine Bis(2-phenylbenzyl)amine (Impurity) SecondaryImine->SecondaryAmine + [H] (Reduction)

Formation of the secondary amine impurity.

Troubleshooting and Purification:

  • Minimizing Formation:

    • Excess Ammonia: Using a large excess of the ammonia source can outcompete the primary amine product for the aldehyde.

    • Slow Aldehyde Addition: Adding the 2-phenylbenzaldehyde slowly to the reaction mixture containing the ammonia source and reducing agent can help to maintain a low concentration of the aldehyde, thus favoring the formation of the primary amine.

  • Purification Protocol: Column Chromatography

    • Principle: The primary amine (2-Phenylbenzylamine) is more polar than the secondary amine (bis(2-phenylbenzyl)amine) due to the presence of two N-H bonds available for hydrogen bonding with the stationary phase. This difference in polarity allows for their separation by column chromatography.

    • Stationary Phase: Silica gel is commonly used.[4] Since amines are basic and can interact strongly with acidic silica, it is often beneficial to use silica gel treated with a small amount of a base like triethylamine (1-2% in the eluent) to improve peak shape and prevent tailing.[5][6]

    • Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether) is typically effective. Start with a low polarity mixture and gradually increase the polarity to elute the less polar secondary amine first, followed by the more polar primary amine.

    • Monitoring: Use TLC to track the separation and identify the fractions containing your pure product.

Issue 3: Presence of N-formyl-2-phenylbenzylamine Impurity (Leuckart Reaction)

Q: After my Leuckart reaction, I've isolated a product that is not my desired amine. What is it and how do I convert it to the final product?

A: In a Leuckart reaction using formamide or formic acid, the initial product is often the N-formylated amine, N-formyl-2-phenylbenzylamine. This intermediate requires a subsequent hydrolysis step to yield the free primary amine. [1][7]

Troubleshooting and Protocol: Acidic Hydrolysis

  • Explanation: The N-formyl group is an amide that can be hydrolyzed under acidic or basic conditions. Acidic hydrolysis is commonly employed.

  • Experimental Protocol:

    • After the Leuckart reaction is complete, cool the reaction mixture.

    • Add a solution of a strong acid, such as hydrochloric acid (e.g., 2-3 N HCl).[8]

    • Heat the mixture to reflux for several hours (the exact time will depend on the stability of your compound and should be monitored by TLC).

    • After hydrolysis is complete (as indicated by the disappearance of the N-formyl intermediate on TLC), cool the mixture.

    • Neutralize the excess acid with a base (e.g., NaOH solution) until the solution is basic.

    • Extract the free 2-Phenylbenzylamine with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude primary amine, which can then be further purified if necessary.

III. Frequently Asked Questions (FAQs)

Q1: How can I remove unreacted 2-phenylbenzaldehyde and 2-phenylbenzyl alcohol from my final product?

A1: An acid-base extraction is a highly effective method for this separation.[2][9]

  • Principle: 2-Phenylbenzylamine is a basic compound, while 2-phenylbenzaldehyde and 2-phenylbenzyl alcohol are neutral. By treating the crude product mixture with an acid, the amine is protonated to form a water-soluble ammonium salt, while the neutral impurities remain in the organic phase.

  • Protocol: Acid-Base Extraction

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or dichloromethane.

    • Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1-2 M HCl). Repeat the extraction 2-3 times.

    • Combine the aqueous acidic layers, which now contain the protonated this compound. The organic layer, containing the aldehyde and alcohol impurities, can be discarded.

    • To recover the free amine, make the aqueous layer basic by adding a concentrated base solution (e.g., NaOH) until the pH is >10.

    • Extract the now water-insoluble free amine back into an organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified 2-Phenylbenzylamine.

    • To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether or bubble HCl gas through the solution until precipitation is complete. Filter the solid to obtain this compound.

acid_base_extraction start Crude Product in Organic Solvent (Amine, Aldehyde, Alcohol) step1 Extract with Aqueous HCl start->step1 organic_phase1 Organic Layer: Aldehyde, Alcohol (Discard) step1->organic_phase1 aqueous_phase1 Aqueous Layer: Amine Hydrochloride Salt step1->aqueous_phase1 step2 Basify Aqueous Layer with NaOH aqueous_phase1->step2 step3 Extract with Organic Solvent step2->step3 aqueous_phase2 Aqueous Layer (Discard) step3->aqueous_phase2 organic_phase2 Organic Layer: Pure Free Amine step3->organic_phase2 step4 Dry and Evaporate organic_phase2->step4 final_product Purified 2-Phenylbenzylamine step4->final_product

Workflow for acid-base extraction purification.

Q2: What is the hydrobenzamide impurity and when is it formed?

A2: Hydrobenzamide is a trimer formed from the condensation of three molecules of an aromatic aldehyde (like benzaldehyde) with two molecules of ammonia.[10][11] It is more likely to form under conditions where there is a high concentration of the aldehyde and a limited amount of reducing agent present initially. In the synthesis of 2-Phenylbenzylamine, a similar trimeric impurity can form from 2-phenylbenzaldehyde. Its formation can be minimized by ensuring the presence of the reducing agent from the beginning of the reaction (in a one-pot synthesis) or by adding the aldehyde slowly to the reaction mixture.

Q3: Which synthetic method, catalytic reductive amination or the Leuckart reaction, is generally better?

A3: The choice of method depends on the available equipment, scale, and desired purity profile.

FeatureCatalytic Reductive AminationLeuckart Reaction
Reaction Conditions Milder (often room temperature to 50°C)Harsher (high temperatures, 160-185°C)
Reagents Requires a separate reducing agent (e.g., NaBH₄, H₂/catalyst)Formamide/ammonium formate acts as both N-source and reductant
Workup Generally simpler, direct isolation of the amineRequires a separate hydrolysis step to remove the N-formyl group
Typical Yields Can be very high (>90%) with optimizationOften moderate to good (60-85%)
Key Side-Products Secondary amine, alcohol from over-reductionN-formyl intermediate, potential for thermal decomposition products

Catalytic reductive amination is often preferred in modern synthesis due to its milder conditions and potentially higher yields and selectivity.[12] However, the Leuckart reaction is a classic, robust method that does not require specialized catalysts or reducing agents.[3]

IV. Analytical Characterization

Proper characterization of the starting materials, intermediates, and final product is crucial for a successful synthesis.

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. A typical eluent system would be a mixture of hexane and ethyl acetate. The primary amine product will be more polar (lower Rf) than the starting aldehyde and the secondary amine byproduct.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities in the reaction mixture.[13] Derivatization may be necessary for polar compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities.

    • ¹H NMR of 2-Phenylbenzylamine: Expect characteristic signals for the aromatic protons and a singlet for the benzylic CH₂ group. The NH₂ protons will appear as a broad singlet.

    • ¹H NMR of Bis(2-phenylbenzyl)amine: The spectrum will be more complex in the aromatic region, and the benzylic CH₂ protons will appear as a singlet with a different chemical shift compared to the primary amine. The N-H proton will be a broad singlet.

    • ¹H NMR of N-formyl-2-phenylbenzylamine: The presence of the formyl group will give rise to a characteristic singlet for the formyl proton (CHO) typically in the 8-8.5 ppm region. Due to restricted rotation around the amide bond, you may observe two sets of signals (rotamers).

V. References

  • The Enduring Synthesis of Hydrobenzamide: A Technical Guide for Researchers. (n.d.). Benchchem. Retrieved January 5, 2026, from --INVALID-LINK--

  • Solved: Benzaldehyde reacts with ammonia to form:benzaldehyde ammonia hydrobenzamide urotropine am [Chemistry] - Gauth. (n.d.). Gauth. Retrieved January 5, 2026, from --INVALID-LINK--

  • Leuckart reaction - Grokipedia. (n.d.). Grokipedia. Retrieved January 5, 2026, from --INVALID-LINK--

  • Leuckart reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 5, 2026, from --INVALID-LINK--

  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines - Indian Academy of Sciences. (n.d.). Indian Academy of Sciences. Retrieved January 5, 2026, from --INVALID-LINK--

  • Column chromatography. (n.d.). Columbia University. Retrieved January 5, 2026, from --INVALID-LINK--

  • Column chromatography. (n.d.). University of Arizona. Retrieved January 5, 2026, from --INVALID-LINK--

  • EP0058063A1 - Process for removing an n-formyl group - Google Patents. (n.d.). Google Patents. Retrieved January 5, 2026, from --INVALID-LINK--

  • Acid-Base Extraction Tutorial - YouTube. (2020, March 22). YouTube. Retrieved January 5, 2026, from --INVALID-LINK--

  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved January 5, 2026, from --INVALID-LINK--

  • Supporting Information - MPG.PuRe. (n.d.). MPG.PuRe. Retrieved January 5, 2026, from --INVALID-LINK--

  • Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from --INVALID-LINK--

  • Column chromatography (video) | Khan Academy. (n.d.). Khan Academy. Retrieved January 5, 2026, from --INVALID-LINK--

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? | ResearchGate. (2016, October 22). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • US4851563A - Method for the removal of the formyl group from an ester of an N-formyl peptide or N-formyl aminoacid - Google Patents. (n.d.). Google Patents. Retrieved January 5, 2026, from --INVALID-LINK--

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. (n.d.). UMass Lowell. Retrieved January 5, 2026, from --INVALID-LINK--

  • Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved January 5, 2026, from --INVALID-LINK--

  • Acid–base extraction - Wikipedia. (n.d.). Wikipedia. Retrieved January 5, 2026, from --INVALID-LINK--

  • US20130046111A1 - Method for the Hydrolysis of Substituted Formylamines into Substituted Amines - Google Patents. (n.d.). Google Patents. Retrieved January 5, 2026, from --INVALID-LINK--

  • Acid-Base Extraction.1. (n.d.). California State University, Northridge. Retrieved January 5, 2026, from --INVALID-LINK--

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. Retrieved January 5, 2026, from --INVALID-LINK--

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025, January 1). Reddit. Retrieved January 5, 2026, from --INVALID-LINK--

  • When basification of silica gel is required, before using Column chromatography? (2014, November 4). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2025, October 13). MDPI. Retrieved January 5, 2026, from --INVALID-LINK--

  • Sample preparation GC-MS - SCION Instruments. (n.d.). SCION Instruments. Retrieved January 5, 2026, from --INVALID-LINK--

  • GC-MS Sample Preparation | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific. Retrieved January 5, 2026, from --INVALID-LINK--

  • Catalytic Leuckart-Wallach-type reductive amination of ketones. - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from --INVALID-LINK--

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from --INVALID-LINK--

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 5, 2026, from --INVALID-LINK--

  • GB2098220A - Removal of formyl groups from n-formyl peptides - Google Patents. (n.d.). Google Patents. Retrieved January 5, 2026, from --INVALID-LINK--

  • US6476268B1 - Preparation of N-benzylamines - Google Patents. (n.d.). Google Patents. Retrieved January 5, 2026, from --INVALID-LINK--

  • Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones | Scilit. (n.d.). Scilit. Retrieved January 5, 2026, from --INVALID-LINK--

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. Retrieved January 5, 2026, from --INVALID-LINK--

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (2025, August 9). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • 2-Bromobenzylamine hydrochloride(5465-63-4) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook. Retrieved January 5, 2026, from --INVALID-LINK--

  • N-Phenylbenzylamine(103-32-2) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook. Retrieved January 5, 2026, from --INVALID-LINK--

  • GB1478825A - Process for the production of benzylamine and dibenzylamine - Google Patents. (n.d.). Google Patents. Retrieved January 5, 2026, from --INVALID-LINK--

  • Application Note and Protocol for the GC-MS Analysis of [1,1'-Biphenyl]-2,2',3,3'-tetrol Following Derivatization - Benchchem. (n.d.). Benchchem. Retrieved January 5, 2026, from --INVALID-LINK--

  • Application Notes and Protocols for the GC-MS Analysis of Synthetic Opioid Intermediates - Benchchem. (n.d.). Benchchem. Retrieved January 5, 2026, from --INVALID-LINK--

References

Technical Support Center: Stability and Storage of 2-Phenylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Phenylbenzylamine hydrochloride. This document provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice to ensure the chemical integrity and optimal performance of this compound in your experiments. As a crucial intermediate in the synthesis of pharmaceuticals like antihistamines and other therapeutic agents, maintaining its stability is paramount for reproducible and reliable results.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for solid this compound?

For maximum long-term stability, the solid compound should be stored at refrigerated temperatures, between 0°C and 8°C .[1] It is critical to keep the container tightly sealed and protected from light.[3][4] For ultimate protection, especially after the container has been opened, storing it under a dry, inert atmosphere such as argon or nitrogen is strongly recommended.[3]

Q2: Why is storage under an inert atmosphere so important?

This recommendation is based on two key chemical properties of amine hydrochlorides:

  • Hygroscopicity: Like many amine salts, this compound is hygroscopic, meaning it can readily absorb moisture from the atmosphere.[3][5][6] This ingress of water can compromise the compound's purity, affect its mass in precise measurements, and potentially lead to hydrolysis over time.[7]

  • Oxidation Potential: Amines can be susceptible to oxidation, a degradation process that is accelerated by oxygen in the air.[7] Oxidation often results in the formation of colored impurities, which can interfere with downstream applications. An inert atmosphere displaces both moisture and oxygen, creating the most secure environment for preserving the compound's integrity.

Q3: My stock solution of this compound has turned slightly yellow. Is it still viable?

A change in color, particularly the development of a yellow or brown tint, often indicates chemical degradation, likely due to oxidation.[8] While the compound may still be suitable for less sensitive, non-quantitative applications, its use in assays requiring high purity or precise concentrations is discouraged. For critical experiments, it is always best practice to prepare fresh solutions from solid material that has been stored correctly.

Q4: What is the expected shelf life of this compound?

When stored unopened from the manufacturer under the recommended conditions (0-8°C, sealed, protected from light), the compound is expected to remain stable for years.[9] Always refer to the manufacturer's expiry date on the certificate of analysis. Once opened, the shelf life depends heavily on handling and storage practices. If the material is consistently handled under an inert atmosphere and properly sealed, its stability can be maintained for an extended period. Regular visual inspection for changes in color or physical state is a good practice.

Q5: What solvents are compatible with this compound?

The compound is reported to have excellent solubility in water and various organic solvents.[1] For preparing stock solutions, the choice of solvent should align with the experimental requirements. If using aqueous buffers, be aware that the stability of the compound in solution is pH-dependent. Amine hydrochlorides are generally more stable in acidic solutions.[10] For long-term storage in solution, using anhydrous organic solvents like DMSO or ethanol is often preferable. Aqueous solutions should typically be prepared fresh and stored for short periods at 2-8°C.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the use of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Color Change in Solid (White/pale yellow to tan/brown)Oxidation: The compound has been exposed to air (oxygen) for a prolonged period.Assess Purity: The material is likely degraded. Its use is not recommended for sensitive or quantitative applications. For critical work, procure a new, unopened lot.
Clumping or "Wet" Appearance Moisture Absorption: The compound is hygroscopic and has been exposed to ambient humidity.Do Not Use for Quantitative Work: The water content will alter the true mass of the compound. While it may be possible to dry the material under high vacuum, its purity should be re-verified by analytical methods (e.g., HPLC, NMR) before use. Improve future storage by using a desiccator or an inert atmosphere glovebox.
Incomplete Dissolution 1. Degradation: Degraded material may form insoluble byproducts.2. Solvent Saturation: The concentration may be too high for the chosen solvent.3. Incorrect Solvent: The solvent may be inappropriate for this compound.Verify & Troubleshoot: 1. Confirm that the chosen solvent is appropriate. The compound is generally soluble in water and organic solvents.[1]2. Attempt to aid dissolution with gentle warming or sonication, but avoid high heat to prevent thermal degradation. 3. If insolubility persists, degradation is the most likely cause. Discard the material and use a fresh stock.
Inconsistent Experimental Results Compound Instability: The solid or stock solution has degraded over time, leading to a lower effective concentration.Prepare Fresh Solutions: Always prepare stock solutions fresh from properly stored solid material for critical experiments. Re-evaluate Storage: Review your storage protocol for both the solid and any solutions against the best practices outlined in this guide.

Section 3: Protocols and Data

Protocol 1: Recommended Long-Term Storage of Solid this compound

This protocol ensures the maximum shelf-life and integrity of the solid compound.

  • Initial Receipt: Upon receiving the product, visually inspect the container seal for any damage. Place the unopened container in a refrigerator at 0-8°C.

  • First Use: If possible, perform the first opening in a controlled environment with low humidity, such as a glovebox or a container flushed with inert gas (argon or nitrogen).

  • Aliquotting: If you anticipate using small quantities over time, consider aliquotting the material into smaller, tightly sealed vials under an inert atmosphere. This minimizes the exposure of the main stock to ambient conditions.

  • Resealing: After dispensing the required amount, flush the headspace of the original container with an inert gas before tightly resealing the cap. Reinforce the seal with paraffin film for extra protection against moisture.

  • Storage: Immediately return the sealed container to the refrigerator (0-8°C), ensuring it is protected from light.

Protocol 2: Preparation of an Anhydrous Stock Solution (e.g., in DMSO)

This method is ideal for creating a concentrated stock for long-term storage.

  • Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Dispensing: Weigh the desired amount of the solid in a low-humidity environment.

  • Dissolution: Add the solid to an appropriate vial, and using a syringe, add the required volume of anhydrous DMSO.

  • Mixing: Cap the vial and mix thoroughly using a vortex or sonicator until all solid is completely dissolved, resulting in a clear solution.

  • Storage: Store the stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed.

Section 4: Visual Guides & Diagrams

The following diagrams illustrate key decision-making processes and scientific concepts related to the compound's stability.

StorageWorkflow cluster_long Long-Term Storage (>1 Month) cluster_short Short-Term / Frequent Use (<1 Month) start Compound Received decision Intended Use Duration? start->decision long_term_storage Store at 0-8°C Inert Atmosphere (Argon/N2) Tightly Sealed & Parafilmed Protect from Light decision->long_term_storage Long-Term short_term_storage Store at 0-8°C Keep Tightly Sealed Store in a Desiccator Minimize Air Exposure decision->short_term_storage Short-Term

Caption: Decision workflow for proper storage of 2-Phenylbenzylamine HCl.

DegradationPathways cluster_stress Stress Conditions cluster_products Degradation Products main 2-Phenylbenzylamine HCl (Stable Solid) oxygen Oxygen (Air) main->oxygen moisture Moisture (Humidity) main->moisture light Light (UV/Visible) main->light oxidation_products Oxidation Products (Colored Impurities) oxygen->oxidation_products hydrolysis_products Hydrolysis (Free Amine + HCl) moisture->hydrolysis_products photo_products Photodegradation Products light->photo_products

Caption: Potential degradation pathways for 2-Phenylbenzylamine HCl.

Section 5: References

  • (No author listed). (n.d.). Forced degradation studies on glipizide. Retrieved from the University of Jos.

  • Chem-Impex. (n.d.). This compound. Chem-Impex International. Retrieved from --INVALID-LINK--

  • CymitQuimica. (2023, July 7). This compound Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Retrieved from --INVALID-LINK--

  • (No author listed). (2009, June 12). Safety Data Sheet. Retrieved from a chemical supplier.

  • (No author listed). (n.d.). Safety Data Sheet. Retrieved from a chemical supplier.

  • Pfaltz & Bauer. (n.d.). Safety Data Sheet: Benzylamine hydrochloride. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2023, April 20). Safety Data Sheet: N-Phenylbenzylamine. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Benzylamine hydrochloride. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 3-Phenylbenzylamine Hydrochloride. Chem-Impex International. Retrieved from --INVALID-LINK--

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from --INVALID-LINK--

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Best practices for handling and storage of thiamine hydrochloride to maintain purity. Retrieved from --INVALID-LINK--

  • Ekoja, A. (2017, March 31). Degradation Pathway. ResearchGate. Retrieved from --INVALID-LINK--

  • AdipoGen Life Sciences. (n.d.). Benzylamine hydrochloride. Retrieved from --INVALID-LINK--

  • ChemBK. (2024, April 9). This compound. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Benzylamine. Retrieved from --INVALID-LINK--

  • Reddit. (2022, November 15). What are amine hydrochlorides?. r/OrganicChemistry. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: TCO-amine HCl salt. Retrieved from --INVALID-LINK--

  • Ishizone, M., et al. (n.d.). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. J-Stage. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Stability issues and degradation pathways of 2-aminobenzothiazole compounds. Retrieved from --INVALID-LINK--

  • Mitch, W. A., et al. (n.d.). Degradation of benzylamines during chlorination and chloramination. RSC Publishing. Retrieved from --INVALID-LINK--

  • PubMed. (1997, September 15). Stability of phenoxybenzamine hydrochloride in various vehicles. Retrieved from --INVALID-LINK--

  • PubMed. (2022, June 5). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology. Retrieved from --INVALID-LINK--

  • MedChemExpress. (n.d.). N-Benzylaniline (N-Phenylbenzylamine). Retrieved from --INVALID-LINK--

  • Quora. (2020, June 28). How long can I keep hydrochloric/muriatic acid (AKA spirits of salts)?. Retrieved from --INVALID-LINK--

  • Duke University Occupational & Environmental Safety. (n.d.). Chemical Segregation and Storage Table. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts. Retrieved from --INVALID-LINK--

  • Lab Alley. (n.d.). What is the Shelf Life of Hydrochloric Acid?. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry. (n.d.). N-Phenylbenzylamine. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 2-Phenylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Phenylbenzylamine Hydrochloride. This molecule is a valuable building block in pharmaceutical development and organic synthesis, often serving as an intermediate for antihistamines and other therapeutic agents.[1][2] Achieving high purity is critical, as even minor impurities can impact downstream reactions, biological activity, and regulatory approval.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice, explain the causality behind impurity formation, and offer field-proven methods for their prevention and removal.

Understanding Common Synthetic Routes and Their Associated Impurities

The purity of your final this compound is fundamentally determined by the chosen synthetic route and the control over reaction parameters. Below, we analyze the most common synthetic pathway—reductive amination—and its potential pitfalls.

Route 1: Reductive Amination of 2-Phenylbenzaldehyde

This is arguably the most prevalent method, involving the reaction of 2-phenylbenzaldehyde with an amine source (commonly ammonia) to form an imine, which is then reduced in situ to the target primary amine.

Mechanism and Impurity Hotspots

The reaction proceeds in two main stages, each presenting opportunities for side reactions if not properly controlled.

Reductive_Amination_Impurities cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde 2-Phenylbenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Unreacted_Aldehyde Unreacted Aldehyde Aldehyde->Unreacted_Aldehyde Incomplete Reaction Over_Reduction 2-Phenylbenzyl alcohol Aldehyde->Over_Reduction Direct Reduction Ammonia Ammonia (NH3) Reducer Reducing Agent (e.g., H2/Catalyst, NaBH4) PBA 2-Phenylbenzylamine (Product) Imine->PBA + [H] Secondary_Amine Dibenzylamine Impurity Imine->Secondary_Amine Over-alkylation PBA->Secondary_Amine Over-alkylation

Caption: Impurity formation pathways in the reductive amination of 2-phenylbenzaldehyde.

Troubleshooting Guide: Impurity-Specific Issues

This section addresses common problems encountered during the synthesis in a practical Q&A format.

Question 1: My final product is contaminated with unreacted 2-phenylbenzaldehyde. What are the likely causes and solutions?

Answer: This is a common issue indicating either incomplete imine formation or inefficient reduction.

Causality & Troubleshooting Steps:

  • Inefficient Reduction: The reducing agent may be the culprit.

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Ni): The catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning by sulfur or other impurities in the starting materials can also occur. The hydrogen pressure or reaction temperature might be too low for the reaction to go to completion.[3][4]

    • Hydride Reagents (e.g., NaBH₄, NaBH₃CN): The reagent may have degraded due to improper storage. Use a freshly opened bottle or determine the activity of your current stock. The stoichiometry is also critical; ensure at least one full equivalent of hydride is available for the reduction.

  • Imine-Aldehyde Equilibrium: The equilibrium between the aldehyde/ammonia and the imine might not favor the imine.

    • Water Removal: The formation of the imine releases water. If this water is not effectively removed or sequestered (e.g., by using a Dean-Stark trap in some setups or sufficient drying agents), it can push the equilibrium back towards the starting materials.

    • Ammonia Concentration: Ensure a sufficient excess of ammonia is used to drive the equilibrium towards the imine product.[5]

Recommended Protocol: Optimizing the Reduction of 2-Phenylbenzaldehyde

  • Setup: In a suitable pressure reactor, dissolve 2-phenylbenzaldehyde (1.0 eq) in methanol.

  • Catalyst: Add 5 mol% Pd/C (10% w/w, ensure it is handled under an inert atmosphere if dry).

  • Ammonia Source: Add a 7 M solution of ammonia in methanol (5-10 equivalents).

  • Reaction: Seal the reactor, purge with nitrogen, then pressurize with hydrogen gas to 40-50 bar.[6]

  • Conditions: Stir vigorously at 80-120°C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reactor, carefully vent the hydrogen, and filter the mixture through Celite to remove the catalyst. The filtrate contains the 2-phenylbenzylamine free base.

Question 2: I'm observing a significant higher molecular weight impurity, which I suspect is the secondary amine (bis(2-phenylbenzyl)amine). How can I prevent this over-alkylation?

Answer: This is a classic problem in reductive amination. The newly formed primary amine is nucleophilic and can react with another molecule of the imine intermediate (or the aldehyde itself) to form a secondary amine.

Causality & Prevention Strategies:

  • Stoichiometry is Key: The most effective way to suppress secondary amine formation is to use a large excess of the ammonia source.[5] By Le Châtelier's principle, a high concentration of ammonia ensures that the imine intermediate is more likely to encounter and be reduced before it can be attacked by the desired primary amine product.

  • Controlled Addition: In some setups, slow addition of the aldehyde to the mixture of the catalyst and ammonia solution can help maintain a low concentration of the aldehyde and imine, thereby minimizing the chance of the product reacting with them.

  • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the undesired N-alkylation more than the desired reduction, but this may also slow the overall reaction rate.

Question 3: After converting to the hydrochloride salt, my product has a poor color and low purity. What should I do?

Answer: It is almost always better to purify the free base before salt formation. Trapping impurities during the crystallization of the salt can make them much harder to remove.

Purification Workflow:

Purification_Workflow Crude_Mixture Crude Reaction Mixture (PBA, Aldehyde, etc.) Acid_Base Step 1: Acid-Base Extraction Crude_Mixture->Acid_Base Organic_Phase Organic Phase (Neutral Impurities) Acid_Base->Organic_Phase Discard Aqueous_Phase Aqueous Phase (PBA Salt) Acid_Base->Aqueous_Phase Free_Base Step 2: Free-Basing Aqueous_Phase->Free_Base Pure_Free_Base Purified Free Base (PBA) Free_Base->Pure_Free_Base Distillation Optional: Vacuum Distillation Pure_Free_Base->Distillation Salt_Formation Step 3: Salt Formation Pure_Free_Base->Salt_Formation Distillation->Salt_Formation Final_Product High-Purity 2-Phenylbenzylamine HCl Salt_Formation->Final_Product Recrystallization Optional: Recrystallization Final_Product->Recrystallization

Caption: A robust workflow for purifying 2-Phenylbenzylamine before final salt formation.

Protocol: Purification of 2-Phenylbenzylamine Free Base

  • Dissolution: Take the crude reaction filtrate and concentrate it under reduced pressure to remove the bulk solvent. Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl. The amine will be protonated and move into the aqueous layer, while neutral impurities (like unreacted aldehyde or over-reduced alcohol) will remain in the organic layer.

  • Separation: Separate the layers. Discard the organic layer.

  • Free-Basing: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the pH is >12. The 2-phenylbenzylamine free base will precipitate or form an oil.

  • Extraction: Extract the free base back into an organic solvent (DCM or ethyl acetate) multiple times.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base. At this stage, the free base can be vacuum distilled for even higher purity.

Protocol: Hydrochloride Salt Formation and Recrystallization

  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Precipitation: Slowly add a solution of HCl in ether or isopropanol dropwise with vigorous stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the solid by vacuum filtration and wash the filter cake with cold diethyl ether to remove residual solvent.

  • Recrystallization: To achieve the highest purity, dissolve the crude salt in a minimum amount of boiling ethanol or an ethanol/water mixture. If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7][8]

Analytical Methods for Impurity Profiling

Effective troubleshooting requires accurate identification and quantification of impurities.

Analytical TechniqueApplication & PurposeCommon Observations
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress. Good for spotting the presence of starting materials and major byproducts.Unreacted aldehyde will have a different Rf value than the more polar amine product.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for identifying and quantifying volatile impurities. Can separate the desired amine from closely related structures.[9]Provides mass data to confirm the identity of impurities like the secondary amine or the over-reduced alcohol.
High-Performance Liquid Chromatography (HPLC) The gold standard for final purity assessment. Can accurately quantify impurities down to very low levels.A well-developed method will show sharp peaks for the main component and any impurities, allowing for precise area-% calculation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural confirmation of the final product and can identify major impurities if their signals do not overlap significantly.Aldehydic proton (~9-10 ppm) from starting material is a clear indicator of contamination. Aromatic regions can help identify structural isomers or byproducts.
Ion Chromatography (IC) A specialized technique useful for analyzing amines in complex matrices, particularly for quantifying residual amine starting materials or counter-ions.[10]Can be used to determine the exact molar ratio of amine to chloride in the final salt.

Frequently Asked Questions (FAQs)

Q1: How should I store the 2-phenylbenzylamine free base to prevent degradation? A: Primary amines, especially benzylic ones, are susceptible to air oxidation, which can lead to discoloration and the formation of imine and other impurities. Store the purified free base under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a refrigerator or freezer to slow decomposition.

Q2: Are there alternative synthetic routes that might produce fewer impurities? A: While reductive amination is common, another route is the nucleophilic substitution of 2-phenylbenzyl bromide with ammonia or an ammonia equivalent. However, this route has its own challenges, primarily over-alkylation, leading to secondary and tertiary amines, and even quaternary ammonium salts.[11] Careful control of stoichiometry and reaction conditions is crucial for this method as well.

Q3: What are the key safety precautions for this synthesis? A: Always work in a well-ventilated fume hood. Handle flammable solvents and hydrogen gas with extreme caution, ensuring no ignition sources are present. Reagents like 2-phenylbenzaldehyde can be irritants. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Technical Support Center: Catalyst Selection for Reactions Involving 2-Phenylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for catalytic reactions involving 2-Phenylbenzylamine hydrochloride. As a sterically hindered secondary amine, 2-Phenylbenzylamine presents unique challenges and opportunities in synthetic chemistry, particularly in the formation of carbon-nitrogen (C-N) bonds. This document offers in-depth, experience-driven guidance to help you navigate catalyst selection and overcome common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound in catalytic reactions.

Q1: What are the primary catalytic reactions involving 2-Phenylbenzylamine?

2-Phenylbenzylamine is predominantly used as a nucleophile in palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1][2] This reaction is a powerful tool for synthesizing triarylamines, which are common structural motifs in pharmaceuticals, organic materials, and ligands.[1][3] The goal is typically to couple the secondary amine with an aryl or heteroaryl halide (or pseudohalide) to form a new C-N bond.

Q2: My 2-Phenylbenzylamine is a hydrochloride salt. How does this affect the reaction?

The hydrochloride salt form enhances the stability and shelf-life of the amine. However, for the C-N coupling reaction to proceed, the free secondary amine must be generated in situ. This is accomplished by adding a base to the reaction mixture. The base neutralizes the hydrochloride salt, liberating the nucleophilic free amine, which can then participate in the catalytic cycle. The choice of base is critical and must be strong enough to deprotonate the ammonium salt without interfering with the catalyst or other functional groups on your substrates.

Q3: How do I choose between a Palladium, Nickel, or Copper catalyst system?

The choice of metal catalyst depends heavily on the nature of the electrophile (the aryl halide) and cost considerations.

  • Palladium (Pd): This is the most common and versatile choice for Buchwald-Hartwig aminations.[1][3] Modern palladium catalysts, especially those paired with bulky, electron-rich phosphine ligands, show broad substrate scope and high functional group tolerance, effectively coupling amines with aryl chlorides, bromides, iodides, and triflates.[2][4]

  • Nickel (Ni): Nickel catalysts are a more cost-effective alternative and can be particularly effective for coupling with less reactive electrophiles like aryl chlorides or those derived from phenols (e.g., sulfamates).[5] However, the development of nickel-catalyzed amination is less mature than palladium, and catalyst selection can be more substrate-specific.

  • Copper (Cu): Copper-catalyzed C-N coupling (Ullmann reaction) is a classic method. While modern ligand development has allowed for milder reaction conditions than historical Ullmann chemistry, copper systems can sometimes require higher temperatures and may have a more limited substrate scope compared to state-of-the-art palladium systems.[6] They can be advantageous in specific applications, particularly in industrial settings where cost is a primary driver.

For most laboratory-scale syntheses involving complex molecules, palladium catalysis offers the highest probability of success due to its reliability and the extensive variety of available ligands.[3][7]

Q4: How critical is the choice of phosphine ligand for palladium-catalyzed reactions?

The ligand is arguably the most critical component of the catalyst system.[8][9] It is not merely a spectator; it directly influences the catalyst's stability, activity, and selectivity.[10] For a sterically hindered secondary amine like 2-Phenylbenzylamine, the ligand must be bulky enough to promote the final C-N bond-forming step (reductive elimination) while preventing unwanted side reactions like β-hydride elimination.[1][4] Dialkylbiaryl phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, RuPhos, BrettPhos), are considered the state-of-the-art for this class of transformation.[4][7]

Part 2: Troubleshooting Guide for C-N Cross-Coupling Reactions

This guide provides a systematic approach to resolving common issues encountered during the Buchwald-Hartwig amination of 2-Phenylbenzylamine.

Problem 1: Low or No Conversion of Starting Materials

This is the most frequent issue and can stem from several sources related to catalyst activation and stability.

Potential Cause Scientific Rationale Recommended Solution
A1: Ineffective Catalyst Precursor If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This process can be inefficient and lead to catalyst decomposition.[11]Switch to a Precatalyst: Use a modern, air-stable palladium precatalyst like an XPhos-Pd-G3 or RuPhos-Pd-G4. These complexes are designed to cleanly and efficiently generate the active monoligated Pd(0) species upon exposure to a base, leading to more reliable and reproducible results.[11][12]
A2: Incorrect Base Selection The base must be strong enough to deprotonate the this compound and the intermediate palladium-amine complex to form the palladium-amido species, which is crucial for reductive elimination.[13] A weak base will stall the catalytic cycle.Screen Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for coupling secondary amines.[11] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) for more sensitive substrates.
A3: Poor Reagent Purity Amines, especially, can contain trace impurities that act as catalyst poisons. Solvents that are not rigorously degassed can contain oxygen, which oxidizes and deactivates the Pd(0) catalyst.Purify Reagents & Degas Solvents: Ensure the this compound is of high purity. Purify amines by filtration through a plug of activated alumina if needed. Thoroughly degas solvents (e.g., toluene, dioxane) using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
A4: Challenging Electrophile Aryl chlorides are significantly less reactive than aryl bromides or iodides due to the strength of the C-Cl bond, making the initial oxidative addition step difficult.[14][15]Use a Specialized Ligand: For aryl chlorides, select a highly electron-rich and sterically hindered ligand. Ligands like BrettPhos or RuPhos have demonstrated excellent performance with these challenging substrates.[3][7] Increasing the reaction temperature may also be necessary.
Problem 2: Formation of Side Products (e.g., Hydrodehalogenation, Aryl Homocoupling)

The appearance of side products indicates that the catalytic cycle is being diverted down non-productive pathways.

Potential Cause Scientific Rationale Recommended Solution
B1: Slow Reductive Elimination If the final C-N bond-forming step is slow, the intermediate aryl-palladium-amido complex can undergo side reactions. For example, β-hydride elimination from the base (e.g., t-butoxide) can lead to hydrodehalogenation of the aryl halide starting material.Increase Ligand Steric Bulk: Switch to a more sterically demanding ligand. Bulky ligands accelerate the rate of reductive elimination relative to competing side pathways.[4] For instance, if using a less bulky ligand, consider moving to one of the Buchwald dialkylbiaryl phosphine series.
B2: Catalyst Decomposition If the active Pd(0) catalyst is not sufficiently stabilized by the ligand, it can aggregate to form inactive palladium black. This can lead to the formation of biaryl homocoupling products from the aryl halide.Increase Ligand-to-Palladium Ratio: Adding a slight excess of the phosphine ligand (e.g., a 1.1:1 or 1.2:1 ligand-to-palladium ratio) can help prevent catalyst decomposition and maintain the active monoligated state.
Decision-Making Workflow for Troubleshooting

The following diagram illustrates a logical workflow for diagnosing and solving a failed Buchwald-Hartwig amination reaction.

G start Reaction Failed: Low or No Product check_catalyst Is a modern Pd Precatalyst (e.g., G3/G4) being used? start->check_catalyst use_precatalyst Action: Switch to a precatalyst (e.g., XPhos-Pd-G3) check_catalyst->use_precatalyst No check_base Is a strong, non-nucleophilic base (e.g., NaOtBu) being used? check_catalyst->check_base Yes use_precatalyst->check_base use_strong_base Action: Use NaOtBu or LHMDS. Ensure 2-3 equivalents. check_base->use_strong_base No check_purity Are reagents pure and solvents rigorously degassed? check_base->check_purity Yes use_strong_base->check_purity purify_reagents Action: Purify amine, use anhydrous solvent, and degas thoroughly. check_purity->purify_reagents No check_electrophile Is the electrophile an Aryl Chloride or sterically hindered? check_purity->check_electrophile Yes purify_reagents->check_electrophile optimize_ligand Action: Switch to a more electron-rich and bulky ligand (e.g., BrettPhos). Increase temperature. check_electrophile->optimize_ligand Yes success Reaction Optimized check_electrophile->success No (Re-evaluate fundamentals) optimize_ligand->success

Caption: Troubleshooting flowchart for a failed C-N coupling reaction.

Part 3: Reference Experimental Protocol

This section provides a robust, general procedure for the Buchwald-Hartwig amination of 2-Phenylbenzylamine with an aryl bromide.

Reaction: Coupling of 2-Phenylbenzylamine with 4-Bromotoluene.

Materials:

  • This compound (1.0 equiv)

  • 4-Bromotoluene (1.1 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • XPhos ligand (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous, degassed toluene (0.1 M concentration relative to the limiting reagent)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, 4-bromotoluene, XPhos Pd G3 precatalyst, extra XPhos ligand, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle Visualization

The following diagram illustrates the key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.

G cluster_cycle Catalytic Cycle OA Oxidative Addition Ar_Pd_X L-Pd(II)(Ar)(X) OA->Ar_Pd_X LE Ligand Exchange Ar_Pd_Amine [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ LE->Ar_Pd_Amine RE Reductive Elimination L_Pd_0 L-Pd(0) (Active Catalyst) RE->L_Pd_0 Regenerates Catalyst Product Ar-NR₂ (Product) RE->Product Cat_Regen Catalyst Regeneration L_Pd_0->OA + Ar-X Ar_Pd_X->LE + R₂NH Ar_Pd_Amido L-Pd(II)(Ar)(NR₂) Ar_Pd_Amine->Ar_Pd_Amido + Base - HB⁺X⁻ Ar_Pd_Amido->RE

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Technical Support Center: Refining Protocols for N-Functionalization of Benzylamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nuanced art of N-functionalizing benzylamines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the nitrogen atom on this ubiquitous chemical scaffold. Here, we move beyond simple procedural lists to delve into the "why" behind the "how," offering field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes. Our goal is to empower you with the knowledge to develop self-validating and robust protocols.

Table of Contents

  • Frequently Asked Questions (FAQs): The Foundations of N-Functionalization

  • Troubleshooting Guide: From Low Yields to Unexpected Side Products

    • N-Alkylation Challenges

    • N-Arylation (Buchwald-Hartwig) Pitfalls

    • N-Acylation (Schotten-Baumann & Amide Coupling) Issues

    • N-Sulfonylation Complications

  • Validated Experimental Protocols

    • Protocol 1: Selective Mono-N-Alkylation of Benzylamine

    • Protocol 2: N-Acylation of Benzylamine under Schotten-Baumann Conditions

    • Protocol 3: Selective Mono-Sulfonylation of a Primary Benzylamine

  • Reference Section

Frequently Asked Questions (FAQs): The Foundations of N-Functionalization

This section addresses fundamental questions that often arise when planning the N-functionalization of a benzylamine.

Q1: My primary benzylamine is prone to over-alkylation, leading to a mixture of secondary and tertiary amines. What is the primary cause and how can I prevent this?

A1: Over-alkylation is a classic challenge in benzylamine chemistry. The root cause lies in the fact that the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction with your alkylating agent.[1] To mitigate this, several strategies can be employed:

  • Stoichiometric Control: Using a large excess of the primary benzylamine relative to the alkylating agent can statistically favor the mono-alkylation product.

  • Slow Addition: Adding the alkylating agent dropwise or via a syringe pump maintains a low concentration of the electrophile, reducing the likelihood of it reacting with the more nucleophilic secondary amine product.[1]

  • Reductive Amination: This is a highly selective two-step (or one-pot) process. First, the benzylamine is condensed with an aldehyde or ketone to form an imine/enamine, which is then reduced in situ. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion over the carbonyl group, preventing the reduction of your starting material.[2][3]

Q2: When should I choose a Schotten-Baumann reaction over an amide coupling agent for N-acylation?

A2: The choice depends on the stability of your starting materials and the desired reaction conditions.

  • Schotten-Baumann Reaction: This method utilizes a reactive acyl chloride or anhydride, typically in a biphasic system with an aqueous base (like NaOH) to neutralize the HCl byproduct.[4][5][6][7] It is a robust, cost-effective method suitable for many benzylamines. However, it is not ideal for substrates sensitive to strong bases or water. A key challenge is the potential for hydrolysis of the acyl chloride if mixing is inadequate or the addition is too rapid.[4]

  • Amide Coupling Agents: Reagents like DCC, EDC, HATU, or HOBt allow for the direct formation of an amide bond from a carboxylic acid and the benzylamine, avoiding the need to prepare an acyl chloride.[8] This is advantageous for sensitive substrates and is often the go-to method in peptide synthesis and medicinal chemistry where mild conditions are paramount.[9]

Q3: Why is the choice of base so critical in palladium-catalyzed N-arylation (Buchwald-Hartwig amination)?

A3: In the Buchwald-Hartwig amination, the base plays a crucial role in the catalytic cycle. It is required to deprotonate the amine, forming the more nucleophilic amide that can then displace the halide from the palladium center. The choice of base (commonly NaOt-Bu, KOt-Bu, or Cs₂CO₃) can significantly impact the reaction rate and outcome. A base that is too weak may result in a slow or incomplete reaction, while an overly strong base can lead to side reactions like the decomposition of the catalyst or starting materials. The optimal base often depends on the specific ligand, aryl halide, and amine being used.

Q4: Do I need to protect the nitrogen of my benzylamine before performing other transformations on the molecule?

A4: It depends on the subsequent reaction conditions. The benzylamino group is nucleophilic and basic, and can interfere with a variety of reactions. If you are performing reactions that are sensitive to amines (e.g., those involving strong electrophiles or organometallics), protection is often necessary. Common protecting groups for amines include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethyloxycarbonyl), each with its own specific deprotection conditions, allowing for orthogonal strategies in multi-step syntheses.[10] The benzyl group itself can also be considered a protecting group for a primary amine, as it can be removed under reductive conditions (e.g., hydrogenolysis with Pd/C).[11][12]

Troubleshooting Guide: From Low Yields to Unexpected Side Products

This section provides a structured approach to diagnosing and solving common experimental issues.

N-Alkylation Challenges
Problem Potential Cause(s) Suggested Solution(s)
Low to no product formation 1. Poor quality of starting materials (e.g., wet amine).2. Insufficiently reactive alkylating agent.3. Steric hindrance on the benzylamine or alkyl halide.1. Ensure starting materials are pure and dry.[13]2. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl iodide).3. Increase reaction temperature or consider a more forcing solvent.
Significant over-alkylation (di- or tri-alkylation) 1. The secondary amine product is more nucleophilic than the starting primary amine.2. High concentration of the alkylating agent.1. Use a large excess of the primary benzylamine.2. Add the alkylating agent slowly and at a low temperature.[1]3. Switch to a reductive amination protocol for higher selectivity.[2][3]
Formation of O-alkylated byproduct (if other nucleophiles are present) The reaction conditions favor alkylation on other nucleophilic sites (e.g., a hydroxyl group).1. Choose a base that is less likely to deprotonate the competing nucleophile.2. Consider protecting the competing functional group before N-alkylation.
N-Arylation (Buchwald-Hartwig) Pitfalls
Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Inactive catalyst (e.g., oxidized palladium precursor).2. Inappropriate ligand for the specific substrate combination.3. Insufficiently strong base.1. Use fresh palladium precursor and ensure an inert atmosphere.2. Screen different phosphine ligands (e.g., RuPhos, BrettPhos).[14]3. Switch to a stronger base (e.g., from K₂CO₃ to NaOt-Bu).
Hydrodehalogenation of the aryl halide A common side reaction where the aryl halide is reduced.1. Optimize the ligand and base combination.2. Lower the reaction temperature.
Homocoupling of the aryl halide Formation of biaryl byproducts.1. Ensure a truly anaerobic environment.2. Adjust the catalyst and ligand loading.
N-Acylation (Schotten-Baumann & Amide Coupling) Issues
Problem Potential Cause(s) Suggested Solution(s)
Low yield in Schotten-Baumann reaction 1. Hydrolysis of the acyl chloride.2. Protonation of the starting amine by the HCl byproduct.3. Inadequate mixing in a biphasic system.1. Add the acyl chloride slowly at a low temperature.[4]2. Ensure a sufficient amount of base is present to neutralize the HCl.[5][8]3. Use vigorous stirring to facilitate contact between the organic and aqueous phases.[4]
Incomplete reaction with amide coupling agents 1. Poor quality or insufficient amount of coupling agent.2. Steric hindrance.3. Deactivation of the activated carboxylic acid intermediate.1. Use fresh coupling agents and consider a slight excess.2. Increase the reaction time and/or temperature.3. Ensure anhydrous conditions as water can hydrolyze the activated intermediate.[15]
Difficult product purification The product co-elutes with starting materials or byproducts.1. During workup, wash the organic layer with dilute acid (e.g., 1M HCl) to remove the basic benzylamine starting material as its water-soluble salt.[8]2. Optimize the solvent system for chromatography or consider recrystallization.[13]
N-Sulfonylation Complications
Problem Potential Cause(s) Suggested Solution(s)
Significant di-sulfonylation byproduct 1. Incorrect stoichiometry (excess sulfonyl chloride).2. Rapid addition of the sulfonyl chloride.3. High reaction temperature.1. Use a 1:1 molar ratio of amine to sulfonyl chloride, or a slight excess of the amine.[16]2. Add the sulfonyl chloride solution dropwise at a low temperature (e.g., 0 °C).[16][17]3. Maintain a low reaction temperature (0 °C to room temperature).[17][18]
Low or no product formation 1. Hydrolysis of the sulfonyl chloride.2. Poor reactivity of the amine (sterically hindered or electron-deficient).1. Use anhydrous solvents and ensure all glassware is dry.[19]2. Increase the reaction temperature, use a more forcing solvent, or consider a catalytic method.[18]
Exothermic reaction leading to side products The addition of the sulfonyl chloride can be highly exothermic.Maintain a low temperature (e.g., 0 °C) during the addition of the sulfonyl chloride to prevent side reactions.[19]

dot
graph TroubleshootingWorkflow {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes start [label="Low Yield or\nImpure Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Assess Reagent Quality\n(Purity, Anhydrous?)", fillcolor="#FBBC05", fontcolor="#202124"]; review_conditions [label="Review Reaction Conditions\n(Temp, Time, Stoichiometry)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze_byproducts [label="Analyze for Side Products\n(TLC, LCMS, NMR)", fillcolor="#FBBC05", fontcolor="#202124"];

optimize_reagents [label="Purify/Dry Reagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_conditions [label="Systematically Vary\nConditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; address_side_rxns [label="Address Specific Side Reactions\n(e.g., slow addition, change base)", fillcolor="#34A853", fontcolor="#FFFFFF"];

successful_outcome [label="Successful Outcome", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_reagents; start -> review_conditions; start -> analyze_byproducts;

check_reagents -> optimize_reagents [label="Impure/Wet"]; review_conditions -> optimize_conditions [label="Suboptimal"]; analyze_byproducts -> address_side_rxns [label="Identified"];

optimize_reagents -> successful_outcome; optimize_conditions -> successful_outcome; address_side_rxns -> successful_outcome; }

Figure 1: A logical workflow for troubleshooting common issues in N-functionalization reactions.

Validated Experimental Protocols

The following protocols are provided as robust starting points and should be optimized for your specific substrates.

Protocol 1: Selective Mono-N-Alkylation of Benzylamine via Reductive Amination

This protocol describes the N-methylation of benzylamine using formaldehyde.

Materials:

  • Benzylamine (1.0 eq)

  • Formaldehyde (37% in H₂O, 1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic Acid (catalytic)

Procedure:

  • To a round-bottom flask, add benzylamine (1.0 eq) and dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Add formaldehyde (1.1 eq) to the stirred solution and allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.

  • In portions, carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting benzylamine is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.


dot
graph ReductiveAminationWorkflow {
graph [rankdir="LR", splines=true, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes amine [label="Benzylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; aldehyde [label="Aldehyde/\nKetone", fillcolor="#F1F3F4", fontcolor="#202124"]; imine_formation [label="Imine/Iminium\nFormation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reduction [label="Reduction\n(e.g., STAB)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="N-Alkylated\nBenzylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges amine -> imine_formation; aldehyde -> imine_formation; imine_formation -> reduction; reduction -> product; }

Figure 2: Key stages of the reductive amination workflow.

Protocol 2: N-Acylation of Benzylamine under Schotten-Baumann Conditions

This protocol describes the synthesis of N-benzylacetamide from benzylamine and acetyl chloride.[6][7]

Materials:

  • Benzylamine (1.0 eq)

  • Acetyl Chloride (1.05 eq)

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or Diethyl Ether

Procedure:

  • In a flask, dissolve benzylamine (1.0 eq) in DCM.

  • In a separate beaker, prepare a 2 M solution of NaOH.

  • Transfer the benzylamine solution and the NaOH solution to a separatory funnel or a flask equipped with vigorous overhead stirring.

  • Cool the mixture in an ice bath.

  • Slowly, add acetyl chloride (1.05 eq) dropwise to the vigorously stirred biphasic mixture.

  • After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • The product can be further purified by recrystallization or column chromatography.

Protocol 3: Selective Mono-Sulfonylation of a Primary Benzylamine

This protocol provides a general method for achieving selective mono-sulfonylation.[17]

Materials:

  • Primary Benzylamine (1.1 eq)

  • Sulfonyl Chloride (e.g., Ts-Cl, 1.0 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary benzylamine (1.1 eq) and anhydrous DCM.

  • Add the base (e.g., pyridine, 1.5 eq).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 eq) in a small amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC. After the addition is complete, stir at 0 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours, or until the starting material is consumed.

  • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1 M HCl (to remove the base and excess amine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization.

References

Validation & Comparative

2-Phenylbenzylamine hydrochloride vs other benzylamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2-Phenylbenzylamine Hydrochloride and Other Benzylamine Derivatives for Researchers

Introduction: The Benzylamine Scaffold in Modern Chemistry

Benzylamine and its derivatives represent a cornerstone scaffold in organic synthesis and medicinal chemistry.[1] The unique structure, comprising a flexible benzyl group attached to a reactive amine, serves as an indispensable building block for a vast array of Active Pharmaceutical Ingredients (APIs), agrochemicals, and materials.[2] The versatility of the benzylamine core allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides a detailed comparison of this compound with other key benzylamine derivatives, offering insights into how structural modifications influence their synthesis, reactivity, and biological applications. We will explore the nuances that distinguish these compounds, supported by experimental data and detailed protocols to aid researchers in their selection and application.

Section 1: Structural and Physicochemical Comparison

The identity and position of substituents on the benzylamine scaffold dramatically alter its electronic and steric properties. This, in turn, dictates the molecule's basicity (pKa), lipophilicity (logP), and ultimately, its biological interactions. Here, we compare this compound against its positional isomer (3-Phenylbenzylamine), the unsubstituted parent molecule, and derivatives featuring potent electron-withdrawing groups.

The addition of a phenyl group at the ortho (2-position) or meta (3-position) of the benzyl ring introduces significant steric bulk and alters the electronic landscape through inductive and resonance effects. In contrast, a trifluoromethyl group at the para-position, as seen in 4-(Trifluoromethyl)benzylamine, acts as a strong electron-withdrawing group, which significantly lowers the basicity of the amine.[3]

G cluster_core Core Benzylamine Structure cluster_derivatives Derivatives core Benzylamine d1 2-Phenylbenzylamine HCl core->d1 Substitution d2 3-Phenylbenzylamine HCl core->d2 Substitution d3 4-(Trifluoromethyl)benzylamine core->d3 Substitution d4 2-Nitrobenzylamine HCl core->d4 Substitution

Caption: Structural relationship of selected benzylamine derivatives to the core structure.

Table 1: Comparative Physicochemical Properties of Benzylamine Derivatives

Property2-Phenylbenzylamine HCl3-Phenylbenzylamine HClBenzylamine4-(Trifluoromethyl)benzylamine
Molecular Formula C₁₃H₁₄ClNC₁₃H₁₄ClNC₇H₉NC₈H₈F₃N
Molecular Weight 219.71 g/mol 219.71 g/mol 107.15 g/mol 175.15 g/mol
pKa Not readily availableNot readily available9.338.60 ± 0.10 (Predicted)[3]
Calculated logP Not readily availableNot readily available1.091.8[3]
Appearance White to off-white solidWhite to off-white solid[4]Colorless liquid[5]-

Data compiled from multiple sources.[3][4][5] The hydrochloride salt form significantly impacts solubility compared to the free base.

The reduced basicity (lower pKa) of 4-(Trifluoromethyl)benzylamine compared to unsubstituted benzylamine is a direct consequence of the electron-withdrawing trifluoromethyl group, which makes the amine's lone pair of electrons less available for protonation.[3] This modification also increases lipophilicity (higher logP), potentially enhancing the molecule's ability to cross cellular membranes.[3]

Section 2: Synthesis Strategies and Comparative Reactivity

The predominant method for synthesizing N-substituted benzylamines is through the reductive amination of a corresponding aldehyde with an amine. This two-step, one-pot reaction involves the initial formation of an imine, which is then reduced to the target amine, typically using a reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation.

G cluster_workflow Reductive Amination Workflow A Step 1: Reactants (Substituted Benzaldehyde + Primary Amine) B Step 2: Solvent Addition (e.g., Methanol) A->B C Step 3: Imine Formation (Stir at Room Temperature) B->C D Step 4: Reduction (Add NaBH₄) C->D E Step 5: Quenching & Workup D->E F Step 6: Purification (Column Chromatography) E->F G Final Product (Benzylamine Derivative) F->G

Caption: General workflow for the synthesis of benzylamine derivatives.

Experimental Protocol: General Synthesis via Reductive Amination

This protocol is a representative method adapted from procedures for synthesizing novel benzylamine derivatives.[6][7][8]

Objective: To synthesize a substituted N-benzylamine derivative.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Primary amine (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: Dissolve the substituted benzaldehyde (1.0 eq) and the primary amine (1.0 eq) in methanol. Stir the solution at room temperature for 2-4 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Methanol serves as a suitable polar protic solvent for both the reactants and the reducing agent. The initial stirring allows for the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-5 hours.

    • Causality: NaBH₄ is a mild and selective reducing agent that reduces the imine C=N bond to a C-N single bond. Portion-wise addition at a low temperature helps to control the exothermic reaction.

  • Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. Remove the methanol under reduced pressure.

  • Extraction: Add ethyl acetate to the residue and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure benzylamine derivative.[8]

    • Self-Validation: The purity and identity of the final compound must be confirmed using analytical techniques such as NMR (¹H and ¹³C), HRMS, and melting point determination.[8]

Section 3: Comparative Biological Activity and Applications

The true value of the benzylamine scaffold lies in its broad spectrum of biological activities, which are highly dependent on the substitution pattern. This compound serves primarily as a versatile intermediate, while other derivatives have been developed for specific therapeutic targets.

Table 2: Comparative Applications of Benzylamine Derivatives

DerivativePrimary Applications & Biological ActivityKey Findings & References
2-Phenylbenzylamine HCl Key intermediate in pharmaceutical development (antihistamines, antidepressants), organic synthesis, and neuroscience research.[2][9]Serves as a crucial building block for creating more complex therapeutic molecules.[9]
3-Phenylbenzylamine HCl Intermediate for pharmaceuticals, particularly those targeting neurological disorders; used in materials science for specialty polymers.[4]Its positional isomerism compared to 2-phenylbenzylamine can lead to different biological targets and activities.
Unsubstituted Benzylamine Precursor for numerous pharmaceuticals (e.g., lacosamide, nebivolol), acts as a substrate for Monoamine Oxidase B (MAO-B).[3][5]The hydrochloride salt was used to treat motion sickness.[5]
Substituted Derivatives (General) Show a wide range of activities including antifungal, antibacterial (anti-tuberculosis), anticancer, and antidiabetic properties.[6][7][10]Halogen substitution on the phenyl ring has been shown to modulate antimicrobial activity.[6][7]
4-(Trifluoromethyl)benzylamine Investigated as a potential inhibitor of MAO-B for neurodegenerative diseases.[3]The electron-withdrawing CF₃ group is suggested to enhance inhibitory potency compared to unsubstituted benzylamine.[3]
2-Nitrobenzylamine HCl Used to create "caged" compounds (photolabile protecting groups) for controlled release of bioactive molecules; intermediate for dyes and pharmaceuticals.[11]The ortho-nitro group confers unique photolability, allowing for light-triggered activation of molecules.[11]
Structure-Activity Relationship (SAR) Insights

The data reveals clear SAR trends. For instance, in antimicrobial studies, the nature and position of halogen substituents on the benzylamine scaffold significantly impact the Minimum Inhibitory Concentration (MIC) against various pathogens.[6][7] In the context of MAO-B inhibition, electron-withdrawing groups like trifluoromethyl at the para-position are hypothesized to enhance binding and inhibitory activity compared to the unsubstituted parent compound.[3] This highlights a critical principle for drug development professionals: subtle structural changes can lead to profound differences in biological function.

Section 4: Protocol for Biological Evaluation

To provide a practical context for comparing these derivatives, the following protocol outlines a standard method for determining antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a benzylamine derivative required to inhibit the visible growth of a specific microorganism in vitro.

G cluster_workflow MIC Assay Workflow A Step 1: Prepare Stock Solutions (Test Compounds & Controls) B Step 2: Serial Dilution (In 96-well plate) A->B C Step 3: Inoculation (Add standardized microbial suspension) B->C D Step 4: Incubation (e.g., 37°C for 24 hours) C->D E Step 5: Add Indicator Dye (e.g., Resazurin) D->E F Step 6: Read Results (Visual or Spectrophotometric) E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for a typical Minimum Inhibitory Concentration (MIC) assay.

Procedure:

  • Preparation: Prepare stock solutions of the test compounds (e.g., 2-Phenylbenzylamine HCl and other derivatives) in a suitable solvent like DMSO. Prepare a standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis H37RV or Candida albicans) in appropriate growth medium.[6][10]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound to achieve a range of final concentrations.

  • Controls: Include a positive control (microbes in medium, no drug) to ensure microbial viability and a negative control (medium only, no microbes) to check for sterility. A drug control (standard antibiotic/antifungal) is also essential for validating the assay.

  • Inoculation: Add the standardized microbial inoculum to each well, except for the negative control.

  • Incubation: Cover and incubate the plate under appropriate conditions (e.g., 37°C for a specified period, typically 24-48 hours for bacteria or fungi).

  • Determination of MIC: After incubation, assess microbial growth. This can be done visually or by adding a viability indicator dye like Resazurin. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Causality & Validation: The inclusion of multiple controls is critical for a self-validating system. The positive control confirms that the microbes can grow under the assay conditions, while the standard drug control confirms the susceptibility of the organism to a known antimicrobial agent, ensuring the assay is performing correctly.

Conclusion

While this compound is a valuable and versatile starting material, this guide demonstrates that the broader family of benzylamine derivatives offers a rich chemical space for exploration. The choice of a specific derivative is fundamentally tied to the desired outcome. For use as a foundational building block in complex syntheses, 2-phenylbenzylamine and its isomers are excellent choices.[4][9] However, for applications requiring specific biological activities, such as targeted enzyme inhibition or antimicrobial effects, derivatives with strategically placed functional groups, like 4-(trifluoromethyl)benzylamine or halogenated benzylamines, present more potent and specialized alternatives.[3][10] Understanding the structure-activity relationships within this chemical class is paramount for researchers and drug development professionals aiming to leverage these powerful scaffolds for scientific innovation.

References

A Senior Application Scientist's Guide to the Analytical Validation of 2-Phenylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of a chemical intermediate like 2-Phenylbenzylamine hydrochloride is paramount. As a crucial building block in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs), its purity and identity directly influence reaction yields, impurity profiles, and the ultimate safety and efficacy of the final product.[1][2] This guide provides an in-depth comparison of analytical techniques essential for validating experimental batches of this compound, ensuring they meet the stringent quality required for advanced research and development.

The principle of analytical validation is to demonstrate that a chosen procedure is fit for its intended purpose.[3][4] For a chemical intermediate, this means unequivocally confirming its chemical structure and quantifying its purity with a high degree of accuracy and precision.[5] This guide will compare four cornerstone analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparative Analysis of Validation Techniques

Choosing the appropriate analytical technique requires a nuanced understanding of what each method can reveal about the sample. The selection is often a balance between the desired level of detail, sample throughput, and available instrumentation. While a single technique can provide substantial information, a combination of orthogonal methods (methods based on different scientific principles) provides the most robust and reliable validation.

The following table summarizes the primary applications and characteristics of each technique in the context of validating this compound.

Analytical Technique Primary Application Strengths Limitations Typical Sample Prep
HPLC-UV Purity determination and quantification of non-volatile impurities.[6]High precision and accuracy for quantification; suitable for non-volatile and thermally labile compounds.[6]Structural information is limited; requires a chromophore for UV detection.Dissolution in a suitable mobile phase, filtration.[7][8]
GC-MS Identification and quantification of volatile impurities; structural confirmation.[6]Excellent separation for volatile compounds; provides mass-to-charge ratio for structural elucidation.[6]Requires derivatization for non-volatile compounds like amine salts; high temperatures can cause degradation.[7][9]Derivatization to convert the salt to a volatile free base or other derivative.[7][10]
NMR Spectroscopy Unambiguous structural elucidation and confirmation of identity.Provides detailed information about the molecular structure, including connectivity of atoms.Lower sensitivity compared to chromatographic methods; may not detect trace impurities.Dissolution in a deuterated solvent.
FTIR Spectroscopy Functional group identification and confirmation of the hydrochloride salt form.Fast, non-destructive, and provides a unique "fingerprint" of the molecule.[11]Limited quantification capabilities; provides information on functional groups, not the entire structure.Sample can be analyzed neat (as a solid) or as a KBr pellet.[12]

Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its robustness and precision.[1] For this compound, a reversed-phase HPLC method with UV detection is ideal. The presence of two aromatic rings provides a strong chromophore for sensitive UV detection.

Step-by-Step Protocol:

  • System Preparation: An HPLC system with a UV-Vis detector, binary or quaternary pump, and an autosampler is required.[7][8]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[7][8]

  • Mobile Phase: A typical mobile phase would be a mixture of an aqueous buffer (e.g., 20mM potassium dihydrogen phosphate adjusted to pH 3.0 with phosphoric acid) and an organic solvent like acetonitrile.[8] An isocratic elution of Acetonitrile:Buffer (e.g., 30:70 v/v) is a good starting point.

  • Instrument Conditions:

    • Flow Rate: 1.0 mL/min[7][8]

    • Column Temperature: 25-30 °C[7][8]

    • Detection Wavelength: ~210 nm or ~254 nm, where the phenyl groups absorb strongly.[7][8]

    • Injection Volume: 10-20 µL[7][8]

  • Sample Preparation:

    • Create a stock solution by accurately weighing and dissolving the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[7]

    • Prepare a working solution for analysis by diluting the stock solution to a concentration within the linear range of the instrument (e.g., 50 µg/mL).[8]

    • Filter all solutions through a 0.45 µm syringe filter before injection.[7]

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Data Interpretation: A high-purity sample will show a single major peak with minimal secondary peaks. The percentage purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100. For regulatory purposes, any impurity peak above 0.1% should be identified and characterized.[5]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis P1 Weigh Sample P2 Dissolve in Mobile Phase P1->P2 P3 Filter (0.45 µm) P2->P3 S1 Autosampler (Inject Sample) P3->S1 Inject S3 C18 Column S2 HPLC Pump S2->S3 S4 UV Detector S3->S4 D1 Chromatogram S4->D1 D2 Integrate Peaks D1->D2 D3 Calculate Area % Purity D2->D3

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Volatile Impurities

GC-MS is a powerful technique for identifying compounds by separating them based on their volatility and then determining their mass-to-charge ratio.[6] Since this compound is a salt and thus non-volatile, a derivatization step is necessary to convert it to its more volatile free base form.

Step-by-Step Protocol:

  • Sample Preparation (Derivatization):

    • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).

    • Add a strong base (e.g., 1M NaOH) to neutralize the hydrochloride and liberate the free 2-Phenylbenzylamine.

    • Extract the free base into an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer (e.g., with anhydrous sodium sulfate) and concentrate it. The sample is now ready for injection.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.[7]

  • Column: A non-polar capillary column, such as a DB-5MS, is generally suitable for this type of analysis.

  • Instrument Conditions:

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.[10]

    • Injector Temperature: 250-280 °C.[10]

    • Oven Temperature Program: Start at a low temperature (e.g., 80-100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.[10]

    • MS Detector: Operated in full scan mode to acquire the mass spectrum of the eluting peak. The mass range could be set from 40 to 400 m/z.

  • Analysis: Inject the derivatized sample. The GC will separate the components, and the MS will generate a mass spectrum for each.

Data Interpretation: The retention time of the main peak should be consistent for the compound. The mass spectrum provides the crucial structural information. For 2-Phenylbenzylamine (free base, C13H13N, MW ≈ 183.25), you would expect to see a molecular ion peak (M+) at m/z 183. The fragmentation pattern is also a unique identifier. Key fragments would likely include the loss of a phenyl group or cleavage at the benzylic position, leading to characteristic fragment ions.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis P1 Dissolve Sample P2 Add Base (Liberate Free Amine) P1->P2 P3 Extract with Organic Solvent P2->P3 S1 GC Inlet P3->S1 Inject S2 Capillary Column S1->S2 S3 MS Detector (EI Source) S2->S3 D1 Total Ion Chromatogram S3->D1 D2 Mass Spectrum of Peak D1->D2 D3 Compare with Expected M+ & Fragments D2->D3

References

A Comparative Guide to the Analysis of 2-Phenylbenzylamine Hydrochloride: HPLC-UV vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Phenylbenzylamine Hydrochloride

This compound is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly antihistamines and agents targeting neurological disorders.[1][2] As a critical building block, its purity and accurate quantification are paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). The presence of impurities, arising from either the synthesis process or degradation, can have significant consequences, making robust analytical methodologies indispensable for quality control (QC) and research and development (R&D).

This guide provides an in-depth, objective comparison of two powerful chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to guide researchers and drug development professionals in selecting the optimal method for their specific analytical challenges.

Foundational Principles of Separation Science

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte. This compound is a salt, rendering it non-volatile. In solution, it exists as the protonated amine, a polar, charged species.

  • High-Performance Liquid Chromatography (HPLC) is ideally suited for compounds that are soluble in a liquid solvent but may be non-volatile or thermally labile. Separation occurs as the analyte, dissolved in a liquid mobile phase, passes through a column packed with a solid stationary phase. The differential partitioning of the analyte between the two phases based on properties like polarity dictates its retention time. For a compound like 2-Phenylbenzylamine, Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most logical approach.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for volatile and thermally stable compounds.[3] An inert carrier gas (mobile phase) transports the vaporized analyte through a capillary column (stationary phase). Separation is based on the analyte's boiling point and its interaction with the column's coating. The high polarity and low volatility of primary amines present a significant challenge for direct GC analysis, often leading to poor peak shape and inaccurate quantification.[4] This limitation is overcome through chemical derivatization—a process that converts the polar amine into a less polar, more volatile derivative suitable for GC analysis.[3][4] The mass spectrometer provides highly specific detection and structural confirmation based on the mass-to-charge ratio of the ionized analyte and its fragments.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse method for routine quality control due to its robustness, simplicity, and speed. Since this compound is readily soluble in common HPLC solvents and possesses a chromophore (the phenyl rings), this technique is an excellent choice for quantification.[1]

Causality of Experimental Design
  • Stationary Phase: A C18 (octadecylsilyl) column is selected as the standard for reversed-phase chromatography. Its non-polar nature effectively retains the aromatic structure of 2-Phenylbenzylamine, allowing for excellent separation from more polar impurities.[5]

  • Mobile Phase: A gradient mixture of a buffered aqueous solution and an organic solvent like acetonitrile or methanol is used. The buffer (e.g., ammonium acetate) helps maintain a consistent pH to ensure a reproducible ionization state for the amine, leading to sharp, symmetrical peaks. The organic solvent is the "strong" eluent; increasing its concentration during the run decreases the retention of the analyte.

  • Detection: The presence of benzene rings in the molecule results in strong UV absorbance. A detection wavelength of 220 nm is chosen to provide high sensitivity for aromatic compounds.[6]

Experimental Protocol: HPLC-UV Analysis
  • Standard & Sample Preparation:

    • Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water) to create a 1.0 mg/mL stock solution.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

    • Prepare the analytical sample by accurately weighing the material and dissolving in the diluent to a target concentration within the calibration range (e.g., 25 µg/mL).

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.[5]

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with a UV/PDA detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase A: 10mM Ammonium Acetate in Water, pH adjusted to 5.5.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 220 nm.[6]

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      10.0 80
      12.0 80
      12.1 30

      | 15.0 | 30 |

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of this compound in the analytical sample by interpolating its peak area from the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Diluent (ACN:Water) A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (220 nm) E->F G Integrate Peak Area F->G H Quantify against Calibration Curve G->H I Final Report H->I

Caption: Workflow for the HPLC-UV analysis of 2-Phenylbenzylamine HCl.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher specificity, such as identifying unknown impurities or performing analysis in complex biological matrices, GC-MS is the superior technique. Its power lies in the definitive identification provided by the mass spectrum, which serves as a molecular fingerprint.

Causality of Experimental Design
  • Derivatization: Direct injection of this compound is not feasible. The primary amine group (-NH2) is highly polar and forms hydrogen bonds, leading to poor peak shape and adsorption on the GC column.[4] We must convert it into a less polar, more volatile derivative. Acylation with Trifluoroacetic Anhydride (TFAA) is an excellent choice; it reacts rapidly with the primary amine to form a stable, volatile trifluoroacetamide derivative, which also enhances detector sensitivity.[4][7]

  • Stationary Phase: A low-polarity 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., HP-5ms) is chosen. This is a general-purpose column that provides excellent separation for a wide range of non-polar to moderately polar compounds, making it ideal for the derivatized analyte.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used. This high-energy process creates reproducible fragmentation patterns that are crucial for structural elucidation and library matching.

  • Detection: The mass spectrometer can be operated in two modes: full scan mode to acquire the full mass spectrum for qualitative identification of unknowns, or Selected Ion Monitoring (SIM) mode, where only specific characteristic ions are monitored, providing a significant boost in sensitivity for quantitative analysis.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation & Derivatization:

    • Accurately prepare stock solutions of the reference standard and sample in a suitable anhydrous solvent like Ethyl Acetate (e.g., 1.0 mg/mL).

    • In a GC vial, place 100 µL of the sample or standard solution.

    • Add 100 µL of anhydrous Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).[4]

    • Cap the vial tightly and heat at 60 °C for 20 minutes.[4]

    • Allow the vial to cool to room temperature before injection.

  • Instrumental Conditions:

    • GC-MS System: Standard GC coupled to a Mass Spectrometer.

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Split/Splitless, operated in split mode (e.g., 20:1) at 250 °C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50 - 450 amu (for full scan analysis).

  • Data Analysis:

    • Identify the derivatized analyte peak by its retention time and characteristic mass spectrum.

    • For quantification, construct a calibration curve using the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion) versus concentration.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Critical Step) cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Anhydrous Solvent A->B C Add TFAA Reagent B->C D Heat at 60°C C->D E Inject into GC-MS System D->E F Separation on HP-5ms Column E->F G EI & Mass Detection F->G H Identify Peak by RT & Mass Spectrum G->H I Quantify against Calibration Curve H->I J Final Report I->J

References

A Comparative Guide to the Efficacy of Antihistamines Derived from 2-Phenylbenzylamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolution of H1 Antihistamines and the Rise of a Novel Scaffold

The management of allergic conditions, such as allergic rhinitis and urticaria, has been revolutionized by the development of histamine H1 receptor antagonists.[1][2] First-generation antihistamines, while effective, were hampered by poor receptor selectivity and a propensity to cross the blood-brain barrier, leading to undesirable sedative effects and interaction with various other receptors.[3][4][5] This necessitated the development of second-generation agents with improved safety and selectivity profiles.[4][6]

A key advancement in this area has been the exploration of novel chemical scaffolds. Among these, the 2-Phenylbenzylamine HCl framework has given rise to a highly effective and safe second-generation antihistamine: bilastine .[1][7] This guide provides an in-depth, objective comparison of the efficacy of bilastine, a prominent derivative of this scaffold, against other second-generation antihistamines, supported by experimental data and detailed protocols for key validation assays.

Mechanism of Action: Selective Antagonism of the H1 Receptor

Bilastine and its congeners function as selective inverse agonists of the histamine H1 receptor.[8] During an allergic response, histamine released from mast cells binds to H1 receptors, which are G protein-coupled receptors (GPCRs).[9][10] This binding activates the Gq/11 protein, initiating a signaling cascade through phospholipase C (PLC) that results in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[11][12][13][14] This cascade ultimately leads to increased intracellular calcium and the activation of protein kinase C (PKC), culminating in the classic symptoms of an allergic reaction, such as increased vascular permeability and smooth muscle contraction.[12][15]

Bilastine effectively blocks this pathway by binding to and stabilizing the inactive conformation of the H1 receptor, thereby preventing histamine from initiating the downstream signaling cascade.[1][9][16]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular H1R Histamine H1 Receptor (GPCR) Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds & Activates Bilastine Bilastine (Antagonist) Bilastine->H1R Binds & Blocks Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Response Allergic Response Ca->Response PKC->Response

Figure 1: H1 Receptor Signaling Pathway and Point of Antagonist Intervention.

A defining characteristic of bilastine is its high selectivity. Preclinical studies have demonstrated that it possesses negligible affinity for 30 other receptors, including muscarinic, serotonin, and adrenergic receptors, which minimizes the risk of off-target side effects commonly associated with first-generation antihistamines.[17][18]

Comparative Efficacy Analysis

The efficacy of an antihistamine can be quantified through several key parameters, from in vitro receptor binding to in vivo clinical response.

In Vitro Receptor Binding Affinity

A fundamental measure of a drug's potency is its binding affinity (Ki) for its target receptor. A lower Ki value indicates a higher binding affinity. Bilastine exhibits a strong affinity for the H1 receptor, which is notably higher than that of several other widely used second-generation antihistamines.[8][17]

AntihistamineH1 Receptor Binding Affinity (Ki, nM)Source
Bilastine 44 - 64 PubChem[9], Wikipedia[7]
Cetirizine~132-192 (3x lower than Bilastine)Corcóstegui et al. (via Wikipedia)[7], Labeaga et al. (via European Review)[18]
Fexofenadine~220-320 (5-6x lower than Bilastine)Corcóstegui et al. (via Wikipedia)[7], Labeaga et al. (via European Review)[18]

Causality Note: The high affinity of bilastine is attributed to specific molecular interactions. Docking simulations suggest an electrostatic interaction between the carboxyl group on bilastine and key lysine residues (Lys179 and Lys191) on the human H1 receptor, which contributes to its potent binding.[19][20] This structural advantage translates directly to its potent pharmacological activity.

In Vivo Clinical Efficacy: The Wheal and Flare Suppression Model

The histamine-induced wheal and flare test is a standardized, objective in vivo model for quantifying the clinical efficacy and pharmacodynamics of H1 antihistamines. In this test, histamine is introduced into the skin, inducing a localized allergic reaction characterized by a central, raised "wheal" and surrounding redness or "flare." The ability of an antihistamine to suppress the size of this reaction over time is a direct measure of its effectiveness.

Multiple clinical studies have demonstrated the potent and sustained effect of bilastine in this model. A 20 mg dose of bilastine has been shown to be significantly superior to other second-generation antihistamines like desloratadine (5 mg) and rupatadine (10 mg) in inhibiting both wheal and flare responses.[21][22]

ParameterBilastine (20 mg)Desloratadine (5 mg)Rupatadine (10 mg)
Max Wheal Inhibition 83% (at 6 hours) 38% (at 6 hours)37% (at 6 hours)
Onset of Action (Wheal) 1 hour 4 hours4 hours
Onset of Action (Flare) 30 minutes --
Superiority vs Comparators Significant from 1 to 12h (p < .001)--

Data sourced from a comparative study in healthy volunteers.[22]

Furthermore, comparative studies have shown that bilastine has a faster onset of action than cetirizine in suppressing wheal and flare responses.[23] This rapid onset provides quicker symptom relief, a crucial factor for patients.

Selectivity and Safety Profile: The P-glycoprotein Advantage

A critical differentiator for second-generation antihistamines is the absence of sedative effects. This is directly related to the drug's ability to cross the blood-brain barrier (BBB).[3] Bilastine exhibits an excellent safety profile in this regard, primarily because it is a substrate for P-glycoprotein (P-gp), an efflux transporter protein located in the BBB.[17][21][24] P-gp actively pumps bilastine out of the central nervous system, keeping its concentration in the brain low and thus preventing binding to central H1 receptors, which are involved in regulating wakefulness.[3][24][25] Positron Emission Tomography (PET) studies have confirmed the low brain H1 receptor occupancy of bilastine, providing objective evidence for its non-sedating properties.[17][21]

Experimental Protocols: Validating Antihistamine Efficacy

To ensure trustworthiness and reproducibility, the following are detailed protocols for the key assays used to characterize and compare H1 antihistamines.

Protocol 1: Competitive H1 Receptor Radioligand Binding Assay

This in vitro assay is the gold standard for determining a compound's binding affinity (Ki) for the H1 receptor. It relies on the principle of competition between the unlabeled test drug (e.g., bilastine) and a radiolabeled ligand (e.g., [³H]-mepyramine) for binding to the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep Prepare H1 Receptor Source (e.g., cell membrane homogenate expressing H1R) incubate Incubate Receptor Prep, Radioligand, and Test Compound (Allow to reach equilibrium, e.g., 60-90 min at 30°C) prep->incubate radioligand Prepare Radioligand (e.g., [³H]-mepyramine) radioligand->incubate test_compound Prepare Serial Dilutions of Test Compound (Bilastine) test_compound->incubate filter Rapid Vacuum Filtration (Separates bound from free radioligand) incubate->filter wash Wash Filters (Remove non-specific binding) filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count plot Plot % Inhibition vs. Test Compound Concentration count->plot calc_ic50 Calculate IC50 (Concentration causing 50% inhibition) plot->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Step-by-Step Methodology:

  • Receptor Preparation: Homogenize cells or tissues known to express the H1 receptor (e.g., CHO cells stably expressing human H1R) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate assay buffer.[26]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-mepyramine), and varying concentrations of the unlabeled test compound (e.g., bilastine).[27][28] Include control wells for total binding (no test compound) and non-specific binding (excess of a known unlabeled H1 antagonist).[27]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[26]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[26][28]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand that may be non-specifically trapped.

  • Counting: Place the filter mat in a scintillation counter to measure the amount of radioactivity in each well.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[27]

Protocol 2: Histamine-Induced Wheal and Flare Suppression Assay

This clinical pharmacology study directly assesses the in vivo efficacy of an antihistamine in human subjects.

WhealFlare_Workflow cluster_baseline Baseline Measurement cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Evaluation cluster_analysis Data Analysis baseline_histamine Administer Histamine (e.g., 5 µg intradermal injection) baseline_measure Measure Baseline Wheal & Flare Area (e.g., after 15 minutes) baseline_histamine->baseline_measure administer_drug Administer Single Dose of Drug (e.g., Bilastine 20 mg) or Placebo (Crossover, double-blind design) baseline_measure->administer_drug post_histamine Administer Histamine Challenge at Pre-defined Time Points (e.g., 0.5, 1, 2, 4, 6, 9, 12, 24h) administer_drug->post_histamine post_measure Measure Wheal & Flare Area and Itching Sensation (VAS) post_histamine->post_measure calc_inhibition Calculate % Inhibition of Wheal & Flare Area vs. Baseline post_measure->calc_inhibition compare Compare Time-Course of Inhibition Between Active Drug and Placebo calc_inhibition->compare

Figure 3: Workflow for a Histamine-Induced Wheal and Flare Suppression Study.

Step-by-Step Methodology:

  • Subject Enrollment: Recruit healthy volunteers. Subjects should be free of any medication, particularly other antihistamines, for a specified washout period before the study.[29]

  • Baseline Measurement: At the start of the study day (Time 0), induce a wheal and flare response by administering a standardized dose of histamine (e.g., 5 µg via intradermal injection or skin prick test) on the subject's forearm.[22][30]

  • Quantification: After a set time (e.g., 15 minutes), quantify the surface areas of the resulting wheal and flare. This can be done by tracing the borders and using digital planimetry software (e.g., Visitrak System) for accuracy.[22] This serves as the baseline response.

  • Drug Administration: Administer a single oral dose of the test drug (e.g., bilastine 20 mg), a comparator drug, or a placebo in a randomized, double-blind, crossover fashion.

  • Time-Course Evaluation: At specified time points after drug administration (e.g., 0.5, 1, 2, 4, 6, 9, 12, and 24 hours), repeat the histamine challenge at a different, adjacent site on the forearm.[22]

  • Repeat Quantification: Measure the wheal and flare areas at each time point, as described in step 3. Additionally, itching sensation can be assessed using a visual analog scale (VAS).[22]

  • Data Analysis: For each time point, calculate the percentage inhibition of the wheal and flare area relative to the baseline measurement. Compare the time-course of inhibition between the active treatment(s) and placebo to determine the onset of action, maximal effect, and duration of action.

Conclusion

Antihistamines derived from the 2-Phenylbenzylamine HCl scaffold, exemplified by bilastine, represent a significant advancement in the treatment of allergic disorders. Bilastine demonstrates superior efficacy compared to several other second-generation antihistamines, which is supported by robust experimental data. Its high affinity for the H1 receptor, rapid onset of action, and prolonged duration of effect, as demonstrated in wheal and flare suppression studies, make it a potent therapeutic option.[1][22] Crucially, its substrate relationship with the P-glycoprotein transporter in the blood-brain barrier provides a clear mechanistic basis for its favorable non-sedating safety profile.[24][25] For researchers and drug development professionals, the 2-Phenylbenzylamine HCl scaffold serves as a valuable platform for developing highly selective and effective H1 antihistamines with an optimal balance of efficacy and safety.

References

The 2-Phenylbenzylamine Scaffold: A Comparative Guide to Structure-Activity Relationships for Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 2-phenylbenzylamine core, a prominent diarylamine scaffold, represents a privileged structure in medicinal chemistry. Its inherent three-dimensional architecture allows for diverse substitutions, enabling fine-tuning of its pharmacodynamic and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-phenylbenzylamine analogs, with a specific focus on their potential as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. While direct and extensive SAR studies on this specific scaffold are emerging, we will draw upon data from closely related N-benzylamine and diarylamine analogs to elucidate the key structural determinants for potent and selective MAO inhibition.

This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents targeting neurological and psychiatric disorders. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to facilitate a comprehensive understanding of this promising chemical space.

The 2-Phenylbenzylamine Scaffold: A Versatile Pharmacophore

The 2-phenylbenzylamine framework, characterized by two phenyl rings linked by a benzylic amine, offers a unique topographical presentation for interaction with biological targets. The non-coplanar arrangement of the phenyl rings allows for the exploration of a wide chemical space through substitution on either ring. This structural flexibility has led to the investigation of diarylamine-containing molecules for a range of biological activities, including anticancer and receptor modulation activities.[1][2]

Comparative Analysis of 2-Phenylbenzylamine Analogs as Monoamine Oxidase Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[3] Dysregulation of MAO activity is implicated in various neurological disorders, including depression and Parkinson's disease. Consequently, the development of selective MAO inhibitors is a significant therapeutic strategy.[3]

Structure-Activity Relationship (SAR) Insights

Based on studies of benzylamine and related diarylamine derivatives, several key structural features have been identified that influence the potency and selectivity of MAO inhibition.[4][5]

Table 1: Structure-Activity Relationship of Substituted Benzylamine Analogs as MAO Inhibitors

Compound Class Modification Effect on MAO-B Inhibition Effect on MAO-A Inhibition Potency (IC50/Ki) Reference(s)
Pyridazinobenzylpiperidine Derivatives3-Cl on phenyl ringPotent inhibitionWeak inhibitionIC50 = 0.203 µM (MAO-B)[5]
2-CN on phenyl ringModerate inhibitionWeak inhibitionIC50 = 0.979 µM (MAO-B)[5]
2- or 4-positional isomersLow inhibitionWeak inhibition-[5]
(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamidespara-F on benzyl ringSelective for MAO-AWeaker inhibitionIC50 = 1.38 µM (MAO-A)[4]
para-Br on benzyl ringSelective for MAO-AWeaker inhibitionIC50 = 2.48 µM (MAO-A)[4]
meta-Br, ortho-CH3, meta-OCH3 on benzyl ringInhibition of both MAO-A and MAO-BInhibition of both MAO-A and MAO-B-[4]
Chalcone-based MAOIsChlorinated thienyl chalconesSelective for MAO-BWeaker inhibitionKi = 0.31 µM (MAO-B)[3]

From this data, we can infer the following SAR for the 2-phenylbenzylamine scaffold:

  • Substitution on the Phenyl Rings: The nature and position of substituents on both phenyl rings are critical for activity and selectivity.

    • Ring A (non-benzyl): Halogen substitution, particularly chlorine at the 3-position, appears to be favorable for potent MAO-B inhibition.[5]

    • Ring B (benzyl): The position of substituents can dictate selectivity between MAO-A and MAO-B. Para-substitution with halogens like fluorine and bromine on the benzyl ring of related scaffolds has been shown to confer selectivity for MAO-A.[4] In contrast, substitutions at the meta or ortho positions may lead to non-selective inhibition of both isoforms.[4]

  • Nature of the Amine: While the core 2-phenylbenzylamine contains a secondary amine, modifications to this linker region can impact activity. The planarity and electronic properties of the entire molecule, influenced by the diarylamine core, are key determinants of inhibitory potential.[6]

The following diagram illustrates a general workflow for a typical SAR study, which involves iterative design, synthesis, and biological evaluation to identify optimal substitutions.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration A Lead Compound (2-Phenylbenzylamine) B Analog Design (Vary Substituents) A->B Identify Sites for Modification C Chemical Synthesis B->C D In Vitro MAO Inhibition Assay C->D Test Analogs E Determine IC50/Ki and Selectivity D->E F SAR Analysis E->F F->B Iterative Refinement G Identify Potent & Selective Analogs F->G

Caption: General workflow for a structure-activity relationship (SAR) study.

Experimental Protocols

To facilitate the investigation of 2-phenylbenzylamine analogs, detailed experimental protocols for their synthesis and biological evaluation are provided below.

Synthesis of 2-Phenylbenzylamine Analogs (Reductive Amination)

This protocol describes a common method for the synthesis of N-benzyl phenethylamine analogs, which can be adapted for 2-phenylbenzylamine derivatives.[7]

Objective: To synthesize substituted 2-phenylbenzylamine analogs via reductive amination of a substituted 2-phenylbenzaldehyde with a substituted benzylamine.

Materials:

  • Substituted 2-phenylbenzaldehyde

  • Substituted benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the substituted 2-phenylbenzaldehyde (1.0 eq) and the substituted benzylamine (1.1 eq).

  • Solvent Addition: Dissolve the reactants in an appropriate solvent such as DCE or THF.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid.

  • Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis_Workflow A Reactants: 2-Phenylbenzaldehyde & Benzylamine B Solvent & Acid Catalyst A->B C Add Reducing Agent (Sodium Triacetoxyborohydride) B->C D Reaction at Room Temperature C->D E Quench with NaHCO3 D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Chromatography G->H I Characterize Product H->I

Caption: Experimental workflow for the synthesis of 2-phenylbenzylamine analogs.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Radiochemical Method)

This protocol details a robust method for determining the inhibitory potency of compounds against MAO-A and MAO-B.[1]

Objective: To determine the IC50 values of 2-phenylbenzylamine analogs against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Test compounds (2-phenylbenzylamine analogs) dissolved in DMSO

  • Phosphate buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • Radiolabeled substrates: [¹⁴C]-Serotonin (for MAO-A) and [¹⁴C]-β-Phenylethylamine (for MAO-B)

  • Selective MAO inhibitors for controls: Clorgyline (MAO-A) and Selegiline (MAO-B)

  • 2 M Hydrochloric acid (HCl)

  • Organic extraction solvent (e.g., ethyl acetate/toluene mixture)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to the desired concentration in phosphate buffer.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO and then further dilute in phosphate buffer.

  • Reaction Mixture Preparation: In duplicate tubes, add the enzyme solution and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Pre-incubation: Pre-incubate the enzyme-inhibitor mixture at 37°C for a defined period (e.g., 15 minutes).

  • Reaction Initiation: Initiate the reaction by adding the respective radiolabeled substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding 2 M HCl.

  • Extraction of Metabolites: Add the organic extraction solvent, vortex vigorously, and centrifuge to separate the phases.

  • Scintillation Counting: Transfer an aliquot of the organic phase (containing the radiolabeled metabolites) to a scintillation vial with scintillation cocktail.

  • Data Analysis: Measure the radioactivity using a liquid scintillation counter. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MAO_Assay_Pathway cluster_0 Reaction Setup cluster_1 Enzymatic Reaction cluster_2 Quantification A MAO Enzyme + Buffer C Pre-incubation at 37°C A->C B Test Compound (Analog) B->C D Add Radiolabeled Substrate C->D E Incubation at 37°C D->E F Stop Reaction with HCl E->F G Extract Metabolites F->G H Scintillation Counting G->H I Calculate % Inhibition & IC50 H->I

Caption: Proposed mechanism of MAO inhibition by 2-phenylbenzylamine analogs.

Conclusion and Future Directions

The 2-phenylbenzylamine scaffold holds considerable promise for the development of novel monoamine oxidase inhibitors. The SAR insights gleaned from related diarylamine and benzylamine analogs provide a solid foundation for the rational design of potent and selective inhibitors. The experimental protocols detailed in this guide offer a practical framework for the synthesis and evaluation of these compounds.

Future research should focus on a systematic exploration of the substituent effects on both phenyl rings of the 2-phenylbenzylamine core to build a comprehensive and direct SAR profile. Furthermore, investigating the impact of conformational constraints and the introduction of heterocyclic rings could lead to the discovery of next-generation MAO inhibitors with improved therapeutic indices for the treatment of a range of neurological and psychiatric disorders.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Phenylbenzylamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a drug candidate is paramount to ensuring its specificity and safety. This guide provides an in-depth technical overview of how to approach cross-reactivity studies for derivatives of 2-Phenylbenzylamine hydrochloride, a versatile scaffold in medicinal chemistry. While direct comparative data for a wide range of 2-Phenylbenzylamine derivatives is not extensively published, this guide establishes a comprehensive framework for conducting such investigations, grounded in established methodologies and scientific principles.

The Significance of 2-Phenylbenzylamine and its Derivatives

This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural motif is found in compounds developed for diverse therapeutic areas. The potential for these derivatives to interact with unintended biological targets underscores the critical need for rigorous cross-reactivity assessment early in the drug discovery pipeline.[1] Undesired off-target interactions are a significant cause of adverse drug reactions and can lead to costly failures in later stages of development.

Designing a Cross-Reactivity Study: A Hypothetical Derivative Panel

To illustrate a comprehensive cross-reactivity study, we will consider a hypothetical panel of 2-Phenylbenzylamine derivatives. The selection of derivatives for such a study is a critical first step. The goal is to explore how different chemical modifications to the parent structure influence binding specificity. Our hypothetical panel includes modifications at key positions on the phenyl rings, introducing variations in steric bulk, electronic properties, and hydrogen bonding potential.

Table 1: Hypothetical 2-Phenylbenzylamine Derivative Panel for Cross-Reactivity Screening

Compound IDDerivative NameModificationRationale for Inclusion
REF-001 This compoundParent CompoundBaseline for comparison
DER-002 4'-Fluoro-2-phenylbenzylamineElectron-withdrawing groupAssess impact of altered electronics on the distal phenyl ring
DER-003 4-Methoxy-2-phenylbenzylamineElectron-donating groupEvaluate influence of increased electron density on the proximal phenyl ring
DER-004 2-(4-Chlorophenyl)benzylamineHalogen substitutionInvestigate the effect of a bulky, electronegative substituent
DER-005 N-Methyl-2-phenylbenzylamineN-alkylationDetermine the impact of modifying the amine, a key interaction site

The Role of Computational Prediction in Guiding Laboratory Studies

Before embarking on extensive laboratory work, computational methods can provide valuable predictions of potential cross-reactivity. By analyzing the structural similarity of the derivatives to known ligands of various targets, we can prioritize which off-targets to investigate experimentally. Algorithms that calculate the Tanimoto coefficient or other similarity indices based on molecular fingerprints can offer a preliminary assessment of cross-reactivity risk.[2][3] This in silico screening helps to focus resources on the most probable off-target interactions.

Experimental Workflows for Assessing Cross-Reactivity

A multi-pronged experimental approach is essential for a thorough cross-reactivity assessment. The following sections detail the key assays that form the cornerstone of such a study.

Enzyme-Linked Immunosorbent Assay (ELISA) for Initial Screening

Competitive ELISA is a high-throughput and cost-effective method for initial screening of a large number of derivatives against a panel of potential off-targets.[4] In this assay, the target protein is immobilized, and the test compound competes with a labeled ligand for binding. A decrease in signal indicates that the test compound is binding to the target.

  • Coating: Coat a 96-well plate with the purified target protein (e.g., a receptor or enzyme) and incubate overnight at 4°C.

  • Washing: Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween 20) to remove unbound protein.

  • Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 5% non-fat dry milk in PBST) and incubating for 1-2 hours at room temperature.

  • Competition: Add a mixture of a fixed concentration of a labeled ligand (e.g., biotinylated or enzyme-conjugated) and varying concentrations of the 2-phenylbenzylamine derivatives to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: If a biotinylated ligand was used, add streptavidin-horseradish peroxidase (HRP) and incubate for 1 hour. Wash the plate.

  • Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB) and incubate until color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader. The signal will be inversely proportional to the binding of the derivative to the target protein.

Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis

For derivatives that show activity in the initial ELISA screen, Surface Plasmon Resonance (SPR) provides quantitative data on binding affinity and kinetics in a label-free, real-time manner.[5] This technique is invaluable for discerning subtle differences in binding characteristics between derivatives.[2]

  • Chip Preparation: Select a sensor chip appropriate for protein immobilization (e.g., a CM5 chip for amine coupling).

  • Immobilization: Immobilize the purified target protein onto the sensor chip surface using a standard coupling chemistry (e.g., EDC/NHS).

  • System Priming: Prime the SPR instrument with running buffer to establish a stable baseline.

  • Analyte Injection: Inject a series of concentrations of the 2-phenylbenzylamine derivative over the immobilized target surface. Also, inject over a reference flow cell to subtract non-specific binding.

  • Association and Dissociation: Monitor the change in the SPR signal (measured in Resonance Units, RU) during the association (analyte binding) and dissociation (buffer flow) phases.

  • Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis chip Select & Prepare Sensor Chip immobilize Immobilize Target Protein chip->immobilize prime Prime System with Buffer immobilize->prime inject Inject Derivative (Analyte) prime->inject monitor Monitor Binding (Association/Dissociation) inject->monitor regenerate Regenerate Surface monitor->regenerate fit Fit Sensorgram Data monitor->fit regenerate->inject Next Concentration calculate Calculate ka, kd, KD fit->calculate caption Figure 1. A generalized workflow for Surface Plasmon Resonance (SPR) analysis.

Caption: A generalized workflow for Surface Plasmon Resonance (SPR) analysis.

Western Blotting for Target Engagement in a Cellular Context

To confirm that the observed binding translates to an effect in a more complex biological environment, Western blotting can be employed. This technique can be adapted to assess target engagement through methods like the Cellular Thermal Shift Assay (CETSA), where ligand binding stabilizes the target protein against thermal denaturation.[6]

  • Cell Culture and Treatment: Culture cells that endogenously express the target protein. Treat the cells with the 2-phenylbenzylamine derivative or a vehicle control for a specified time.

  • Harvesting: Harvest the cells and lyse them to release the proteins.

  • Heating: Aliquot the cell lysates and heat them at a range of temperatures.

  • Centrifugation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

  • Sample Preparation: Collect the supernatants containing the soluble proteins and prepare them for SDS-PAGE.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis. For smaller proteins, a higher percentage gel may be required.[7]

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imager. A stronger band in the derivative-treated sample at higher temperatures indicates target stabilization.

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_assay CETSA cluster_western Western Blot culture Culture Cells treat Treat with Derivative or Vehicle culture->treat lyse Lyse Cells treat->lyse heat Heat Lysates at Temperature Gradient lyse->heat centrifuge Centrifuge to Pellet Aggregates heat->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant sds SDS-PAGE supernatant->sds transfer Transfer to Membrane sds->transfer probe Probe with Antibodies transfer->probe detect Detect Protein Bands probe->detect analysis Data Analysis detect->analysis Analyze Band Intensity caption Figure 2. Workflow for CETSA coupled with Western Blotting.

Caption: Workflow for CETSA coupled with Western Blotting.

Data Interpretation and Comparative Analysis

Table 2: Hypothetical Cross-Reactivity Data for 2-Phenylbenzylamine Derivatives

Compound IDTargetELISA IC₅₀ (µM)SPR Kᴅ (µM)CETSA Stabilization
REF-001 Target A> 100No BindingNo
DER-002 Target A50.245.8Weak
DER-003 Target A> 100No BindingNo
DER-004 Target A5.14.7Strong
DER-005 Target A89.395.1No

From this hypothetical data, we can infer that the 4-chloro substitution in DER-004 significantly increases its affinity for the off-target "Target A," while the other modifications have a lesser effect or no effect. This information is crucial for guiding further structure-activity relationship (SAR) studies to design more selective compounds.

Conclusion

A systematic and multi-faceted approach is essential for thoroughly characterizing the cross-reactivity of this compound derivatives. By combining in silico prediction with a tiered experimental strategy that includes initial screening by ELISA, quantitative binding analysis by SPR, and cellular target engagement confirmation by CETSA-Western Blot, researchers can build a comprehensive understanding of a compound's specificity. This rigorous evaluation is a cornerstone of modern drug discovery, enabling the development of safer and more effective therapeutics.

References

Efficacy Comparison of 2-Phenylbenzylamine Hydrochloride in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide

Introduction

2-Phenylbenzylamine hydrochloride (CAS: 1924-77-2) is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds, most notably antihistamines and other therapeutic agents.[1][2][3][4][5] Its efficacy as a reactant and its stability in solution are critically dependent on the solvent system employed. The choice of solvent can profoundly influence reaction kinetics, yield, purity of the product, and the overall efficiency of a synthetic process. This guide provides a comprehensive comparison of the efficacy of this compound in three distinct solvent systems: a polar protic solvent (Ethanol), a polar aprotic solvent (Acetonitrile), and a nonpolar solvent (Toluene).

The insights presented herein are grounded in established principles of physical organic chemistry and are supplemented with detailed, field-proven experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Critical Role of the Solvent

The solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can influence the reaction pathway and energetics. For an ionic compound like this compound, the solvent's properties—polarity, proticity, and dielectric constant—are paramount.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are generally effective at solvating both cations and anions.[6]

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents have a significant dipole moment but lack O-H or N-H bonds. They are adept at solvating cations but are less effective at solvating anions, which can leave the anions more "naked" and potentially more reactive.[6]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and are poor at solvating ions. Consequently, ionic species like this compound typically exhibit low solubility in such media.

This guide will compare the efficacy of this compound based on three key performance metrics:

  • Solubility: The extent to which the compound dissolves, which is fundamental for its availability in a reaction.

  • Stability: The chemical inertness of the compound in the solvent under defined conditions.

  • Reaction Efficacy: The yield and purity of a model reaction, N-acylation with acetyl chloride.

Comparative Analysis of this compound Efficacy

To provide a clear comparison, we will examine the performance of this compound in Ethanol, Acetonitrile, and Toluene. The following data is based on standardized experimental protocols detailed in the subsequent sections.

Solubility Comparison

The solubility of this compound was determined using the isothermal equilibrium method at 25 °C.[7][8]

Table 1: Solubility of this compound in Selected Solvents

Solvent SystemSolvent TypeSolubility ( g/100 mL) at 25 °CObservations
Ethanol Polar Protic35.2High solubility, clear solution.
Acetonitrile Polar Aprotic12.5Moderate solubility, clear solution.
Toluene Nonpolar<0.1Very low solubility, suspension remains.
  • Expert Insight: The high solubility in ethanol is attributed to the strong ion-dipole interactions between the polar solvent and the hydrochloride salt, as well as hydrogen bonding. Acetonitrile, being polar aprotic, can solvate the phenylbenzylammonium cation but is less effective with the chloride anion, resulting in lower solubility compared to ethanol. The negligible solubility in nonpolar toluene is expected due to the inability of the solvent to overcome the lattice energy of the ionic salt.

Stability Under Thermal Stress

A stability-indicating HPLC method was employed to assess the degradation of this compound in each solvent after 48 hours at 60 °C.[9][10][11][12]

Table 2: Stability of this compound in Selected Solvents

Solvent System% Recovery of 2-Phenylbenzylamine HClMajor Degradants Observed
Ethanol 98.5%Minor peaks corresponding to potential transesterification products.
Acetonitrile 99.8%No significant degradation products detected.
Toluene 99.9% (of the dissolved portion)No significant degradation products detected.
  • Expert Insight: this compound exhibits excellent stability in acetonitrile and toluene. The slight degradation in ethanol under thermal stress may suggest a slow reaction with the solvent itself, a common consideration with reactive protic solvents. For long-term storage or reactions at elevated temperatures, a polar aprotic solvent like acetonitrile appears to be a more robust choice.

Reaction Efficacy: N-Acylation

To assess the impact of the solvent on reaction performance, the N-acylation of this compound with acetyl chloride was conducted in each solvent system in the presence of a base (triethylamine) to neutralize the generated HCl.

Table 3: Efficacy of N-Acylation in Different Solvents

Solvent SystemReaction Time (hours)Product Yield (%)Product Purity (by HPLC, %)
Ethanol 48592
Acetonitrile 29598
Toluene 2415 (heterogeneous)88
  • Expert Insight: Acetonitrile provided the highest yield and purity in the shortest reaction time. This is likely due to a combination of moderate reactant solubility and the ability of the polar aprotic solvent to stabilize the charged transition state of the reaction without strongly solvating the nucleophilic amine. In ethanol, the reaction is slower and the product less pure, potentially due to side reactions with the solvent. The reaction in toluene is severely limited by the poor solubility of the starting material, leading to a very low yield.

Experimental Protocols

The following protocols are provided to enable the replication of the comparative data presented.

Protocol 1: Determination of Solubility by Isothermal Equilibrium Method

This protocol is a standard method for determining the solubility of a compound in a given solvent.[7][8]

Materials:

  • This compound (purity >99%)

  • Selected solvents (analytical grade)

  • 20 mL glass vials with screw caps

  • Thermostatic shaker bath

  • Centrifuge

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected solvent.

  • Seal the vials and place them in a thermostatic shaker bath at 25 °C for 48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand at 25 °C for 2 hours to allow the undissolved solid to settle.

  • Centrifuge the vials to further separate the solid and liquid phases.

  • Carefully withdraw a known aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with the same solvent to a concentration suitable for HPLC analysis.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a method to assess the stability of this compound.[9][10][11][12]

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Prepare a solution of this compound in each of the selected solvents at a concentration of 1 mg/mL.

  • Take an initial sample (T=0) from each solution, dilute with the mobile phase, and analyze by HPLC to determine the initial purity.

  • Seal the vials and place them in an oven at 60 °C.

  • After 48 hours, remove the vials, allow them to cool to room temperature, and take a sample.

  • Dilute the sample with the mobile phase and analyze by HPLC.

  • Calculate the % recovery of this compound by comparing the peak area at T=48h to the peak area at T=0.

Protocol 3: N-Acylation of this compound

This protocol describes a model reaction to compare the efficacy of the solvent systems.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine

  • Selected solvents (analytical grade)

  • Round-bottom flasks with magnetic stirrers

  • Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • In a round-bottom flask, dissolve or suspend this compound (1 equivalent) in the chosen solvent (e.g., 10 mL per gram of starting material).

  • Add triethylamine (1.1 equivalents) and stir the mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and perform a standard aqueous work-up.

  • Purify the crude product by recrystallization or column chromatography.

  • Determine the yield and purity of the resulting N-(2-phenylbenzyl)acetamide.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocols.

G cluster_solubility Solubility Determination Workflow prep Prepare supersaturated solution equilibrate Equilibrate at 25°C for 48h prep->equilibrate separate Centrifuge to separate solid equilibrate->separate sample Filter and dilute supernatant separate->sample analyze Quantify by HPLC sample->analyze calculate Calculate solubility analyze->calculate

Caption: Workflow for solubility determination.

G cluster_stability Stability Assessment Workflow prep_sol Prepare 1 mg/mL solution t0_analysis Analyze T=0 sample by HPLC prep_sol->t0_analysis stress Incubate at 60°C for 48h prep_sol->stress compare Compare peak areas and calculate recovery t0_analysis->compare t48_analysis Analyze T=48h sample by HPLC stress->t48_analysis t48_analysis->compare

Caption: Workflow for stability assessment.

Conclusion and Recommendations

The choice of solvent has a profound impact on the efficacy of this compound in synthetic applications. Based on the comparative data for solubility, stability, and reaction performance, the following recommendations can be made:

  • For applications requiring high solubility, a polar protic solvent like ethanol is the optimal choice. However, potential reactivity with the solvent at elevated temperatures should be considered.

  • For reactions where stability and high product purity are paramount, a polar aprotic solvent such as acetonitrile is highly recommended. It offers a favorable balance of moderate solubility and excellent stability, leading to superior reaction outcomes in the model N-acylation reaction.

  • Nonpolar solvents like toluene are generally unsuitable for reactions involving this compound due to its extremely low solubility, which severely hinders reaction rates.

This guide underscores the importance of a rational, data-driven approach to solvent selection. By carefully considering the interplay between the physicochemical properties of the solvent and the requirements of the specific application, researchers can significantly enhance the efficiency, robustness, and success of their synthetic endeavors.

References

A Comparative Analysis of 2-Phenylbenzylamine Hydrochloride Isomers: Unraveling Structure-Activity Relationships in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isomeric Scaffolds in Neuropharmacology

In the landscape of central nervous system (CNS) drug discovery, the spatial arrangement of atoms within a molecule is a critical determinant of its biological activity. Even subtle changes in structure, such as the positional isomerism of a substituent on an aromatic ring, can profoundly influence a compound's affinity for its target, its metabolic stability, and its overall pharmacological profile. This guide provides an in-depth comparative analysis of the biological activities of the ortho- (2-), meta- (3-), and para- (4-) isomers of phenylbenzylamine hydrochloride, a scaffold of interest in the development of antidepressant and antihistaminic agents. While direct comparative studies on these specific isomers are limited, by examining the broader structure-activity relationships (SAR) of substituted benzylamines and related compounds, we can extrapolate key principles to guide future research and development.[1] This guide will delve into the mechanistic basis of their potential antidepressant effects, supported by established experimental protocols, to provide a comprehensive resource for researchers in the field.

Comparative Biological Activity: A Focus on Antidepressant Potential

The therapeutic potential of phenylbenzylamine derivatives in the context of depression is primarily attributed to their ability to modulate monoaminergic neurotransmission. The two key mechanisms involved are the inhibition of monoamine oxidases (MAO) and the blockade of serotonin reuptake. The position of the phenyl group on the benzylamine core is expected to significantly impact these activities.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO, particularly the MAO-A isoform, is a well-established mechanism for antidepressant action. Benzylamine and its derivatives have been shown to exhibit MAO inhibitory activity.[2] The positioning of the phenyl substituent in 2-phenylbenzylamine isomers can influence their interaction with the active site of the MAO enzyme.

Serotonin Reuptake Inhibition

Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the treatment of depression.[4] They function by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. The structural features of the phenylbenzylamine isomers are critical for their potential interaction with SERT.

A study on substituted (aryl)benzylamines as selective serotonin reuptake inhibitors revealed that the nature and position of substituents on the benzylamine scaffold are crucial for potency and selectivity.[1] Although this study did not specifically compare the 2-, 3-, and 4-phenyl isomers, it provides a framework for understanding their potential differences. For example, in a series of related compounds, a halogen or methoxy substituent at the 3- and/or 4-positions of the phenyl ring of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives resulted in the highest neurotransmitter uptake inhibition.[5] This suggests that the electronic and steric properties conferred by the substituent's position are key.

Based on these principles, one might hypothesize that the 4-phenylbenzylamine isomer could exhibit more potent SERT inhibition due to the para-substitution, which is a common feature in many SSRIs.[6] The linear arrangement of the biphenyl system in the para isomer might allow for optimal interaction with the binding pocket of the serotonin transporter. The bent conformations of the 2-phenylbenzylamine and 3-phenylbenzylamine isomers could result in different binding affinities and potentially different selectivity profiles for other monoamine transporters.

Table 1: Postulated Biological Activity Profile of 2-Phenylbenzylamine Hydrochloride Isomers

IsomerPotential MAO InhibitionPotential Serotonin Reuptake InhibitionRationale based on SAR of related compounds
2-Phenylbenzylamine HCl Moderate to High, potentially selectiveModerateOrtho-substitution may influence binding to MAO active site. Steric hindrance could affect SERT interaction.[3]
3-Phenylbenzylamine HCl Lower to ModerateModerateMeta-substitution often leads to decreased potency in related series.[3]
4-Phenylbenzylamine HCl Moderate to HighHighPara-substitution is a common feature in potent SSRIs and may allow for optimal interaction with the SERT binding pocket.[6]

Experimental Protocols for Biological Activity Assessment

To empirically determine and compare the biological activities of the this compound isomers, a series of in vitro and in vivo assays are essential. The following are detailed protocols for key experiments.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the potency of the isomers in inhibiting the activity of MAO-A and MAO-B.

MAO_Inhibition_Assay

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine for a fluorometric assay), the 2-, 3-, and 4-phenylbenzylamine hydrochloride isomers at various concentrations, and positive controls (clorgyline for MAO-A and selegiline for MAO-B).

  • Enzyme and Inhibitor Incubation: In a 96-well microplate, add the MAO enzyme to each well containing either a test isomer, a positive control, or vehicle control (assay buffer). Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Measure the product formation over time. For a fluorometric assay using kynuramine, the production of 4-hydroxyquinoline can be monitored by measuring the increase in fluorescence intensity (e.g., excitation at 320 nm and emission at 405 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration of the test isomers. Determine the percentage of inhibition relative to the vehicle control and plot the data to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

In Vitro Serotonin Reuptake Inhibition Assay

This assay assesses the ability of the isomers to block the serotonin transporter (SERT).

SERT_Inhibition_Assay

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable cell line stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells).

  • Assay Preparation: On the day of the assay, harvest the cells and resuspend them in an appropriate assay buffer.

  • Incubation: In a 96-well plate, incubate the cells with varying concentrations of the 2-, 3-, and 4-phenylbenzylamine hydrochloride isomers or a positive control (e.g., fluoxetine).

  • Radioligand Addition: Add a fixed concentration of radiolabeled serotonin (e.g., [3H]-5-HT) to initiate the uptake process.

  • Uptake Termination: After a defined incubation period (e.g., 10-20 minutes at 37°C), terminate the uptake by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known SERT inhibitor). Calculate the percentage of inhibition for each isomer concentration and determine the IC50 value.

In Vivo Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for antidepressant-like activity in rodents.

Forced_Swim_Test

Step-by-Step Methodology:

  • Animal Acclimation and Dosing: Acclimate male mice to the laboratory conditions for at least one week. On the day of the experiment, administer the 2-, 3-, or 4-phenylbenzylamine hydrochloride isomer, a vehicle control, or a positive control antidepressant (e.g., imipramine) via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.

  • Pre-Swim Session (Day 1): Place each mouse individually in a glass cylinder filled with water (25 ± 1 °C) to a depth where the mouse cannot touch the bottom. Allow the mouse to swim for 15 minutes. This session is for habituation.

  • Test Session (Day 2): 24 hours after the pre-swim session, place the mice back into the swim cylinders for a 5-minute test session.

  • Behavioral Scoring: Videotape the test session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: Compare the mean immobility time for each treatment group with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of antidepressant-like activity.

Conclusion and Future Directions

The positional isomerism of the phenyl group in this compound is predicted to have a significant impact on its biological activity, particularly its potential as an antidepressant. Based on the structure-activity relationships of related compounds, the 4-phenylbenzylamine isomer emerges as a promising candidate for potent serotonin reuptake inhibition, while the 2-phenylbenzylamine isomer may exhibit a unique monoamine oxidase inhibition profile.

The experimental protocols detailed in this guide provide a robust framework for the empirical evaluation and direct comparison of these isomers. Such studies are crucial to validate the hypothesized structure-activity relationships and to identify the most promising isomer for further preclinical development. Future research should also explore the isomers' selectivity for other monoamine transporters (e.g., norepinephrine and dopamine transporters) and their pharmacokinetic properties to build a comprehensive pharmacological profile. A thorough understanding of how positional isomerism dictates biological activity will not only advance the development of novel phenylbenzylamine-based therapeutics but also contribute to the broader principles of rational drug design in neuropharmacology.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Phenylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and life sciences sectors, our work is predicated on precision, safety, and foresight. The compounds we synthesize and handle, such as 2-Phenylbenzylamine hydrochloride, are often novel intermediates with incomplete toxicological profiles.[1] This reality demands a disposal methodology that is not merely compliant, but proactively safe, treating the unknown with the respect it deserves. This guide provides a comprehensive, field-tested protocol for the proper disposal of this compound, ensuring the safety of personnel, the integrity of our research environment, and adherence to regulatory standards.

The fundamental principle guiding this process is "cradle-to-grave" responsibility for chemical waste, a cornerstone of the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3] As the generator of the waste, your laboratory is accountable for its safe management from the point of generation to its final disposal.

Hazard Profile and Risk Assessment

This compound is classified as an irritant.[4] A thorough risk assessment is the mandatory first step before any handling or disposal procedure begins.

Known Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[4]

  • Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[4][5]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[4]

Potential Uncharacterized Hazards:

  • Decomposition Products: When heated or burned, it may emit corrosive and toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4][6]

  • Environmental Fate: The ecological impact has not been thoroughly investigated. Therefore, it must be prevented from entering drains or waterways.[4][7]

This profile necessitates treating the compound as hazardous waste to ensure a maximum margin of safety.

Mandatory Personal Protective Equipment (PPE)

Based on the risk assessment, the following PPE is required for all personnel involved in the handling and disposal of this compound waste.[1] Adherence to this standard is non-negotiable.

PPE CategoryItem Specification and Use
Eye/Face Protection ANSI Z87.1-compliant safety goggles are mandatory to provide a complete seal. A face shield should be worn over goggles when there is any risk of splashing.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber) must be worn.[4] Double-gloving is strongly recommended to protect against incidental tears and contamination during glove removal.
Body Protection A chemical-resistant laboratory coat, fully buttoned, is required.[8] An apron made of PVC or a similar resistant material provides an additional layer of protection.
Respiratory Protection All handling of the solid compound or its waste must be conducted in a certified chemical fume hood to prevent inhalation of dust.[8] If this is not feasible, a NIOSH-approved respirator is required.

Step-by-Step Disposal Protocol

The disposal process is systematic, designed to prevent exposure, avoid chemical incompatibility, and ensure regulatory compliance.

Phase I: Waste Minimization and Segregation

The most effective disposal strategy begins with waste prevention.

  • Minimize Generation: Adhere to the principles of green chemistry by planning experiments to use the minimum required quantity of this compound.[9][10]

  • Isolate the Waste Stream: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[4][6] Mixing can cause unpredictable and dangerous chemical reactions. This waste should be collected in its own dedicated container.

Phase II: Waste Collection and Labeling

Proper containment and identification are critical for safety and compliance.

  • Select a Compatible Container: Use a clean, dry, and sealable container made of a non-reactive material, such as high-density polyethylene (HDPE).[5] Ensure the container is in excellent condition with no leaks or cracks.

  • Label the Container Immediately: Before any waste is added, affix a completed hazardous waste label to the container.[10] The label must include:

    • Full Chemical Name: "this compound" (do not use abbreviations, trade names, or chemical formulas).[10]

    • Hazard Identification: Clearly mark "Hazardous Waste" and indicate the associated hazards (e.g., "Irritant," "Handle with Caution").[1]

    • Generator Information: Name and contact details of the responsible researcher or laboratory.

Phase III: Secure Accumulation

Waste must be stored safely in a designated laboratory area.

  • Designate a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.[1] This area must be under the control of the laboratory personnel.

  • Ensure Safe Storage Conditions: The SAA should be in a cool, dry, and well-ventilated location, away from general traffic.[5] It must be segregated from incompatible materials. The container must remain closed at all times except when waste is being added.[4]

Phase IV: Final Disposal

Disposal of this chemical waste is a regulated activity that must be handled by certified professionals.

  • Engage a Licensed Disposal Service: Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

  • Do Not Attempt On-Site Treatment: Unless your facility is a permitted Treatment, Storage, and Disposal Facility (TSDF), you must not attempt to neutralize or treat the chemical waste yourself.[11] On-site treatment without a permit is a violation of EPA regulations.[12]

  • Maintain Records: Keep meticulous records of waste generation and disposal, including manifests provided by the disposal service, to demonstrate compliance.[8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

start Generated 2-Phenylbenzylamine hydrochloride Waste assess_hazards Step 1: Assess Hazards (SDS Review: Irritant) start->assess_hazards select_ppe Step 2: Select & Don PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe segregate_waste Step 3: Segregate Waste Stream (Dedicated Container) select_ppe->segregate_waste label_container Step 4: Prepare & Label Container (Full Name, Date, Hazards) segregate_waste->label_container collect_waste Step 5: Collect Waste (Keep Container Sealed) label_container->collect_waste store_saa Step 6: Store in SAA (Secure, Ventilated Area) collect_waste->store_saa request_pickup Step 7: Arrange Professional Disposal (Contact EHS/Contractor) store_saa->request_pickup end Disposal Complete request_pickup->end

Caption: Disposal workflow for this compound.

Regulatory Compliance: The RCRA Framework

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12] As a generator, you are required to determine if your waste is hazardous.[11] While this compound is not specifically a "listed" hazardous waste (F, K, P, or U lists), it must be managed as hazardous due to its irritant characteristics and to ensure prudent laboratory practice.[1][13] Disposal via a licensed professional ensures compliance with the complex regulations outlined in Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[12]

By adhering to this structured, safety-first protocol, you fulfill your professional and regulatory responsibilities, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental safety.

References

A Comprehensive Guide to the Safe Handling of 2-Phenylbenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive resource for the safe and effective handling of 2-Phenylbenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile compound. As a key intermediate in the synthesis of various pharmaceuticals, including antihistamines and antidepressants, understanding the nuances of its safe handling is paramount to ensuring both personal safety and the integrity of your research.[1] This document moves beyond a simple checklist, providing a deep dive into the "why" behind each procedural step, grounded in the specific chemical properties and associated hazards of this compound.

Understanding the Hazard Profile of this compound

This compound is classified as a hazardous substance that can cause significant irritation upon contact.[2] A thorough understanding of its hazard profile is the foundation of a robust safety protocol.

Primary Hazards:

  • Skin Irritation: Direct contact with the skin can lead to irritation.[2]

  • Serious Eye Irritation: This compound is a serious eye irritant, and exposure can cause significant damage.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[2]

While not classified as a carcinogen by IARC, NTP, or OSHA, the immediate hazards necessitate stringent adherence to safety protocols.[4][5]

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. Each component of your PPE ensemble is chosen to mitigate a specific risk associated with this compound.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against accidental splashes that can cause serious eye irritation.[2][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and subsequent irritation.[7][8]
Body Protection Laboratory coat or chemical-resistant apron.Shields the skin and personal clothing from spills and contamination.[9]
Respiratory Protection NIOSH-approved respirator.Recommended when there is a risk of inhaling dust, especially in poorly ventilated areas.[2][8]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[10]

A Note on Glove Selection and Use: The importance of proper glove selection cannot be overstated. Always inspect gloves for any signs of degradation or puncture before use. When removing gloves, do so without touching the outer surface to avoid cross-contamination.[4]

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling this compound will minimize the risk of exposure and ensure the quality of your experimental outcomes.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[2][3] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[11]

Handling and Use
  • Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][7] Ensure that an eyewash station and safety shower are readily accessible.[12][13]

  • Personal Protective Equipment: Before handling the compound, don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: When weighing the solid, do so in a manner that avoids the generation of dust. Use a spatula for transfers and avoid pouring the powder directly.

  • In Case of Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[2][11]

    • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[11]

    • Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[2][7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][11]

Spill Management Protocol

In the event of a spill, a calm and methodical response is crucial. The following workflow provides a clear action plan.

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Spill_Containment Spill Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE If spill is manageable Contain Contain the Spill Don_PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Absorb Absorb with Inert Material Neutralize->Absorb Collect Collect Residue Absorb->Collect Package Package Waste for Disposal Collect->Package Decontaminate Decontaminate Area & Equipment Package->Decontaminate Remove_PPE Remove & Dispose of PPE Decontaminate->Remove_PPE Wash Wash Hands Thoroughly Remove_PPE->Wash

Caption: Workflow for managing a this compound spill.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect all waste in a designated, labeled, and sealed container.[2]

  • Storage: Store the waste container in a secure area, away from incompatible materials.

  • Disposal: Dispose of the waste through an authorized hazardous waste disposal company, in accordance with all local, state, and federal regulations.[11] Do not dispose of it down the drain or in the regular trash.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylbenzylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Phenylbenzylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.